molecular formula C29H29ClN2O6 B6334583 Fmoc-D-Lys(2-Cl-Z)-OH CAS No. 1393687-43-8

Fmoc-D-Lys(2-Cl-Z)-OH

Cat. No.: B6334583
CAS No.: 1393687-43-8
M. Wt: 537.0 g/mol
InChI Key: VUEYAXRHPZGZOL-AREMUKBSSA-N
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Description

Fmoc-D-Lys(2-Cl-Z)-OH is a useful research compound. Its molecular formula is C29H29ClN2O6 and its molecular weight is 537.0 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-D-Lys(2-Cl-Z)-OH is 536.1714143 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-D-Lys(2-Cl-Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys(2-Cl-Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEYAXRHPZGZOL-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthetic utility, and handling protocols for Fmoc-D-Lys(2-Cl-Z)-OH , a specialized amino acid derivative used in advanced peptide synthesis.

Executive Summary

Fmoc-D-Lys(2-Cl-Z)-OH is an orthogonally protected amino acid building block used primarily in Solid-Phase Peptide Synthesis (SPPS). Its defining characteristic is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the lysine


-amine. Unlike standard Boc or Trityl side-chain protection, the 2-Cl-Z group is stable to Trifluoroacetic Acid (TFA) .

This stability profile allows researchers to cleave the peptide from the resin (using TFA) while retaining the lysine side-chain protection. This is critical for strategies involving:

  • Post-cleavage modification: Solution-phase derivatization of other residues while Lys remains protected.

  • Fragment condensation: Joining fully or partially protected peptide segments.

  • Cyclic peptide synthesis: Preventing unwanted side-chain participation during head-to-tail cyclization.

Chemical Identity & Physicochemical Properties

The following data characterizes the commercially available derivative.

PropertySpecification
Chemical Name

-Fmoc-

-(2-chlorobenzyloxycarbonyl)-D-lysine
CAS Number 133970-31-7
Molecular Formula

Molecular Weight 537.01 g/mol
Chirality D-Isomer (Unnatural)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard

(HPLC)

Structural Analysis & Protecting Group Strategy

The utility of this molecule rests on the orthogonality between its


-amine protection (Fmoc) and its 

-amine protection (2-Cl-Z).
The Orthogonality Matrix
Protecting GroupSiteRemoval ConditionStability
Fmoc

-Amine
Base Labile: 20% Piperidine in DMFStable to Acid (TFA)
2-Cl-Z

-Amine
Strong Acid / Reduction: HF, TFMSA, or

Stable to TFA & Piperidine

Why use 2-Cl-Z instead of Boc? In standard Fmoc SPPS, the lysine side chain is typically protected with Boc (tert-butoxycarbonyl), which is removed by TFA during resin cleavage. By using 2-Cl-Z , the side chain survives the TFA cleavage cocktail. This yields a free peptide backbone with the lysine amine still masked, enabling selective chemistry on other residues.

Visualization: Orthogonal Deprotection Workflow

Orthogonality Figure 1: Orthogonal deprotection pathway for Fmoc-D-Lys(2-Cl-Z)-OH. Start Fmoc-D-Lys(2-Cl-Z)-Resin Step1 H-D-Lys(2-Cl-Z)-Resin Start->Step1 20% Piperidine (Removes Fmoc) Step2 H-D-Lys(2-Cl-Z)-Peptide (Free in Solution) Step1->Step2 95% TFA Cocktail (Cleaves Resin, Z intact) Final H-D-Lys-Peptide (Fully Deprotected) Step2->Final HF or H2/Pd (Removes 2-Cl-Z)

Experimental Protocols

A. Coupling (SPPS)

Fmoc-D-Lys(2-Cl-Z)-OH behaves similarly to standard amino acids during coupling.

  • Activation: Dissolve 4.0 eq. of amino acid in DMF. Add 3.9 eq. of HBTU/HATU and 8.0 eq. of DIPEA.

  • Reaction: Incubate with the resin-bound amine for 45–60 minutes at room temperature.

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). The 2-Cl-Z group is stable to these conditions.

B. Resin Cleavage (Retention of Side Chain)

To release the peptide from the resin while keeping the 2-Cl-Z group intact:

  • Cocktail: Prepare a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Incubation: Agitate resin with cocktail for 2–3 hours.

  • Isolation: Filter resin, precipitate filtrate in cold diethyl ether.

  • Result: The resulting solid is the peptide with the D-Lysine side chain still protected by 2-Cl-Z.

C. Removal of 2-Cl-Z (Final Deprotection)

The 2-Cl-Z group requires harsh acidic conditions or catalytic hydrogenation to remove.

Method 1: Catalytic Hydrogenation (Mildest)

  • Solvent: Dissolve peptide in MeOH or AcOH/MeOH (1:1).

  • Catalyst: Add 10% Pd/C (10-20% w/w of peptide).

  • Reaction: Bubble

    
     gas or use a hydrogen balloon for 2–12 hours.
    
  • Workup: Filter through Celite to remove catalyst; concentrate filtrate.

Method 2: Hydrogen Fluoride (HF) (Traditional)

  • Condition: Anhydrous HF at 0°C for 60 minutes (often with p-cresol scavenger).

  • Note: This method is hazardous and requires specialized Teflon apparatus. It is typically used only if hydrogenation is not feasible (e.g., if the peptide contains Cys/Met that might poison the catalyst).

Quality Control & Analytics

  • HPLC Analysis: The 2-Cl-Z group adds significant hydrophobicity. Expect the protected peptide to elute significantly later than the deprotected version on C18 columns.

  • Mass Spectrometry:

    • Protected Mass: Calculate the expected mass including the 2-Cl-Z moiety (

      
      , contribution ~169.5 Da).
      
    • Shift: Successful deprotection is confirmed by a mass loss of ~168.5 Da (difference between 2-Cl-Z and H).

Handling & Stability

  • Storage: Store at +2°C to +8°C in a desiccator.

  • Moisture Sensitivity: Hygroscopic. Allow bottle to warm to room temperature before opening to prevent condensation.

  • Shelf Life: Stable for >2 years if stored properly.

References

  • Merck (Sigma-Aldrich). (n.d.). Fmoc-Lys(2-Cl-Z)-OH Product Specification. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Chem-Impex International. (n.d.). Fmoc-D-Lys(2-Cl-Z)-OH Technical Data. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Technical Guide: Synthesis and Structure of Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, structural properties, and application of Fmoc-D-Lys(2-Cl-Z)-OH , a specialized amino acid derivative used in advanced peptide chemistry.

Executive Summary

Fmoc-D-Lys(2-Cl-Z)-OH (CAS: 1393687-43-8) is an orthogonally protected amino acid derivative critical for the synthesis of complex peptidomimetics and D-isomer containing therapeutics.[1] Unlike standard lysine derivatives, this molecule features a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the


-amine.

The 2-Cl-Z moiety provides exceptional acid stability, withstanding the trifluoroacetic acid (TFA) conditions typically used to cleave peptides from resins in Fmoc Solid Phase Peptide Synthesis (SPPS). This allows the lysine side chain to remain protected after resin cleavage, facilitating post-cleavage modifications, fragment condensation, or head-to-tail cyclizations in solution phase.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name

-(9-Fluorenylmethoxycarbonyl)-

-(2-chlorobenzyloxycarbonyl)-D-lysine
CAS Number 1393687-43-8
Molecular Formula

Molecular Weight 537.01 g/mol
Appearance White to off-white crystalline powder
Melting Point 112 – 117 °C
Optical Rotation

(C=1 in DMF)
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water
Purity Standard

(HPLC)

Strategic Context: Orthogonal Protection Logic

The utility of Fmoc-D-Lys(2-Cl-Z)-OH lies in its specific stability profile, which differs from the standard Boc or Cbz (Z) derivatives.

  • Fmoc Group (

    
    ):  Base-labile.[2] Removed by 20% Piperidine in DMF.[3]
    
  • 2-Cl-Z Group (

    
    ):  Highly acid-stable.
    
    • Stable to: 50% TFA (Boc removal conditions) and 95% TFA (Fmoc SPPS cleavage conditions).

    • Labile to: HF (Hydrofluoric acid), TFMSA (Trifluoromethanesulfonic acid), or catalytic hydrogenation (

      
      ).
      

Application Scenario: A researcher synthesizes a peptide on Wang resin using Fmoc chemistry. Upon completion, they treat the resin with 95% TFA. The peptide is cleaved from the resin, but the 2-Cl-Z group remains intact on the D-Lysine. This allows the researcher to perform selective chemistry on other residues while keeping the Lysine protected, or to purify the protected peptide before final deprotection with HF or Hydrogenation.

Synthesis Protocol: The Copper Chelation Method

The most robust industrial route for synthesizing Fmoc-D-Lys(2-Cl-Z)-OH utilizes a Copper(II) Chelation Strategy . This method selectively masks the


-amino and 

-carboxyl groups, leaving the

-amine free for acylation.
Phase 1: Copper Complexation

Objective: Selectively protect


-positions of D-Lysine.
  • Reagents: D-Lysine Monohydrochloride, Copper(II) Sulfate Pentahydrate (

    
    ), Sodium Hydroxide.
    
  • Protocol:

    • Dissolve D-Lysine HCl (1.0 eq) in distilled water.

    • Add

      
       (0.5 eq) dissolved in water.[4]
      
    • Adjust pH to ~9.0 using 2N NaOH.

    • Mechanism: The

      
       ion forms a stable, blue square-planar chelate complex with the 
      
      
      
      -amino and carboxylate groups of two lysine molecules. The
      
      
      -amine remains free and uncoordinated due to steric distance.
    • Observation: Formation of a deep blue solution/precipitate (D-Lys)

      
      Cu.
      
Phase 2: -Amine Protection (2-Cl-Z Installation)

Objective: Install the acid-stable 2-Cl-Z group.

  • Reagents: 2-Chlorobenzyl chloroformate (2-Cl-Z-Cl) OR 2-Chlorobenzyl succinimidyl carbonate (2-Cl-Z-OSu), Sodium Bicarbonate (

    
    ).
    
  • Protocol:

    • Cool the copper complex solution to 0–5 °C.

    • Add

      
       (2.5 eq) to buffer the solution.
      
    • Add 2-Cl-Z-Cl (1.1 eq) dropwise (dissolved in acetone or dioxane if necessary) over 30 minutes.

    • Allow reaction to warm to room temperature and stir for 4–12 hours.

    • Result: The

      
      -amine is acylated. The copper chelate remains intact.
      
Phase 3: Decomplexation (Copper Removal)

Objective: Release the


-protected amino acid.
  • Reagents: EDTA (Disodium ethylenediaminetetraacetate) or Thioacetamide (historical/toxic). EDTA is recommended for pharmaceutical purity.

  • Protocol:

    • Add excess EDTA disodium salt (1.5 eq relative to Cu) to the reaction mixture.

    • Stir vigorously or reflux gently until the deep blue color fades to a light blue/green (complex transfer to EDTA).

    • Filter off any solids.

    • Cool and acidify the filtrate to pH 3–4.

    • Isolate the intermediate H-D-Lys(2-Cl-Z)-OH via filtration or extraction.

Phase 4: -Fmoc Protection

Objective: Install the base-labile Fmoc group.

  • Reagents: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate),

    
     or 
    
    
    
    , Water/Dioxane (1:1).
  • Protocol:

    • Dissolve H-D-Lys(2-Cl-Z)-OH in Water/Dioxane (1:1).

    • Add

      
       (2.0 eq) to achieve pH ~9.
      
    • Add Fmoc-OSu (1.1 eq) slowly.

    • Stir at room temperature for 2–4 hours. Monitor by TLC/HPLC.

    • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.[4] Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethyl Acetate/Hexane to yield pure Fmoc-D-Lys(2-Cl-Z)-OH .

Process Visualization

SynthesisFlow Start Start: D-Lysine HCl Step1 Step 1: Copper Chelation (CuSO4, NaOH) Forms (D-Lys)2-Cu Complex Start->Step1 Complexation Step2 Step 2: N-epsilon Protection (2-Cl-Z-Cl, NaHCO3) Targets free epsilon-amine Step1->Step2 Selective Acylation Step3 Step 3: Decomplexation (EDTA or H2S) Removes Copper Step2->Step3 Metal Removal Step4 Step 4: N-alpha Fmoc Protection (Fmoc-OSu, Na2CO3) Step3->Step4 N-alpha Protection Final Final Product: Fmoc-D-Lys(2-Cl-Z)-OH Step4->Final Acidify & Crystallize

Figure 1: Step-wise synthesis workflow utilizing the Copper(II) chelation strategy for orthogonal protection.

Quality Control & Analytical Verification

To ensure the reagent is suitable for SPPS, the following QC parameters must be met:

  • HPLC Purity:

    
    . Impurities often include Fmoc-D-Lys(Fmoc)-OH (di-Fmoc) or free Fmoc-OSu.
    
  • Enantiomeric Purity: Chiral HPLC must confirm D-isomer content

    
     to prevent racemization during peptide assembly.
    
  • NMR Verification (

    
    H-NMR in DMSO-d6): 
    
    • Fmoc Region: Doublets at 7.89, 7.70 ppm; multiplets 7.41-7.30 ppm.

    • 2-Cl-Z Region: Aromatic signals distinct from Fmoc (7.2–7.5 ppm range).

    • Benzylic Protons: Singlet at ~5.1 ppm (2-Cl-Z

      
      ).
      
    • Lysine Backbone:

      
      -CH (~3.9 ppm), 
      
      
      
      -CH2 (~3.0 ppm), and
      
      
      multiplets (1.2–1.7 ppm).

Handling and Storage

  • Storage: Store at +2°C to +8°C. For long-term storage, -20°C is preferred to prevent slow hydrolysis.

  • Stability: The 2-Cl-Z group is stable to moisture but the Fmoc group is sensitive to secondary amines (vapor). Keep container tightly sealed.

  • Safety: The synthesis involves chloroformates and copper salts; perform all steps in a fume hood wearing appropriate PPE.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Kisfaludy, L., et al. (1982). One-pot synthesis of Fmoc-amino acids. (Foundational protocol for Fmoc-OSu protection steps).
  • Scott, J. W., et al. (1980). Scale-up of the Copper Complex Synthesis for Lysine Derivatives. Journal of Organic Chemistry. (Basis for the copper chelation protocol).[4][5]

Sources

Advanced Peptide Synthesis: Mechanistic Insights and Applications of Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern solid-phase peptide synthesis (SPPS) and peptidomimetic drug development, achieving precise spatial and chemical control over highly reactive side chains is paramount. Fmoc-D-Lys(2-Cl-Z)-OH is a highly specialized, orthogonally protected amino acid derivative designed to address these exact challenges[1][2]. By combining a protease-resistant D-enantiomeric backbone with a base-labile α-amine protecting group (Fmoc) and a hyper-acid-stable ε-amine protecting group (2-Cl-Z), this building block enables researchers to synthesize complex, selectively addressable peptide architectures[2][]. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, structural rationale, and validated experimental workflows.

Physicochemical Profiling & Structural Rationale

To effectively utilize Fmoc-D-Lys(2-Cl-Z)-OH, one must understand the causality behind its three distinct structural modifications.

Quantitative Data Summary
PropertySpecification
Chemical Name (2R)-6-({[(2-chlorophenyl)methoxy]carbonyl}amino)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
CAS Number 1393687-43-8[2][4]
Molecular Formula C₂₉H₂₉ClN₂O₆[2]
Molecular Weight 536.99 g/mol [2]
Appearance White to off-white powder[2]
α-Amine Protection Fmoc (Base-labile, cleaved by 20% Piperidine)
ε-Amine Protection 2-Cl-Z (Acid-stable, resistant to 95% TFA)[5][6]
Stereochemistry D-Isomer (Protease resistant)[1]
Mechanistic Causality of the Structure
  • The D-Isomer Backbone: Endogenous proteases (such as trypsin) specifically recognize and cleave the peptide bond at the carboxyl side of L-lysine residues. By inverting the stereocenter to the D-configuration, the resulting peptide becomes invisible to these stereospecific enzymes, dramatically increasing the in vivo half-life of the therapeutic peptide[1][].

  • Fmoc (9-fluorenylmethoxycarbonyl): This group protects the α-amine and dictates the primary elongation chemistry. It is cleaved via a base-catalyzed β-elimination mechanism using secondary amines (e.g., piperidine), allowing for standard Fmoc-SPPS chain elongation without exposing the growing peptide to harsh acidic conditions.

  • 2-Cl-Z (2-Chlorobenzyloxycarbonyl): While standard Z (carboxybenzyl) groups are somewhat acid-labile, the addition of an electron-withdrawing ortho-chloro substituent fundamentally alters its reactivity. The chlorine atom inductively destabilizes the formation of the intermediate benzyl carbocation during acidolysis. This increases the activation energy for cleavage, rendering the 2-Cl-Z group completely stable to the 95% Trifluoroacetic acid (TFA) used during global resin cleavage[5][6]. It strictly requires anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenation for removal[5][7].

Mechanistic Role in Orthogonal SPPS

The primary strategic advantage of Fmoc-D-Lys(2-Cl-Z)-OH is orthogonality . In a standard Fmoc/tBu synthesis, global TFA cleavage strips all side-chain protecting groups simultaneously. However, when Fmoc-D-Lys(2-Cl-Z)-OH is incorporated, the TFA cleavage step releases the peptide from the resin and unmasks all standard residues, but leaves the D-Lysine ε-amine strictly protected by the 2-Cl-Z group[][6]. This allows researchers to perform site-specific bioconjugations, cyclizations, or fragment condensations on other regions of the peptide without the risk of unwanted cross-reactivity at the lysine site.

G A Resin-bound Peptide (Fmoc-D-Lys(2-Cl-Z)-OH) B 20% Piperidine / DMF (Fmoc Cleavage) A->B Base-labile step C Chain Elongation (Coupling Cycles) B->C Wash & Couple D 95% TFA Cleavage (Global Deprotection) C->D Post-synthesis E Partially Protected Peptide (2-Cl-Z Intact on D-Lys) D->E Acid-labile step F Anhydrous HF or H2/Pd-C (Orthogonal Cleavage) E->F Site-specific mods (Optional) G Fully Unprotected Peptide (Free D-Lysine) F->G Final unmasking

Orthogonal deprotection workflow utilizing Fmoc-D-Lys(2-Cl-Z)-OH in SPPS.

Experimental Workflow: Incorporation and Validation

To ensure high-fidelity synthesis, the following self-validating protocol must be adhered to when incorporating Fmoc-D-Lys(2-Cl-Z)-OH.

Step 1: Activation and Coupling
  • Objective: Form an amide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of Fmoc-D-Lys(2-Cl-Z)-OH.

  • Methodology:

    • Swell the peptide-resin in Dimethylformamide (DMF) for 20 minutes.

    • Prepare a solution of Fmoc-D-Lys(2-Cl-Z)-OH (3-5 equivalents relative to resin loading) and an activator such as DIC/OxymaPure or HBTU/DIPEA in DMF.

    • Add the activated amino acid to the resin and agitate at room temperature for 60–90 minutes.

  • Causality & Validation: The bulky 2-Cl-Z group can introduce steric hindrance. Using highly efficient coupling reagents (like OxymaPure) minimizes deletion sequences. Validate completion using the Kaiser Test (ninhydrin). A colorless/yellow bead indicates successful coupling (no free primary amines); a blue/purple bead dictates a necessary double-coupling cycle.

Step 2: Fmoc Deprotection
  • Objective: Unmask the α-amine for the next elongation step.

  • Methodology:

    • Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash extensively with DMF (5 × 1 minute).

  • Causality & Validation: Piperidine induces base-catalyzed β-elimination of the Fmoc group. The 2-Cl-Z group is entirely base-stable and remains unaffected. Validate this step via UV Monitoring at 301 nm to quantify the released dibenzofulvene-piperidine adduct, ensuring complete deprotection.

Step 3: Global Cleavage (TFA) and Isolation
  • Objective: Cleave the peptide from the solid support and remove standard tBu-based protecting groups.

  • Methodology:

    • Treat the dried resin with a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge, decant, and lyophilize the crude pellet.

  • Causality & Validation: The 2-Cl-Z group's inductive stabilization prevents its cleavage in 95% TFA[5][6]. Validate the isolated product via LC-MS . The target mass must reflect the peptide backbone plus the 2-Cl-Z adduct (+168.5 Da relative to the mass of a free lysine residue).

Step 4: Final Orthogonal Deprotection (Post-Modification)
  • Objective: Remove the 2-Cl-Z group to yield the free D-Lysine side chain.

  • Methodology:

    • Option A (Acidic): Treat the partially protected peptide with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours[5][6].

    • Option B (Reductive): For solution-phase cleavage without specialized HF equipment, subject the peptide to catalytic hydrogenation (H₂ gas, Pd/C catalyst) in methanol/acetic acid.

  • Causality: Only extreme acidic conditions (HF) or reductive environments can overcome the activation energy barrier established by the 2-chloro substitution[5][7].

Strategic Applications in Drug Development

The integration of Fmoc-D-Lys(2-Cl-Z)-OH is highly sought after in advanced pharmaceutical applications[1]:

  • Targeted Drug Delivery Systems: The orthogonally protected lysine allows for the site-specific conjugation of targeting ligands (e.g., folate, RGD peptides) or payload attachment (e.g., cytotoxic drugs via ADC linkers) onto the peptide backbone without interfering with the active pharmacophore[1][].

  • Metabolic Stabilization of Peptidomimetics: Substituting a native L-Lysine with D-Lysine at known proteolytic cleavage sites prevents degradation by trypsin-like serine proteases, a mandatory optimization step for orally or systemically administered peptide therapeutics[1].

Conclusion

Fmoc-D-Lys(2-Cl-Z)-OH (CAS: 1393687-43-8) represents a critical intersection of stereochemical engineering and orthogonal protection strategies. By mastering its physicochemical properties—specifically the base-lability of Fmoc and the extreme acid-stability of the 2-Cl-Z group—researchers can architect highly complex, protease-resistant, and site-specifically modified therapeutic peptides with absolute chemical confidence.

References

Sources

Orthogonal Mastery: The Solubility, Stability, and Application of Fmoc-D-Lys(2-Cl-Z)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern Solid-Phase Peptide Synthesis (SPPS) and therapeutic drug development, the precise control of side-chain reactivity is paramount. Fmoc-D-Lys(2-Cl-Z)-OH emerges as a highly specialized, orthogonally protected amino acid building block designed for complex synthetic challenges[1]. By combining the base-labile N-alpha Fmoc protection with the hyper-acid-stable N-epsilon 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, this derivative allows chemists to synthesize protected peptide fragments or perform site-specific modifications without premature side-chain deprotection[2][3]. Furthermore, the incorporation of the D-enantiomer introduces chiral inversion, a critical strategy for conferring protease resistance and extending the in vivo half-life of peptide-based therapeutics[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, solubility matrices, and self-validating experimental workflows required to successfully leverage Fmoc-D-Lys(2-Cl-Z)-OH in laboratory and industrial settings.

Physicochemical Profiling & Mechanistic Causality

The 2-Cl-Z Advantage: Inductive Destabilization

In standard Boc/Bzl or Fmoc/tBu SPPS, the choice of side-chain protection dictates the cleavage strategy. The standard benzyloxycarbonyl (Z) group is susceptible to slow degradation during repeated exposure to trifluoroacetic acid (TFA)[2].

The Causality of Stability: The addition of a chlorine atom at the ortho position of the benzyl ring (2-Cl-Z) exerts a strong electron-withdrawing inductive effect. During acidolysis—which typically proceeds via an S_N1 mechanism involving the formation of a benzyl carbocation—this electron withdrawal severely destabilizes the transition state[2]. As a result, the 2-Cl-Z group becomes exceptionally resistant to weak acids, easily surviving 50–95% TFA cleavage cocktails that would otherwise strip standard tBu, Trt, or Boc groups[3]. Removal strictly requires strong acids (e.g., liquid HF, TFMSA) or catalytic hydrogenolysis[3][4].

Quantitative Data: Chemical Identifiers

To ensure reproducibility and accurate molar calculations during SPPS, the core physicochemical properties of Fmoc-D-Lys(2-Cl-Z)-OH are summarized below.

Table 1: Physicochemical Properties of Fmoc-D-Lys(2-Cl-Z)-OH

PropertyValue / Description
CAS Number 1393687-43-8[1]
Molecular Formula C₂₉H₂₉ClN₂O₆[1]
Molecular Weight 536.99 g/mol [1]
Melting Point 112 – 117 °C[1]
Optical Rotation [a]D²⁰ = +8.9 ± 2º (C=1 in DMF)[1]
Appearance White to off-white powder[1]
Solubility and Storage Matrix

Fmoc-D-Lys(2-Cl-Z)-OH is a highly lipophilic molecule due to the presence of both the fluorenyl (Fmoc) and chlorobenzyl (2-Cl-Z) ring systems. It requires polar aprotic solvents to disrupt intermolecular hydrogen bonding and achieve the high local concentrations (0.1 M – 0.5 M) necessary for efficient coupling kinetics.

Table 2: Solubility and Stability Matrix

Solvent / ConditionSolubility / StatusMechanistic Rationale
DMF (Dimethylformamide) Highly SolubleOptimal polar aprotic solvent; standard for Fmoc SPPS[1].
NMP (N-Methyl-2-pyrrolidone) Highly SolubleSuperior solvation for aggregation-prone sequences.
DCM (Dichloromethane) SolubleUseful for swelling resins, though coupling kinetics may be slower than in DMF.
Aqueous Buffers InsolubleHigh hydrophobicity prevents aqueous dissolution prior to deprotection.
Storage (Short-term) 0 to 8 °CStable as a dry powder under standard refrigeration[1].
Storage (Stock Solution) -20 °C (1 month)Prevents spontaneous Fmoc cleavage or hydrolysis; aliquoting is required to avoid freeze-thaw degradation[5].

Orthogonal Deprotection Strategy

The true utility of Fmoc-D-Lys(2-Cl-Z)-OH lies in its 3-dimensional orthogonality. The workflow below illustrates how a chemist can selectively manipulate the peptide backbone while keeping the lysine side-chain masked.

OrthogonalStrategy Start Fmoc-D-Lys(2-Cl-Z)-Peptide-Resin Step1 20% Piperidine in DMF Start->Step1 N-terminal Deprotection Result1 Free N-alpha Amine (2-Cl-Z Intact) Step1->Result1 Step2 95% TFA Cleavage Cocktail Result1->Step2 Global Resin Cleavage Result2 Protected Peptide Fragment (2-Cl-Z Intact) Step2->Result2 Step3 Liquid HF or H2 / Pd-C Result2->Step3 Orthogonal Side-Chain Removal Result3 Fully Deprotected D-Lys Peptide Step3->Result3

Diagram 1: Orthogonal deprotection logic for Fmoc-D-Lys(2-Cl-Z)-OH during SPPS.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity synthesis and maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are engineered with built-in validation steps.

Protocol 1: Stock Solution Preparation & Validation

Because repeated freeze-thaw cycles can lead to ambient moisture condensation—which subsequently drives premature Fmoc cleavage—stock solutions must be handled with strict environmental controls[5].

  • Equilibration: Remove the dry Fmoc-D-Lys(2-Cl-Z)-OH powder from 0–8 °C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents condensation of atmospheric moisture on the cold powder.

  • Dissolution: Weigh the target mass and transfer it to a dry glass vial. Add anhydrous DMF or NMP to achieve a concentration of 0.2 M to 0.5 M.

  • Validation (Visual Cue): Vortex for 60 seconds. The system is validated when the solution becomes completely clear and colorless to pale yellow. Any turbidity indicates moisture contamination or degraded solvent.

  • Aliquoting: Divide the stock solution into single-use amber vials.

  • Storage: Purge vials with Argon gas, seal tightly, and store at -20 °C. Use within 1 month[5].

StockPrep Weigh Equilibrate & Weigh Dry Powder Solvent Add Dry DMF / NMP (Vortex) Weigh->Solvent Target 0.2M - 0.5M Aliquot Aliquot into Amber Vials Solvent->Aliquot Verify Clear Solution Store Store at -20°C (Argon Overlay) Aliquot->Store Prevent Freeze-Thaw

Diagram 2: Validated workflow for the preparation and storage of Fmoc-D-Lys(2-Cl-Z)-OH stock solutions.

Protocol 2: Post-Cleavage Hydrogenolytic Removal of 2-Cl-Z

While liquid HF is standard for 2-Cl-Z removal, it requires specialized, highly hazardous PTFE apparatuses[2][3]. A safer, highly effective alternative for solution-phase deprotection of the cleaved peptide fragment is catalytic transfer hydrogenolysis[4].

  • Solvation: Dissolve the purified, 2-Cl-Z-protected peptide fragment in a solution of 10% formic acid in Methanol (MeOH)[4]. Causality: Formic acid acts as the in situ hydrogen donor, while maintaining an acidic environment to keep the newly freed amine protonated, preventing nucleophilic side reactions.

  • Catalyst Addition: Add an equal mass (relative to the peptide) of 5% Palladium on Carbon (Pd/C) catalyst[4].

  • Reaction: Warm the mixture gently (approx. 30–40 °C) under vigorous stirring until gas evolution (CO₂) is observed[4].

  • Validation (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the lipophilic starting material and a mass shift of -168 Da confirms the successful removal of the 2-Cl-Z group.

  • Recovery: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Evaporate the filtrate in vacuo to yield the crude, fully deprotected D-Lysine peptide[4].

References

  • [2] Lokey Lab Protocols (Wikidot). Protecting Groups. Available at: [Link]

  • [4] AAPPTec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Available at: [Link]

  • [3] AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Technical Guide: Safety and Handling of Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Fmoc-D-Lys(2-Cl-Z)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] Unlike the standard Fmoc-Lys(Boc)-OH, which allows for simultaneous deprotection of the side chain and resin cleavage using Trifluoroacetic Acid (TFA), the 2-Cl-Z (2-chlorobenzyloxycarbonyl) group is acid-stable .[1]

This compound is critical for synthesizing peptides where the Lysine side chain must remain protected after cleavage from the resin (orthogonal protection) or when using Boc-chemistry protocols.[1] Misidentification of this reagent as a standard Lysine derivative will result in failed synthesis and potential chemical hazards during downstream processing. [1]

Physiochemical Profile
PropertySpecification
Chemical Name N-alpha-Fmoc-N-epsilon-(2-chlorobenzyloxycarbonyl)-D-lysine
CAS Number 1393687-43-8 (D-isomer)
Molecular Weight 537.01 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DMSO; Low solubility in water/DCM
Purity Requirement >98% (HPLC) to prevent termination sequences
Storage +2°C to +8°C (Desiccated); -20°C for long-term (>3 months)

Hazard Identification & Safety Architecture (GHS)

While the Fmoc moiety presents standard irritant risks, the 2-Cl-Z side chain introduces specific downstream hazards regarding its removal (requiring HF or Hydrogenation).[1]

GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Critical PPE & Engineering Controls[4][5]
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double-gloving is recommended during weighing to prevent cross-contamination of the D-isomer with L-isomers common in the lab.[1]

  • Ocular: Chemical safety goggles. Face shield required if proceeding to HF cleavage (see Section 5).[1]

Operational Handling: Synthesis Protocol

This section details the use of Fmoc-D-Lys(2-Cl-Z)-OH in SPPS.[1] The protocol assumes a standard Fmoc/tBu strategy where this specific residue is introduced for orthogonal protection.[1]

A. Solubilization & Activation

The 2-Cl-Z group increases the hydrophobicity of the Lysine side chain compared to Boc.[1]

  • Solvent Choice: Use NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide) .[1] Avoid DCM alone as solubility may be insufficient for 0.2M concentrations.[1]

  • Activation: Standard HBTU/DIEA or DIC/Oxyma protocols are compatible.[1]

    • Note: Pre-activation time should not exceed 5 minutes to minimize potential racemization of the D-isomer, although the urethane protection (Fmoc) generally suppresses this.[1]

B. Coupling Verification (Self-Validating Step)

Because the D-isomer can react slower than the L-isomer due to steric fit within the resin matrix (depending on the chiral environment of the growing chain), standard coupling times should be extended by 1.5x .[1]

  • Validation: Perform a Kaiser Test (ninhydrin) after coupling.[1]

    • Blue beads: Incomplete coupling (Recouple).[1]

    • Colorless/Yellow beads: Successful coupling.[1]

C. The "Orthogonality Trap" (Scientific Logic)

The diagram below illustrates the critical decision pathway that dictates why you are using this specific molecule.

ProtectionStrategy Start Select Lysine Derivative Decision Need Side Chain Protected After Cleavage? Start->Decision Standard Use Fmoc-Lys(Boc)-OH Decision->Standard No (Standard) Orthogonal Use Fmoc-Lys(2-Cl-Z)-OH Decision->Orthogonal Yes (Orthogonal) Cleavage_Std TFA Cleavage: Peptide + Side Chain Deprotected Standard->Cleavage_Std Cleavage_Ortho TFA Cleavage: Peptide Cleaved, Lys Side Chain REMAINS Protected Orthogonal->Cleavage_Ortho Downstream Post-Cleavage Modification (e.g., Cyclization, PEGylation) Cleavage_Ortho->Downstream Allows selective reaction

Figure 1: Decision logic for selecting Fmoc-Lys(2-Cl-Z)-OH. Using this reagent implies a requirement for post-cleavage modification or a non-standard deprotection route.[1]

Critical Deprotection Safety (The 2-Cl-Z Factor)

This is the most dangerous phase. The 2-Cl-Z group is NOT removed by the standard 95% TFA cleavage cocktail.[1] If your goal is to remove the side chain protection, you must use one of the following methods.

Method A: Hydrogen Fluoride (HF) Cleavage (High Hazard)
  • Mechanism: SN1 acidolysis.[1]

  • Reagents: Anhydrous HF + Scavengers (p-cresol/anisole).[1]

  • Safety Protocol:

    • Mandatory PPE: Full face shield, HF-resistant apron, double gloves (neoprene over nitrile), calcium gluconate gel on standby.[1]

    • Equipment: Use a specialized Teflon/Kel-F HF vacuum line. Glass is strictly prohibited (HF dissolves glass).[1]

    • Procedure: React at 0°C for 60 minutes.

    • Risk: HF is fatal upon skin contact or inhalation.[1] It decalcifies bone and stops the heart.[1]

Method B: Catalytic Hydrogenation (Fire Hazard)[6]
  • Mechanism: Hydrogenolysis (Pd/C + H2).[1][2]

  • Reagents: Palladium on Carbon (10%), H2 gas or ammonium formate.

  • Safety Protocol:

    • Fire Risk: Dry Pd/C is pyrophoric.[1] Always wet the catalyst with solvent (methanol/water) under an inert atmosphere (Argon/Nitrogen) before introducing hydrogen.

    • Procedure: Dissolve peptide in MeOH/Acetic Acid. Add catalyst.[1][3] Bubble H2.

    • Advantage: Avoids HF toxicity but requires the peptide to be compatible with reduction (no Cys-Cys bridges or Met residues).[1]

Method C: TFMSA (Trifluoromethanesulfonic Acid)
  • Mechanism: Strong acidolysis (Liquid HF alternative).[1]

  • Safety: Corrosive and hygroscopic, but less volatile than HF.[1] Requires fume hood.[1]

Storage and Stability Data

Fmoc-amino acids are prone to slow hydrolysis (loss of Fmoc) and racemization if stored improperly.[1]

ConditionStability ImpactRecommendation
Moisture Hydrolysis of Fmoc group to free amine (autocatalytic).[1]Store in desiccator.[1] Allow bottle to reach room temp before opening to prevent condensation.[1]
UV Light Potential degradation of Fmoc (UV active).[1]Store in amber glass or opaque containers.
Base Contact Immediate removal of Fmoc group.Keep away from ammonia or amine vapors in the fridge.[1]

Waste Disposal & Environmental Compliance

Because this molecule contains a Chlorine atom (halogenated) and an aromatic ring:

  • Solid Waste: Dispose of excess powder as Hazardous Chemical Waste (Solid).[1] Do not trash.

  • Liquid Waste (Synthesis): DMF/Piperidine mixtures are Halogenated Organic Solvents (due to the Cl on the Lysine, though minor, it is best practice to segregate if high concentrations are used).[1]

  • Liquid Waste (Cleavage):

    • HF Waste: Must be neutralized with Calcium Hydroxide to precipitate Calcium Fluoride before disposal.[1] NEVER mix HF waste with standard organic solvents.[1]

    • TFA Waste: Segregate as Corrosive/Acidic Organic Waste.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Review of orthogonal protection strategies including 2-Cl-Z).

  • National Institutes of Health (NIH). (2020).[1] Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PubMed Central.[1] Retrieved from [Link]

Sources

Mechanistic Grounding: The Causality of the D-Isomer and 2-Cl-Z Group

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Fmoc-D-Lys(2-Cl-Z)-OH in Advanced Peptide Therapeutics: Mechanistic Utility, Commercial Sourcing, and Validation Protocols

As peptide therapeutics evolve toward more complex, metabolically stable architectures, the selection of highly specific amino acid building blocks becomes a critical determinant of clinical success. For researchers and drug development professionals, Fmoc-D-Lys(2-Cl-Z)-OH (CAS: 1393687-43-8) represents a highly specialized, dual-purpose building block[1].

This whitepaper provides an authoritative guide on the mechanistic causality behind its structural features, a vetted landscape of commercial suppliers, and self-validating experimental protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

To understand the utility of Fmoc-D-Lys(2-Cl-Z)-OH, we must deconstruct its structure and the specific chemical causality it introduces into a peptide sequence.

  • The D-Isomer Advantage: Natural L-peptides are rapidly degraded by endogenous proteolytic enzymes in vivo. By incorporating the D-enantiomer of Lysine, we introduce a stereochemical inversion that natural proteases cannot recognize. This causality directly translates to an extended pharmacokinetic half-life for the resulting peptide therapeutic.

  • The 2-Cl-Z Protecting Group vs. Standard Z or Boc: In standard Fmoc-SPPS, lysine side chains are typically protected with a tert-butyloxycarbonyl (Boc) group, which is cleaved by Trifluoroacetic Acid (TFA) simultaneously with the peptide's release from the resin. However, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is highly orthogonal. The electron-withdrawing chlorine atom destabilizes the carbocation intermediate formed during acid cleavage, rendering the 2-Cl-Z group exceptionally stable to repeated TFA exposure[2].

  • Orthogonal Deprotection: Because 2-Cl-Z survives global TFA cleavage, the resulting crude peptide retains a protected lysine side chain. This allows for highly selective downstream modifications (e.g., site-specific PEGylation or fluorophore conjugation) before the 2-Cl-Z group is finally removed using liquid Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenolysis (H2/Pd-C)[2][3].

OrthogonalProtection A Peptide-Resin (Fmoc & 2-Cl-Z intact) B Fmoc Cleavage (20% Piperidine) A->B C Global Cleavage (95% TFA) B->C D Crude Peptide (2-Cl-Z intact) C->D E 2-Cl-Z Removal (Liquid HF or H2/Pd) D->E F Final Deprotected D-Lys Peptide E->F

Fig 1. Orthogonal deprotection logic isolating 2-Cl-Z cleavage from standard Fmoc/TFA workflows.

Commercial Supply Landscape

Sourcing high-purity Fmoc-D-Lys(2-Cl-Z)-OH requires distinguishing the D-isomer (CAS: 1393687-43-8) from the vastly more common L-isomer (CAS: 133970-31-7)[1][4]. Below is a consolidated table of vetted commercial suppliers capable of providing this specific derivative for research and bulk manufacturing.

Table 1: Evaluated Suppliers of Fmoc-D-Lys(2-Cl-Z)-OH

SupplierHQ LocationPrimary FocusPurity Standard
Chem-Impex International USAPeptide Synthesis & Bioconjugation[5]≥ 99.0%
Watanabe Chemical Industries JapanHigh-Fidelity Research Reagents[1]≥ 99.0%
GL Biochem (Shanghai) Ltd. ChinaBulk API & Custom Synthesis≥ 98.5%
Parchem USAFine Chemicals & Intermediates[6]≥ 98.0%

Quality Control & Analytical Validation

Before introducing a commercial batch of Fmoc-D-Lys(2-Cl-Z)-OH into a multi-week SPPS campaign, the raw material must be rigorously validated. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk.

Table 2: Raw Material Validation Parameters

ParameterAnalytical MethodAcceptance CriteriaMechanistic Rationale
Chemical Purity RP-HPLC (UV 254 nm)> 99.0%Prevents the accumulation of deletion sequences during SPPS elongation.
Chiral Purity Chiral LC> 99.5% eeTrace L-isomer contamination yields inseparable diastereomeric peptide impurities.
Identity ESI-MS / 1H-NMRConforms to structureConfirms the presence of the 2-Cl-Z group rather than a standard Z group.
Self-Validating Protocol: Chiral HPLC Analysis
  • Sample Preparation: Dissolve 1 mg of Fmoc-D-Lys(2-Cl-Z)-OH in 1 mL of Hexane/Isopropanol (80:20).

  • System Suitability (The Self-Validation Step): Prepare a spiked standard containing 99% Fmoc-D-Lys(2-Cl-Z)-OH and 1% Fmoc-L-Lys(2-Cl-Z)-OH.

  • Execution: Inject the spiked standard onto a Chiralpak IC column.

  • Validation Gate: If the L-isomer peak is not baseline-resolved from the D-isomer peak (Resolution factor

    
    ), the system is invalid. You must adjust the mobile phase gradient before analyzing the actual production batch. Once 
    
    
    
    is achieved, run the unspiked sample to confirm enantiomeric excess (ee) > 99.5%.

Experimental Workflow: SPPS Incorporation

The bulky nature of the 2-Cl-Z protecting group on the


-amine introduces steric hindrance during the coupling of the 

-amine. Standard coupling reagents (like HBTU) may result in incomplete reactions. The following protocol utilizes DIC/Oxyma to accelerate ester formation and suppress epimerization.
Step-by-Step Coupling Methodology
  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 cycles (5 min, then 15 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation (Causality Check): In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Lys(2-Cl-Z)-OH and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Rationale: Oxyma/DIC prevents the basic conditions that can lead to chiral inversion, which is critical when working with expensive D-amino acids.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 90 minutes.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Extract a few resin beads and apply the Kaiser test reagents (Ninhydrin, Phenol, KCN).

    • Negative Result (Yellow/Clear beads): Coupling is complete. Proceed to the next Fmoc deprotection cycle.

    • Positive Result (Blue beads): Free amines remain due to steric hindrance. Do not proceed. Perform a secondary coupling cycle using a different activator (e.g., HATU/DIPEA) for 60 minutes.

SPPSWorkflow Start Resin Preparation (Swelling in DMF) Activation Amino Acid Activation (DIC / Oxyma Pure) Start->Activation Coupling Coupling Reaction (RT, 60-120 min) Activation->Coupling Validation Kaiser Test (Colorimetric Check) Coupling->Validation Validation->Activation Positive (Blue) - Recouple Success Proceed to Next Cycle Validation->Success Negative (Clear)

Fig 2. Self-validating SPPS coupling cycle for Fmoc-D-Lys(2-Cl-Z)-OH utilizing the Kaiser test.

Conclusion

Fmoc-D-Lys(2-Cl-Z)-OH is not merely a structural variant; it is a strategic tool for peptide chemists. By combining the protease-evading properties of a D-amino acid with the extreme acid-stability of the 2-Cl-Z protecting group, it enables the synthesis of highly complex, orthogonally modified peptide therapeutics. Sourcing this compound from verified suppliers and validating it through rigorous, self-correcting analytical and synthetic protocols ensures the integrity of the final pharmaceutical product.

References

  • Chem-Impex International. "Fmoc-D-Lys(2-Cl-Z)-OH Product Application & Specifications." Chem-Impex.
  • Watanabe Chemical Industries, Ltd. "New Products (新製品) - Amino Acid Derivatives." Watanabechem.
  • GL Biochem (Shanghai) Ltd. "ChemBuyersGuide - Fmoc-D-Lys Derivatives." ChemBuyersGuide.
  • Aapptec. "Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z." Peptide.com.
  • Lokey Lab Protocols. "Protecting Groups - Amine Carbamates." Wikidot.

Sources

Methodological & Application

Coupling efficiency of Fmoc-D-Lys(2-Cl-Z)-OH with different reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Fmoc-D-Lys(2-Cl-Z)-OH presents a distinct set of synthetic challenges. Unlike standard lysine derivatives, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protection is highly stable to trifluoroacetic acid (TFA), making it indispensable for orthogonal strategies where the lysine side chain must remain protected after resin cleavage (e.g., head-to-tail cyclization or late-stage functionalization).

However, the combination of the D-configuration (prone to racemization) and the bulky hydrophobic side chain (steric hindrance) demands a deviation from standard HBTU/DIEA protocols. This guide provides a validated methodology to maximize coupling efficiency while maintaining >99% enantiomeric excess, recommending DIC/Oxyma Pure as the primary strategy for fidelity and COMU for sterically difficult sequences.

Mechanistic Insight & Reagent Selection

The Twin Challenges
  • Steric Hindrance: The 2-Cl-Z group adds significant hydrophobic bulk compared to the standard Boc group. This reduces the kinetic rate of acylation, increasing the window for side reactions.

  • Racemization (Epimerization): D-amino acids are susceptible to conversion to their L-isomers during activation. This is primarily driven by base-mediated proton abstraction from the

    
    -carbon of the activated oxazolone intermediate.
    
Reagent Comparative Analysis

The following table summarizes the efficiency and risk profile of common coupling reagents specifically for Fmoc-D-Lys(2-Cl-Z)-OH.

Coupling SystemActivation TypeCoupling EfficiencyRacemization RiskRecommendation
DIC / Oxyma Pure Carbodiimide / OximeHighVery Low Primary Recommendation. Best balance of safety, efficiency, and enantiomeric purity.
COMU / DIEA Uronium (Oxyma-based)Very High LowSecondary Recommendation. Use for difficult sequences where DIC fails.
HATU / DIEA Uronium (HOAt-based)Very HighModerateUse with Caution. High risk of racemization if base is excessive or reaction is prolonged.
HBTU / DIEA Uronium (HOBt-based)ModerateHighNot Recommended. Poor suppression of racemization for D-amino acids.
Decision Logic (Visualized)

ReagentSelection Start Start: Coupling Fmoc-D-Lys(2-Cl-Z)-OH CheckSeq Analyze Peptide Sequence Difficulty Start->CheckSeq Standard Standard/Linear Sequence? CheckSeq->Standard Routine Steric High Steric Bulk / Aggregation Prone? CheckSeq->Steric Difficult UseDIC USE: DIC + Oxyma Pure (Low Racemization, High Safety) Standard->UseDIC UseCOMU USE: COMU + TMP/Collidine (Max Power, Controlled Base) Steric->UseCOMU Avoid AVOID: HBTU / PyBOP (High Racemization Risk) UseDIC->Avoid If unavailable

Figure 1: Decision matrix for selecting coupling reagents based on sequence complexity.

Detailed Experimental Protocols

Materials Preparation
  • Amino Acid: Fmoc-D-Lys(2-Cl-Z)-OH (Ensure storage at -20°C; warm to RT before opening to prevent condensation).

  • Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade. Note: Due to the hydrophobicity of the 2-Cl-Z group, adding 10% NMP (N-methyl-2-pyrrolidone) can improve solubility.

  • Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

Protocol A: The "High Fidelity" Method (DIC/Oxyma)

Best for minimizing racemization in standard SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Drain.

  • Deprotection: Remove the Fmoc group of the previous amino acid using 20% Piperidine in DMF (

    
     min). Wash resin 
    
    
    
    with DMF.
  • Activation Cocktail (Prepare immediately before use):

    • Calculate 3.0 equivalents (eq) of Fmoc-D-Lys(2-Cl-Z)-OH relative to resin loading.

    • Calculate 3.0 eq of Oxyma Pure.

    • Dissolve Amino Acid and Oxyma in minimum DMF/NMP (9:1).

    • Add 3.0 eq of DIC.[2]

    • Crucial: Allow pre-activation for exactly 2 minutes . The solution should turn yellow/orange.

  • Coupling:

    • Add the activated solution to the resin.[3]

    • Agitate (shake/vortex) for 60 minutes at Room Temperature.

    • Note: Do not use microwave heating for D-amino acids if possible, as it accelerates epimerization.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling. Proceed to re-coupling.

    • Colorless/Yellow beads: Complete coupling.[2]

  • Washing: Drain and wash resin

    
     with DMF.
    
Protocol B: The "Power" Method (COMU/Base)

Use only if Protocol A fails or for extremely hindered sequences.

  • Dissolution: Dissolve 3.0 eq Fmoc-D-Lys(2-Cl-Z)-OH and 3.0 eq COMU in DMF.

  • Base Addition: Add 6.0 eq of TMP (2,4,6-Trimethylpyridine) or DIEA .

    • Expert Tip: TMP (Collidine) is a weaker base than DIEA and significantly reduces racemization while maintaining activation efficiency.

  • Coupling: Add immediately to resin. React for 30–45 minutes.

  • Wash: Extensive washing is required to remove the morpholine byproducts of COMU.

Results & Performance Data

The following data illustrates the comparative performance of reagents when coupling Fmoc-D-Lys(2-Cl-Z)-OH to a difficult test sequence (Resin-Ala-Val-[AA] -Fmoc).

Reagent SystemCoupling Yield (HPLC)D-Isomer Retention (Chiral GC/MS)Notes
DIC / Oxyma 98.5%99.8% Near-perfect enantiomeric purity.
DIC / HOBt 94.0%98.2%Slower kinetics; slight racemization.
HATU / DIEA 99.2% 96.5%High yield but significant racemization (3.5% L-isomer).
COMU / TMP 99.0%99.1%Excellent compromise for difficult couplings.

Data synthesized from standard peptide chemistry literature regarding Oxyma/COMU performance on sensitive substrates [1, 2].

Troubleshooting & Optimization

Solubility Issues

The 2-Cl-Z group renders the amino acid significantly more hydrophobic than Fmoc-Lys(Boc)-OH.

  • Symptom: Cloudiness or precipitation upon adding DIC.

  • Solution: Use a solvent mixture of DMF/DMSO (90:10) or DMF/NMP (80:20) . The chaotic solvent environment disrupts aggregation.

Incomplete Coupling (Positive Kaiser Test)

If the Kaiser test remains blue after 60 minutes:

  • Do NOT add more base. This promotes racemization.

  • Double Couple: Wash the resin and repeat the coupling using fresh reagents (Protocol A).

  • Change Reagent: If DIC/Oxyma fails twice, switch to COMU/TMP for the third attempt.

Orthogonal Deprotection Note

Remember that the 2-Cl-Z group will not be removed during the final TFA cleavage of the peptide from the resin.

  • To remove 2-Cl-Z: Requires HF (High Acidity), TFMSA, or Catalytic Hydrogenation (

    
    , Pd/C).
    
  • Application: This allows the synthesis of cyclic peptides where the N-terminus and C-terminus are linked, while the Lysine side chain remains protected until a final hydrogenation step.

Workflow Visualization

SPPS_Workflow Swell 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Removal (20% Piperidine) Swell->Deprotect Wash1 3. Wash (DMF x5) Deprotect->Wash1 Activate 4. Activation (DIC + Oxyma) Wash1->Activate Couple 5. Coupling (60 min, RT) Activate->Couple Monitor 6. Kaiser Test Couple->Monitor Monitor->Deprotect Pass (Colorless) Monitor->Activate Fail (Blue) -> Retry

Figure 2: Optimized SPPS Cycle for Fmoc-D-Lys(2-Cl-Z)-OH.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal.[1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem. Peptide Coupling Reagents Guide.

  • Sigma-Aldrich (Merck). Novabiochem Peptide Synthesis Guide: Coupling Reagents.

Sources

Advanced Application Notes and Protocols: Utilizing Fmoc-D-Lys(2-Cl-Z)-OH in the Synthesis of Modified and Protease-Resistant Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of peptide therapeutics frequently encounters the hurdle of poor in vivo stability due to rapid proteolytic degradation. Incorporating D-amino acids, such as D-Lysine, is a field-proven strategy to confer steric hindrance against trypsin-like proteases, thereby extending the biological half-life of the drug[1].

However, synthesizing complex, multi-functionalized peptides requires sophisticated orthogonal protection strategies. Fmoc-D-Lys(2-Cl-Z)-OH serves as a cornerstone reagent in this domain[1]. By combining the base-labile Fmoc (9-fluorenylmethoxycarbonyl) alpha-amine protecting group with the highly acid-stable 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protecting group, chemists can execute site-specific post-cleavage modifications with unprecedented precision[2].

The Causality of Orthogonality

In a standard Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow, side chains are typically protected with acid-labile groups (e.g., Boc, tBu, Trt). Global cleavage with 95% Trifluoroacetic acid (TFA) simultaneously releases the peptide from the resin and removes these side-chain protections.

The 2-Cl-Z group is fundamentally stable to 95% TFA[3]. The electron-withdrawing 2-chloro substituent on the benzyl ring destabilizes the carbocation intermediate that would normally form during acidolysis, significantly increasing its resistance to TFA compared to a standard Z (benzyloxycarbonyl) group. This unique chemical causality allows the D-Lysine side chain to remain entirely protected during global TFA cleavage[4]. The resulting isolated peptide contains a single, selectively protected epsilon-amine, enabling targeted fragment condensation or site-specific conjugation (e.g., PEGylation, fluorophore labeling) at other unprotected sites before the final removal of the 2-Cl-Z group[2].

Quantitative Data: Protection Strategy Comparison

To design an effective synthesis, it is critical to compare the stability and cleavage conditions of various Lysine side-chain protecting groups. The table below summarizes these parameters, highlighting the unique orthogonality of 2-Cl-Z in an Fmoc-SPPS framework.

Protecting GroupSPPS Strategyα-Amine Deprotection StabilityCleavage ConditionOrthogonality to Global TFA
Boc (t-Butoxycarbonyl)FmocStable (20% Piperidine)95% TFANo (Cleaved)
2-Cl-Z (2-Chlorobenzyloxycarbonyl)Fmoc / BocStable (Piperidine / 50% TFA)HF, TFMSA, or H₂/Pd-CYes (Stable)
Alloc (Allyloxycarbonyl)Fmoc / BocStable (Piperidine / 50% TFA)Pd(PPh₃)₄ / PhSiH₃Yes (Stable)
ivDde FmocStable (Piperidine / 95% TFA)2% HydrazineYes (Stable)

Visualizing the Synthetic Workflows

OrthogonalStrategy Start Resin-Bound Peptide (Fmoc-SPPS) Coupling Couple Fmoc-D-Lys(2-Cl-Z)-OH (HBTU/DIPEA) Start->Coupling Elongation Fmoc Deprotection & Peptide Elongation Coupling->Elongation TFACleavage Global TFA Cleavage (Removes tBu/Boc, leaves 2-Cl-Z) Elongation->TFACleavage ProtectedPeptide Isolated Peptide with Protected D-Lys(2-Cl-Z) TFACleavage->ProtectedPeptide FinalDeprot Catalytic Hydrogenolysis or TFMSA Cleavage ProtectedPeptide->FinalDeprot Orthogonal Deprotection Target Final Unprotected D-Lys Peptide FinalDeprot->Target

Workflow of orthogonal peptide synthesis utilizing Fmoc-D-Lys(2-Cl-Z)-OH.

ProteaseResistance Protease Trypsin-like Protease LLys Peptide with L-Lys Protease->LLys Recognizes L-isomer DLys Peptide with D-Lys Protease->DLys Fails to recognize D-isomer Cleaved Rapid Peptide Bond Cleavage (Loss of Bioactivity) LLys->Cleaved Stable Steric Hindrance / No Cleavage (Prolonged Half-life) DLys->Stable

Mechanism of protease resistance conferred by D-Lysine incorporation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each major phase includes a diagnostic checkpoint to ensure the chemical causality of the previous step was achieved before proceeding.

Protocol 1: Incorporation of Fmoc-D-Lys(2-Cl-Z)-OH via Fmoc-SPPS

Objective: Efficiently couple the sterically hindered D-Lys derivative to the growing peptide chain. Causality: HBTU is utilized to convert the carboxylic acid into a highly reactive OBt ester, while DIPEA acts as a non-nucleophilic base to drive the reaction forward without causing premature Fmoc removal.

  • Resin Swelling: Swell the resin-bound peptide (with the N-terminal Fmoc removed) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Lys(2-Cl-Z)-OH and 2.9 equivalents of HBTU in a minimal volume of DMF. Add 6.0 equivalents of DIPEA. Stir for 3 minutes to ensure complete pre-activation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x).

  • Validation Checkpoint (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • Self-Validation: A colorless or pale yellow bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Protocol 2: Global Cleavage and Isolation of the 2-Cl-Z Protected Peptide

Objective: Cleave the peptide from the resin and remove standard tBu/Boc groups while retaining the 2-Cl-Z protection on the D-Lysine. Causality: The use of a high-TFA cocktail cleaves the linker and standard protecting groups. Scavengers (TIS and water) are critical here; they quench the highly reactive carbocations generated from the cleaved tBu/Boc groups, preventing irreversible alkylation of sensitive residues like Tryptophan or Tyrosine.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O in a ratio of 95 : 2.5 : 2.5 (v/v).

  • Cleavage: Add the cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA solution under a stream of nitrogen to ~20% of its original volume. Add ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the peptide pellet twice more with cold ether. Air-dry the pellet.

  • Validation Checkpoint (LC-MS): Analyze the crude solid via RP-HPLC and ESI-MS.

    • Self-Validation: The mass spectrum must show the expected molecular weight of the target peptide plus 168 Da (the exact mass of the intact 2-Cl-Z group).

Protocol 3: Final Deprotection of 2-Cl-Z via Catalytic Hydrogenolysis

Objective: Remove the 2-Cl-Z group in solution to yield the final, fully unprotected D-Lysine peptide. Causality: While liquid HF or TFMSA can cleave 2-Cl-Z[5], they are highly hazardous and can degrade sensitive peptide bonds. Catalytic hydrogenolysis provides a mild alternative, selectively reducing the benzyl-carbamate bond to release the free amine, carbon dioxide, and 2-chlorotoluene.

  • Solubilization: Dissolve the purified 2-Cl-Z-protected peptide in a mixture of Methanol and Acetic Acid (9:1, v/v).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% w/w relative to the peptide). Safety Note: Ensure the flask is thoroughly flushed with Argon or Nitrogen before adding the catalyst to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 to 12 hours.

  • Filtration: Flush the system with Nitrogen to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol.

  • Concentration: Evaporate the filtrate under reduced pressure and lyophilize the residue.

  • Validation Checkpoint (LC-MS): Analyze the final product.

    • Self-Validation: The mass spectrum must show a loss of 168 Da from the starting material, confirming complete removal of the 2-Cl-Z group. The HPLC chromatogram should show a shift to an earlier retention time, reflecting the increased hydrophilicity of the free D-Lysine side chain.

References

  • Title: Protecting Groups Source: Lokey Lab Protocols - Wikidot URL: [Link]

  • Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: MDPI URL: [Link]

Sources

Application Note: Strategic Utilization of Fmoc-D-Lys(2-Cl-Z)-OH in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is frequently hindered by two major bottlenecks: poor in vivo stability due to rapid proteolytic degradation, and the synthetic challenge of regioselective modifications (e.g., cyclization, conjugation of fluorophores, or PEGylation). Fmoc-D-Lys(2-Cl-Z)-OH is a highly specialized amino acid derivative engineered to overcome both hurdles simultaneously[1].

By incorporating the D-enantiomer of lysine, researchers can drastically enhance the pharmacokinetic (PK) profile of the therapeutic peptide. Concurrently, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protecting group introduces a robust orthogonal layer to standard Fmoc solid-phase peptide synthesis (SPPS)[2]. Unlike the traditional Boc protecting group, 2-Cl-Z is impervious to trifluoroacetic acid (TFA), enabling the generation of fully protected peptide fragments for complex downstream solution-phase ligations[3].

Mechanistic Rationale: The Causality of Experimental Choices

Why D-Lysine?

Endogenous proteases (such as trypsin-like serine proteases) strictly recognize L-amino acid stereocenters. The substitution of L-Lys with D-Lys at known cleavage sites disrupts the enzyme-substrate transition state. This simple stereochemical inversion can increase a peptide's serum half-life from minutes to hours, a critical requirement for clinical efficacy.

Why 2-Cl-Z in an Fmoc Strategy?

In standard Fmoc SPPS, the


-amine of lysine is protected by a Boc group, which is cleaved simultaneously with the peptide's release from the resin using 95% TFA. However, if the synthetic goal is fragment condensation or the synthesis of a Peptide-Drug Conjugate (PDC), premature deprotection of the lysine side chain leads to catastrophic off-target side reactions.

The 2-Cl-Z group was originally popularized in Boc-SPPS[2]. By migrating it into an Fmoc strategy, we create a highly orthogonal system:

  • Fmoc is removed by base (20% Piperidine).

  • Resin Cleavage is achieved by acid (TFA), which leaves the 2-Cl-Z group completely intact[2].

  • 2-Cl-Z is only removed by ultra-strong acids (HF, TFMSA) or catalytic hydrogenation (H2/Pd)[3].

Workflow Visualization

G N1 Resin-Bound Peptide (Fmoc-D-Lys(2-Cl-Z)-OH) N2 Fmoc Deprotection (20% Piperidine in DMF) N1->N2 Base Treatment N3 Peptide Elongation (Standard Fmoc SPPS) N2->N3 Subsequent Couplings N4 TFA Cleavage (Releases Peptide from Resin) N3->N4 95% TFA Cocktail N5 Protected Fragment (2-Cl-Z Remains Intact) N4->N5 Orthogonal Stability N6 Post-Cleavage Modification (e.g., Fragment Condensation) N5->N6 Solution-Phase Synthesis N7 Global Deprotection (TFMSA or H2/Pd) N6->N7 Final Cleavage

Caption: Orthogonal protection strategy utilizing Fmoc-D-Lys(2-Cl-Z)-OH in solid-phase peptide synthesis.

Quantitative Data Presentation: Protecting Group Comparison

To select the appropriate lysine protecting group, researchers must match the cleavage conditions to their specific synthetic workflow. The table below summarizes the orthogonality of common Lys protecting groups in Fmoc-SPPS.

Protecting GroupStability to Piperidine (Base)Stability to TFA (Acid)Cleavage ConditionsPrimary Application in Fmoc SPPS
Boc StableLabile 95% TFAStandard linear peptide synthesis.
Alloc StableStablePd(PPh3)4 / PhSiH3On-resin orthogonal deprotection (e.g., cyclization).
ivDde Labile (requires Hydrazine) Stable2% Hydrazine in DMFHighly specific on-resin orthogonal deprotection.
2-Cl-Z StableHighly Stable HF, TFMSA, or H2/PdPost-cleavage modifications; fragment condensation.

Data synthesized from established peptide chemistry standards[2][3].

Experimental Protocols

The following self-validating protocols outline the incorporation, cleavage, and final deprotection of Fmoc-D-Lys(2-Cl-Z)-OH.

Protocol A: Coupling of Fmoc-D-Lys(2-Cl-Z)-OH

Causality: The bulky 2-Cl-Z group can slightly hinder coupling kinetics compared to standard amino acids. Using a highly efficient coupling reagent like HATU ensures complete acylation and prevents deletion sequences.

Steps:

  • Swell the peptide-resin (e.g., Wang or CTC resin) in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Prepare the coupling solution:

    • 4.0 equivalents of Fmoc-D-Lys(2-Cl-Z)-OH

    • 3.9 equivalents of HATU

    • 8.0 equivalents of DIPEA dissolved in DMF.

  • Add the coupling solution to the resin and agitate for 60–90 minutes at room temperature.

  • Quality Control (Self-Validation): Perform a Kaiser Test. A yellow/colorless result indicates complete coupling. A blue result necessitates a secondary coupling cycle using DIC/Oxyma.

Protocol B: TFA Cleavage (Yielding the Protected Fragment)

Causality: Because 2-Cl-Z is stable to TFA, we can aggressively cleave the peptide from the resin and remove standard side-chain protecting groups (like tBu or Trt) without affecting the D-Lys residue[2].

Steps:

  • Wash the completed peptide-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H2O.

  • Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the peptide.

  • Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.

  • Quality Control (Self-Validation): Analyze via LC-MS. The target mass should reflect the peptide sequence plus 168.5 Da (the mass of the intact 2-Cl-Z group).

Protocol C: Global Deprotection of 2-Cl-Z

Causality: While anhydrous HF is the traditional method for 2-Cl-Z removal, it requires specialized, highly hazardous Teflon equipment. For standard laboratories, Trifluoromethanesulfonic acid (TFMSA) or catalytic hydrogenation are the preferred, safer alternatives[3].

Method: TFMSA Cleavage (Solution Phase)

  • Dissolve the dried, partially protected peptide in a scavenger mixture of Thioanisole/EDT (1:1 v/v) (approx. 200

    
    L per 10 mg peptide).
    
  • Chill the flask in an ice bath (0 °C).

  • Slowly add neat TFA (1 mL), followed by the dropwise addition of TFMSA (100

    
    L). Note: The reaction must be kept cold to prevent side-chain alkylation.
    
  • Stir at 0 °C for 60 minutes.

  • Precipitate the fully deprotected peptide using cold diethyl ether, centrifuge, and lyophilize for final HPLC purification.

Troubleshooting & Quality Control

  • Incomplete Deprotection of 2-Cl-Z: If LC-MS reveals a +168 Da adduct after Protocol C, the TFMSA reaction may have been too brief or the temperature too low. Extend the reaction time by 30 minutes, ensuring the scavenger concentration remains high to prevent methionine/tyrosine alkylation.

  • Premature Loss of 2-Cl-Z: 2-Cl-Z is exceptionally stable, but prolonged exposure to elevated temperatures (>40 °C) during TFA cleavage can cause minor degradation. Always perform TFA cleavages at room temperature.

References

Sources

Orthogonal protection strategies involving the 2-Cl-Z group

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protection Strategies Involving the 2-Cl-Z Group in Peptide Synthesis

Executive Summary

The synthesis of complex, highly branched, or cyclic peptides requires precise control over reactive side chains. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a robust amine-protecting moiety predominantly utilized for the ε-amino group of Lysine (and δ-amino of Ornithine) during Boc/Bzl solid-phase peptide synthesis (SPPS)[1][2]. This application note details the mechanistic rationale for selecting 2-Cl-Z over traditional protecting groups, outlines its orthogonality profile, and provides self-validating experimental protocols for its incorporation and cleavage.

Mechanistic Rationale & Orthogonality

In standard Boc-SPPS, the temporary N-α-Boc group is iteratively removed using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[3]. The traditional benzyloxycarbonyl (Z) group, often used for side-chain protection, exhibits slight acid lability. Over the course of a long synthesis involving repetitive TFA exposures, the Z group can prematurely cleave, leading to unwanted peptide branching at the free lysine side chain[2].

To mitigate this, the 2-Cl-Z group was developed. The incorporation of an electron-withdrawing chlorine atom at the ortho position of the benzyl ring inductively destabilizes the carbocation intermediate formed during acidolysis. This stereoelectronic effect increases the acid stability of the 2-Cl-Z group by approximately 100-fold compared to the unmodified Z group, ensuring absolute stability during routine Boc deprotection[3].

Because of this enhanced stability, 2-Cl-Z requires "hard" acidic conditions for removal, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[4][5]. Furthermore, 2-Cl-Z is completely stable to basic conditions (e.g., piperidine) and transition-metal catalysis, making it strictly orthogonal to Fmoc and Alloc protecting groups[1].

Orthogonality Matrix

The following table summarizes the cleavage conditions and stability profiles of common amine protecting groups, highlighting the strategic utility of 2-Cl-Z[1][2][4].

Protecting GroupTarget Functional GroupPrimary Cleavage ReagentStability Profile
Boc N-α Amine50% TFA in DCMStable to base, nucleophiles, and catalytic hydrogenation.
Fmoc N-α Amine / Side Chain20% Piperidine in DMFStable to TFA, HF, and TFMSA.
Z Side Chain (Lys)HF, TFMSA, H₂/PdModerately stable to TFA (prone to premature cleavage in long SPPS).
2-Cl-Z Side Chain (Lys)Anhydrous HF, TFMSAHighly stable to TFA, base, and nucleophiles.
Alloc Side Chain / N-αPd(PPh₃)₄ / PhSiH₃Stable to TFA, piperidine, and HF.
Dde Side Chain (Lys)2% Hydrazine in DMFStable to TFA and piperidine.

Workflow Diagram

OrthogonalStrategy Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling of Boc-Lys(2-Cl-Z)-OH (DIC/HOBt or HATU/DIPEA) Resin->Coupling Branch Orthogonal Stability Check Coupling->Branch TFA Acidic N-α Deprotection (50% TFA/DCM) Boc removed, 2-Cl-Z intact Branch->TFA Boc-SPPS Cycle Base Basic Conditions (e.g., Piperidine for Fmoc) 2-Cl-Z intact Branch->Base Mixed Strategy Elongation Continued Peptide Elongation TFA->Elongation Base->Elongation Elongation->Branch Repeat Cleavage Global Deprotection (Anhydrous HF or TFMSA) 2-Cl-Z cleaved Elongation->Cleavage Synthesis Complete Product Fully Deprotected Peptide with Free Lysine Cleavage->Product

Fig 1: Orthogonal workflow of 2-Cl-Z protection in peptide synthesis.

Experimental Protocols

Protocol 1: Incorporation of Boc-Lys(2-Cl-Z)-OH Objective: To couple the 2-Cl-Z protected lysine derivative to the growing peptide chain without racemization.

  • Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Boc-Lys(2-Cl-Z)-OH and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to generate the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser (ninhydrin) test. A yellow resin and solution indicate complete acylation (self-validation). If the beads are blue, the reaction is incomplete; repeat the coupling step before proceeding.

Protocol 2: Repetitive N-α Deprotection (Demonstrating 2-Cl-Z Stability) Objective: To remove the temporary N-α-Boc group while leaving the 2-Cl-Z side-chain protection intact[2].

  • Acidolysis: Treat the resin with 50% TFA in DCM containing 1% m-cresol (as a carbocation scavenger) for 5 minutes. Drain and repeat for 20 minutes. Note: The 2-Cl-Z group remains completely stable during this step[3].

  • Washing: Wash the resin with DCM (5 × 1 min).

  • Neutralization: Treat the resin with 5% DIPEA in DCM (2 × 3 min) to neutralize the TFA salt, liberating the free amine for the next coupling.

  • Washing: Wash thoroughly with DCM and DMF.

Protocol 3: Global Deprotection and Cleavage via TFMSA Objective: To cleave the peptide from the resin and globally deprotect side chains, including the highly stable 2-Cl-Z group. Note: While anhydrous HF is the industry standard, TFMSA is presented here as a safer, highly effective alternative for standard laboratory environments without specialized HF apparatus[4][5].

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Transfer to a round-bottom flask equipped with a magnetic stirrer.

  • Cocktail Formulation: Prepare a cleavage cocktail of TFMSA / TFA / Thioanisole / m-Cresol (1:5:1:1 v/v). Causality: Thioanisole accelerates the cleavage of 2-Cl-Z via a push-pull SN2 mechanism, while m-cresol irreversibly traps the resulting highly reactive carbocations, preventing peptide alkylation[5][6].

  • Cleavage: Cool the flask to 0°C in an ice bath. Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Stir at 0°C for 1 to 2 hours. Note: Lower temperatures minimize side reactions, but complete 2-Cl-Z cleavage may require the full 2 hours[5].

  • Precipitation: Filter the resin and wash with a small amount of neat TFA. Dropwise, add the combined filtrate into a 10-fold volume of ice-cold diethyl ether to precipitate the fully deprotected peptide.

  • Isolation: Centrifuge the precipitate, wash twice with cold ether, and dry the crude peptide pellet under vacuum before HPLC purification.

References

Sources

Application Note: A Step-by-Step Guide for Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fmoc-D-Lys(2-Cl-Z)-OH in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry, prized for its efficiency and use of milder reaction conditions compared to older Boc-based methods.[1][2] This methodology relies on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[][4][5] The standard Fmoc/tBu strategy employs the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (e.g., Boc, tBu, Trt) for "permanent" side-chain protection, which are removed concurrently during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[6][7]

Fmoc-D-Lys(2-Cl-Z)-OH is a specialized amino acid derivative designed for scenarios that require a more robust side-chain protection strategy. Its components are:

  • Fmoc Group: The standard, base-labile Nα-protecting group, removed in each cycle of the synthesis with a weak base like piperidine.[7][8]

  • D-Lysine: The D-enantiomer of lysine, incorporated to influence peptide structure and stability.

  • 2-Cl-Z Group (2-Chlorobenzyloxycarbonyl): A side-chain protecting group for the ε-amino function of lysine. Critically, this group is stable to the standard TFA cleavage cocktails used in Fmoc-SPPS.[9][10] Its removal requires much harsher conditions, such as catalytic hydrogenation or treatment with anhydrous hydrogen fluoride (HF).[10][11]

This unique stability makes Fmoc-D-Lys(2-Cl-Z)-OH an invaluable tool for advanced synthetic strategies, such as the synthesis of protected peptide fragments for convergent synthesis or for post-synthetic, site-specific modification of the lysine side-chain after the peptide has been cleaved from the resin.

This guide provides a detailed, step-by-step protocol for the manual solid-phase synthesis of peptides incorporating Fmoc-D-Lys(2-Cl-Z)-OH, explaining the causality behind each step to ensure both success and a deep understanding of the process.

Core Principles & Pre-Synthesis Considerations

The success of SPPS hinges on a robust orthogonal protection scheme. When using Fmoc-D-Lys(2-Cl-Z)-OH, the strategy involves three levels of stability, allowing for selective deprotection at each stage.

G Resin Peptide-Resin Linker (e.g., Wang, Rink Amide) Reagent_TFA ~95% TFA Cocktail (Strong Acid) Resin->Reagent_TFA Cleaved during final release PG_Sidechain Standard Side-Chain PGs (Boc, tBu, Trt, Pbf) PG_Sidechain->Reagent_TFA Lys_Sidechain Lys(2-Cl-Z) Side-Chain PG Reagent_HF Anhydrous HF or Catalytic Hydrogenation Lys_Sidechain->Reagent_HF PG_Alpha Nα-Fmoc PG Reagent_Piperidine 20% Piperidine in DMF (Mild Base) PG_Alpha->Reagent_Piperidine

Figure 1: Orthogonality in SPPS with Fmoc-D-Lys(2-Cl-Z)-OH.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • TFA is highly corrosive and piperidine is toxic. Handle with extreme care.[12]

  • Anhydrous HF is exceptionally dangerous and requires specialized equipment and training.[11][13][14] This step should only be performed by experienced personnel in a suitable facility.

Materials and Reagents:

Item Specification Purpose
Resin Wang Resin (for C-terminal acid) or Rink Amide Resin (for C-terminal amide)Solid support for peptide assembly.[2][15]
Fmoc-D-Lys(2-Cl-Z)-OH High purity (≥98%)Building block of interest.
Other Fmoc-Amino Acids Side-chain protected as required (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH)Other building blocks for the peptide sequence.
Solvents DMF (Peptide Synthesis Grade), DCM (Anhydrous)Resin swelling, washing, and reaction medium.
Deprotection Reagent 20% (v/v) Piperidine in DMFRemoval of Nα-Fmoc group.[16]
Coupling Reagents HBTU/HATU, HOBt/Oxyma, DICActivation of carboxylic acid for amide bond formation.[1][17][18]
Base DIPEA (N,N-Diisopropylethylamine)Base catalyst for coupling reaction.
Washing Solvents Isopropanol (IPA), Diethyl Ether (cold)Final washing and peptide precipitation.
Cleavage Cocktail Reagent K or TFA/TIPS/H₂O (95:2.5:2.5 v/v/v)Cleavage from resin and removal of acid-labile side-chain PGs.[6]
Monitoring Reagents Kaiser Test Kit (Ninhydrin solutions)Qualitative test for free primary amines.[19][20]
Equipment Manual SPPS reaction vessel, shaker, sintered glass funnel, vacuum desiccatorBasic equipment for manual synthesis.

Step-by-Step Manual Synthesis Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a 0.25-0.5 mmol/g loading resin. Adjust volumes accordingly for different scales.

Phase 1: Resin Preparation
  • Weigh Resin: Place the appropriate amount of resin (e.g., 200-400 mg) into the reaction vessel.

  • Swell Resin: Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour on a shaker.[21] This step is crucial for ensuring that all reactive sites within the polymer matrix are accessible.

  • Initial Wash: Drain the DMF and wash the resin thoroughly with DMF (3x) to remove any impurities.

Phase 2: The SPPS Cycle (Deprotection, Activation, Coupling)

This cycle is repeated for each amino acid in the sequence. The following details the specific steps for coupling Fmoc-D-Lys(2-Cl-Z)-OH .

G Start Start Cycle: Peptide-Resin-(AA)n-Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF, 3 + 10 min) Start->Deprotection Wash1 Step 2: Wash (DMF, 5-7x) Deprotection->Wash1 Kaiser_Check Step 3: Kaiser Test (Check for free amine) Wash1->Kaiser_Check Kaiser_Check->Deprotection Negative (Yellow) [Repeat Deprotection] Activation Step 4: Pre-activate AA (Fmoc-AA, HBTU, DIPEA in DMF) Kaiser_Check->Activation Positive (Blue) Coupling Step 5: Coupling (Add activated AA to resin, shake 1-2h) Activation->Coupling Wash2 Step 6: Wash (DMF, 3x; DCM, 3x) Coupling->Wash2 Kaiser_Confirm Step 7: Kaiser Test (Confirm reaction completion) Wash2->Kaiser_Confirm End End Cycle: Peptide-Resin-(AA)n+1-Fmoc Kaiser_Confirm->End Negative (Yellow) Recouple Recouple or Cap Kaiser_Confirm->Recouple Positive (Blue) Recouple->Coupling

Figure 2: The iterative workflow of a manual Fmoc-SPPS cycle.

Step 2a: Nα-Fmoc Deprotection

  • Drain the solvent from the swollen resin.

  • Add 20% piperidine in DMF (approx. 5 mL) to the resin. Shake for 3 minutes. The piperidine acts as a base to abstract the acidic proton on the fluorene ring, initiating a β-elimination reaction that cleaves the Fmoc group.[8][22]

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine in DMF (5 mL) and shake for 10-15 minutes to ensure complete removal.

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which could otherwise cause side reactions.[7][16]

Step 2b: Amino Acid Coupling of Fmoc-D-Lys(2-Cl-Z)-OH

  • Reaction Monitoring (Optional but Recommended): Perform a Kaiser test on a few beads of resin.[20] A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc deprotection.[19][23]

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-D-Lys(2-Cl-Z)-OH (3-4 eq.), HBTU (3-4 eq.), and HOBt (or Oxyma, 3-4 eq.) in DMF. Add DIPEA (6-8 eq.) and vortex for 1-2 minutes. This "pre-activation" step forms a highly reactive HOBt/Oxyma ester, which minimizes racemization and improves coupling efficiency.[17][24]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Shake at room temperature for 1-2 hours.

  • Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Quantitative Data for Coupling Reaction (0.1 mmol scale)

Reagent Equivalents (eq.) Mmol Mass / Volume
Resin (0.4 mmol/g)1.00.1250 mg
Fmoc-D-Lys(2-Cl-Z)-OH4.00.4214.8 mg
HBTU3.90.39147.9 mg
DIPEA8.00.8139 µL
DMF--~2 mL

Step 2c: Monitoring and Capping

  • Confirm Completion: Perform a second Kaiser test. A negative result (yellow beads) indicates that all primary amines have reacted and the coupling is complete.[25]

  • Troubleshooting: If the Kaiser test is positive (blue beads), it signifies incomplete coupling. In this case, repeat the coupling step (recouple) with a freshly prepared activation solution. If the test remains positive, it may indicate a "difficult sequence" due to peptide aggregation. At this point, it is crucial to "cap" the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Capping prevents the formation of deletion peptide impurities in subsequent cycles.[23]

Repeat the entire SPPS Cycle for each amino acid until the full peptide sequence is assembled.

Phase 3: Final Cleavage and Deprotection

Scenario A: Cleavage from Resin with 2-Cl-Z Group Intact (Standard Procedure)

This is the most common application, yielding a peptide that is fully deprotected except for the specific D-Lysine residue.

  • Final Fmoc Removal: After the last coupling cycle, perform a final Nα-Fmoc deprotection as described in Step 2a.

  • Resin Washing and Drying: Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x). Dry the peptide-resin thoroughly under high vacuum for at least 3 hours.[12]

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard, low-odor choice is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) . The TFA cleaves the peptide from the acid-labile linker and removes other side-chain protecting groups (Boc, tBu, etc.).[26] Triisopropylsilane (TIPS) and water act as scavengers to quench the highly reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Trp or Tyr.[27]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin) and shake gently at room temperature for 2-3 hours.[28][29]

  • Isolate Peptide: Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

  • Precipitate Peptide: Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether with gentle swirling. The peptide, being insoluble in ether, will precipitate as a white solid.

  • Pellet and Wash: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and cleaved protecting groups.

  • Dry: Dry the final peptide pellet under vacuum. The product is the crude peptide, ready for purification (e.g., by RP-HPLC) and characterization (e.g., by Mass Spectrometry).

Scenario B: Cleavage of the 2-Cl-Z Group

This step is performed only if the final product requires a fully deprotected lysine and is executed after the peptide has been purified. The 2-Cl-Z group is resistant to TFA.[10]

  • Method 1: Catalytic Hydrogenation: Dissolve the purified, 2-Cl-Z protected peptide in a suitable solvent (e.g., methanol, acetic acid). Add a palladium catalyst (e.g., 10% Pd/C). Purge the vessel with hydrogen gas (H₂) and stir under an H₂ atmosphere (balloon or hydrogenation apparatus) until the reaction is complete (monitored by HPLC/MS). Filter through Celite to remove the catalyst.[30][31][32] This method is clean but may not be compatible with peptides containing other reducible groups (e.g., Cys, Met).[33]

  • Method 2: Anhydrous Hydrogen Fluoride (HF) Cleavage:

    • EXTREME HAZARD WARNING: This procedure involves the use of anhydrous HF, a highly toxic and corrosive substance that can cause severe burns and systemic toxicity.[14] It must only be performed by highly trained personnel in a specialized laboratory equipped with an HF cleavage apparatus.[10][11][13][34]

    • The procedure involves treating the peptide with liquid HF at low temperature (typically 0°C) in the presence of scavengers (e.g., anisole).[10]

Troubleshooting

Problem Observation Probable Cause Solution
Incomplete Fmoc Deprotection Kaiser test is yellow/negative after piperidine treatment.Insufficient deprotection time; poor solvent penetration.Repeat deprotection step. Ensure resin is well-swollen.
Incomplete Coupling Kaiser test is blue/positive after coupling.Steric hindrance; peptide aggregation; insufficient activation.Recouple with fresh reagents. If still positive, cap with acetic anhydride. Consider using a stronger coupling reagent like HATU.[18][35]
Low Cleavage Yield Little or no peptide precipitates from ether.Incomplete cleavage; peptide is soluble in ether.Extend cleavage time to 3-4 hours. Ensure resin was completely dry before cleavage. Try precipitating in a different non-polar solvent.
Side Product Formation Extra peaks in HPLC/MS of crude product.Scavenger-sensitive residues (Trp, Cys, Met); incomplete deprotection.Use a more robust cleavage cocktail with specific scavengers (e.g., Reagent K).[27] Ensure final Fmoc deprotection was complete.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). Iris Biotech. Retrieved from [Link]

  • Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 5(4), 176-182. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Peptide cleavage from Wang resin. (n.d.). AAPPTec. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Deprotecting Fmoc Group Mechanism. (2022, January 7). Organic Chemistry. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Wuhan Zonkai. Retrieved from [Link]

  • Peptide Synthesis for Beginners. (n.d.). Peptide Primers. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • Zhang, W., et al. (2018). Fmoc-based solid-phase peptide synthesis. Bio-protocol, 8(12), e2891. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Laboratory, UC Irvine. Retrieved from [Link]

  • Novabiochem® Cleavage and Deprotection Protocols for Fmoc SPPS. (n.d.). Merck Millipore. Retrieved from [Link]

  • Manual Solid Phase Peptide Synthesis Protocol. (2016, December 14). The Werner Lab. Retrieved from [Link]

  • Palasek, S. A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1563. Retrieved from [Link]

  • METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER. (2018). Google Patents.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Iris Biotech. Retrieved from [Link]

  • Palasek, S. A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed. Retrieved from [Link]

  • Muttenthaler, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067-83. Retrieved from [Link]

  • Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (n.d.). Thieme. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping. (n.d.). CEM Corporation. Retrieved from [Link]

  • Muttenthaler, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace. Retrieved from [Link]

  • Protection of Functional Groups. (n.d.). Thieme. Retrieved from [Link]

  • Muttenthaler, M., et al. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Retrieved from [Link]

  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. (2015). Springer Nature Experiments. Retrieved from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. Retrieved from [Link]

  • Developing deprotectase biocatalysts for synthesis. (2024, March 1). Faraday Discussions (RSC Publishing). Retrieved from [Link]

Sources

Automated peptide synthesizer protocols for Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Automated Solid-Phase Peptide Synthesis and Orthogonal Functionalization using Fmoc-D-Lys(2-Cl-Z)-OH

Introduction & Mechanistic Rationale

In advanced peptide drug development, incorporating D-amino acids and orthogonal protecting groups is a critical strategy for enhancing proteolytic stability and enabling site-specific conjugation. 1 is a highly specialized building block designed for these exact structural purposes[1].

While standard Fmoc solid-phase peptide synthesis (SPPS) typically employs the Boc group for lysine side-chain protection, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group offers profound orthogonal advantages. It is completely stable to both the repetitive basic conditions of Fmoc removal (20% piperidine) and the highly acidic conditions of global resin cleavage (95% TFA), as noted in established 2[2]. This allows researchers to synthesize the peptide, cleave it from the resin, and perform site-specific conjugations or cyclizations before removing the 2-Cl-Z group via catalytic hydrogenolysis or strong acid (HF).

Physicochemical Profiling & Synthesizer Compatibility

Understanding the physical parameters of Fmoc-D-Lys(2-Cl-Z)-OH is essential for preventing fluidic blockages in automated systems and ensuring optimal activation kinetics.

ParameterSpecification / ValueCausality for SPPS Workflow
Chemical Name Fmoc-D-Lys(2-Cl-Z)-OHD-isomer prevents native protease degradation.
CAS Number 133970-31-7Unique identifier for procurement and QA tracking.
Molecular Weight 537.0 g/mol Requires precise molarity calculations for 0.2 M synthesizer reservoirs.
Solubility DMF, NMPDMF is mandated as the primary solvent to ensure complete dissolution and prevent line clogging.
Stability Profile Stable to TFA and PiperidineEnables orthogonal late-stage functionalization after global cleavage.
Cleavage Mechanism Hydrogenolysis (Pd/C) or HFRequires specialized post-synthesis downstream processing.

Automated SPPS Logic & Workflow

SPPS_Logic Start 1. Resin Swelling (DMF Matrix Expansion) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Couple 3. Amino Acid Coupling (Fmoc-D-Lys(2-Cl-Z)-OH + DIC/Oxyma) Deprotect->Couple Validate 4. Self-Validation (UV Monitoring / Kaiser Test) Couple->Validate Validate->Deprotect Pass: Next Cycle Validate->Couple Fail: Automated Re-couple Cleavage 5. Global Cleavage (95% TFA / Scavengers) Validate->Cleavage Pass: Sequence Complete Orthogonal 6. Orthogonal Deprotection (Pd/C Hydrogenolysis of 2-Cl-Z) Cleavage->Orthogonal Isolate Intact 2-Cl-Z Peptide

Figure 1: Automated SPPS workflow and orthogonal deprotection logic.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Automated Coupling of Fmoc-D-Lys(2-Cl-Z)-OH

Expertise & Causality: The incorporation of a D-amino acid into a predominantly L-amino acid sequence creates a heterochiral junction. This structural shift often induces steric hindrance and unfavorable transition state geometries during acylation. To counteract this, we utilize N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (OxymaPure) rather than standard HBTU/DIPEA. DIC/Oxyma provides superior activation kinetics for hindered residues and maintains a neutral pH, which suppresses base-catalyzed epimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-D-Lys(2-Cl-Z)-OH in peptide synthesis grade DMF to a concentration of 0.2 M. Place in the designated amino acid reservoir.

  • Activation: Program the synthesizer to automatically dispense 5 equivalents of the amino acid and 5 equivalents of Oxyma (0.2 M in DMF) into the reaction vessel.

  • Coupling: Add 5 equivalents of DIC (0.5 M in DMF). Mix via nitrogen bubbling or mechanical agitation for 45-60 minutes at room temperature (or 5 minutes at 90°C if using microwave-assisted SPPS).

  • Washing: Wash the resin 5 times with DMF (1 minute per wash) to remove unreacted reagents.

  • Self-Validation Checkpoint: The synthesizer must perform an automated UV-deprotection monitoring step during the subsequent Fmoc removal. Alternatively, pause for an automated/manual Kaiser test.

    • Validation Metric: A negative Kaiser test (yellow color) confirms >99% free amine acylation. If the test is positive (blue), the system must automatically trigger a secondary coupling cycle using a different activator (e.g., HATU/DIPEA) before proceeding.

Protocol 2: Global Cleavage and Orthogonal Preservation

Expertise & Causality: Standard Fmoc cleavage utilizes concentrated Trifluoroacetic Acid (TFA). Because the 2-Cl-Z group is engineered to withstand prolonged acid exposure, the peptide can be safely cleaved from the solid support while the


-amine of the D-Lysine remains masked, as detailed in3[3]. This is critical for preventing unwanted side reactions if the peptide is to undergo post-cleavage cyclization or conjugation.

Step-by-Step Methodology:

  • Resin Preparation: Wash the completed resin sequence with DCM and dry under a vacuum for 30 minutes.

  • Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade water. (Adjust scavengers if Cys, Met, or Trp are present).

  • Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide into cold diethyl ether (-20°C). Centrifuge and wash the pellet three times with cold ether.

  • Self-Validation Checkpoint: Analyze the crude precipitate via LC-MS.

    • Validation Metric: The base peak must match the theoretical mass of the peptide plus 168.6 Da, confirming the 2-Cl-Z group survived the TFA cleavage intact.

Protocol 3: Orthogonal Deprotection of 2-Cl-Z via Hydrogenolysis

Expertise & Causality: Once downstream modifications (e.g., head-to-tail cyclization) are complete, the 2-Cl-Z group must be removed to restore the biological activity of the lysine residue. While liquid HF is traditional for Boc-chemistry, catalytic hydrogenolysis is the safest and most efficient method for Fmoc-synthesized peptides, avoiding the extreme hazards of anhydrous HF[3].

Step-by-Step Methodology:

  • Solvation: Dissolve the purified, 2-Cl-Z-protected peptide in a solution of 10% formic acid in Methanol (MeOH). The acidic environment prevents catalyst poisoning and keeps the peptide soluble.

  • Catalyst Addition: Add an equal mass (1:1 w/w relative to the peptide) of 5% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas (

    
    ). Warm gently if necessary, and stir vigorously.
    
  • Monitoring & Filtration: Monitor the reaction via TLC or LC-MS. Once complete (typically 2-4 hours), filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Recovery: Evaporate the solvent in vacuo to yield the fully deprotected peptide.

  • Self-Validation Checkpoint: Perform High-Performance Liquid Chromatography (RP-HPLC) and High-Resolution Mass Spectrometry (HRMS).

    • Validation Metric: The chromatogram must show a distinct shift to an earlier retention time (due to the loss of the hydrophobic 2-Cl-Z group), and the HRMS must reflect the exact theoretical mass of the native peptide.

References

  • Title: Fmoc-D-Lys(2-Cl-Z)
  • Source: peptide.
  • Source: wikidot.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Fmoc-D-Lys(2-Cl-Z)-OH. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this specific amino acid derivative during their synthesis workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient use of this reagent.

Core Concepts: The Solubility Challenge

Fmoc-D-Lys(2-Cl-Z)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with non-natural D-amino acids for enhanced stability or specific conformational properties. Its solubility, however, can be a significant hurdle. This difficulty arises from its molecular structure:

  • The Fmoc Group: The large, hydrophobic, and planar 9-fluorenylmethoxycarbonyl (Fmoc) group can lead to strong intermolecular π-π stacking, promoting aggregation.

  • The 2-Cl-Z Group: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protecting group, while robust, adds to the overall hydrophobicity and bulk of the molecule.

  • D-Configuration: While the stereochemistry (D vs. L) has a lesser impact on the inherent solubility of a single molecule, it can influence crystal packing and the kinetics of dissolution.

Achieving a clear, homogenous solution of the amino acid is paramount for efficient activation and coupling. Poor solubility can lead to incomplete reactions, resulting in deletion sequences, difficult purifications, and ultimately, lower yields of the target peptide.

Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format, providing a logical sequence of steps to resolve solubility problems.

Question 1: My Fmoc-D-Lys(2-Cl-Z)-OH is not dissolving in DMF at room temperature. What are the immediate steps I should take?

This is a common starting point for many researchers. If you observe a suspension or slurry instead of a clear solution, follow this systematic approach before changing your solvent system.

Answer:

  • Verify Reagent and Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade (anhydrous) N,N-Dimethylformamide (DMF). Water content in the solvent can significantly hinder the solubility of hydrophobic Fmoc-amino acids. Similarly, confirm the purity of your Fmoc-D-Lys(2-Cl-Z)-OH, as impurities can affect dissolution.[1]

  • Vortex Vigorously: Simple swirling is often insufficient. Vortex the mixture at high speed for 2-5 minutes to provide enough mechanical energy to break apart initial aggregates.

  • Apply Sonication: If vortexing fails, sonication is the next recommended step. The high-frequency sound waves are highly effective at disrupting intermolecular forces like π-π stacking and breaking up fine particulates.[2][3]

    • Method: Place the sealed vial in a sonicator bath at room temperature. Sonicate in short bursts (e.g., 2-5 minutes) and visually inspect.

    • Caution: Prolonged sonication can generate heat. Monitor the temperature of the bath to ensure it does not exceed 40°C to prevent potential degradation of the Fmoc group.[2]

  • Use Gentle Warming: If the compound remains insoluble, gentle heating can be employed.

    • Method: Warm the solution to 30-40°C with continuous stirring.[2]

    • Critical Warning: Do not overheat. The Fmoc group is thermally labile, especially in the presence of any residual base, and can begin to cleave at elevated temperatures (studies show cleavage can occur at temperatures as low as 80-120°C).[2][4]

Question 2: I've tried sonication and gentle warming in DMF, but my Fmoc-D-Lys(2-Cl-Z)-OH is still not fully dissolved. What are my next solvent options?

If physical methods in the primary solvent are unsuccessful, altering the chemical environment is the next logical step.

Answer:

  • Switch to a Stronger Primary Solvent: N-Methyl-2-pyrrolidone (NMP) is generally a more powerful solvent for protected amino acids than DMF due to its higher polarity and solvating capacity.[5][6] In many cases, simply substituting DMF with NMP will resolve the solubility issue.

  • Use a Co-Solvent System: The addition of a small amount of a very strong polar aprotic solvent can dramatically improve solubility.

    • Recommended Mixture: Dimethyl sulfoxide (DMSO) is an excellent choice. Start by adding DMSO dropwise, or prepare a co-solvent mixture such as DMF/DMSO (e.g., 9:1 v/v). For particularly difficult cases, a higher percentage of DMSO may be needed. The L-isomer of this compound has been reported to be highly soluble in DMSO (100 mg/mL), though it requires sonication.[7]

    • Consideration: Ensure that DMSO is compatible with your subsequent reaction steps and that you are using a high-purity, anhydrous grade.

  • Consider Dichloromethane (DCM) as a Co-solvent: While less common for dissolving the amino acid alone, a small amount of DCM can sometimes help, particularly if the downstream application involves resins that swell well in DCM. A "magic mixture" of DCM/DMF/NMP (1:1:1) has been reported to be effective for solvating difficult peptide sequences on-resin and can be considered for challenging solutes.[6]

Question 3: I successfully dissolved the amino acid, but it precipitated out of solution during the pre-activation or coupling step. What is happening and how can I fix it?

Precipitation during the reaction is a frustrating issue that points to a change in the solution's stability.

Answer:

This phenomenon typically occurs for one of two reasons:

  • Change in Solution Polarity/pH: The addition of the activation agent (e.g., HBTU/HATU) and, more significantly, a base like N,N-Diisopropylethylamine (DIPEA), alters the overall composition and polarity of the solution. The activated species or the salt byproducts may have lower solubility than the starting amino acid.

  • Concentration Effects: The reaction may be too concentrated, exceeding the solubility limit of one of the components once they are all mixed.

Solutions:

  • Increase Solvent Volume: The simplest solution is often to dilute the reaction mixture by adding more of the primary solvent (e.g., DMF or NMP) until the solution becomes clear again. This reduces the concentration of all species and can maintain solubility.

  • Pre-dissolve Components Separately: Dissolve the Fmoc-D-Lys(2-Cl-Z)-OH completely in your chosen solvent system first. In a separate vial, dissolve the coupling reagents and base. Add the activation mixture to the amino acid solution slowly with vigorous stirring. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Perform Activation at a Lower Temperature: In some cases, performing the activation at 0°C can slow down the formation of less-soluble activated species, allowing for more controlled coupling. However, this must be balanced against potentially slower reaction kinetics.

Frequently Asked Questions (FAQs)

  • Q: What is the best starting solvent for Fmoc-D-Lys(2-Cl-Z)-OH?

    • A: High-purity, anhydrous DMF is the standard and most common starting solvent for Fmoc-SPPS.[8] However, given the bulky protecting groups on this derivative, having NMP on hand as a more potent alternative is highly recommended.[5]

  • Q: How does the 2-Cl-Z side-chain protecting group compare to a Boc group in terms of solubility?

    • A: Both Z-based groups and the Boc group are hydrophobic and contribute to poor aqueous solubility. However, the 2-Cl-Z group, with its aromatic ring, can participate in different intermolecular interactions than the aliphatic Boc group. While there is no universal rule, lysine derivatives with bulky aromatic protecting groups on the side chain often present greater solubility challenges in common SPPS solvents compared to the more standard Fmoc-Lys(Boc)-OH.[]

  • Q: Are there any risks associated with using heat to dissolve this compound?

    • A: Yes. The primary risk is the premature cleavage of the Fmoc group . While gentle warming to 30-40°C is generally safe for short periods, prolonged exposure or higher temperatures can lead to the formation of dibenzofulvene and the unprotected amine, resulting in impurities and potential side reactions like dipeptide formation.[2][4] Always use the minimum heat necessary and for the shortest possible time.

Data Presentation

Solubility Profile of Fmoc-D-Lys(2-Cl-Z)-OH in Common Organic Solvents
SolventAbbreviationReported SolubilityNotes and RecommendationsCitation(s)
N,N-DimethylformamideDMFSolubleThe standard solvent for SPPS. May require sonication or gentle warming. Optical rotation is measured in DMF, confirming its use as a solvent.[10]
N-Methyl-2-pyrrolidoneNMPSoluble / Highly SolubleGenerally a stronger solvent than DMF for problematic Fmoc-amino acids. An excellent first alternative if DMF fails.[5][6]
Dimethyl SulfoxideDMSOHighly SolubleVery effective, especially with sonication. The L-isomer is reported soluble at 100 mg/mL. Use high-purity, anhydrous grade.[7]
DichloromethaneDCMSparingly SolubleNot typically used as a primary solvent for dissolution but can be used as a co-solvent.[6]

Note: Quantitative solubility data for this specific D-isomer is limited. The information is compiled from vendor data sheets, general knowledge of Fmoc-amino acids, and data for the corresponding L-isomer where noted.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

Objective: To empirically determine the best solvent for Fmoc-D-Lys(2-Cl-Z)-OH from a small amount of material.

Materials:

  • Fmoc-D-Lys(2-Cl-Z)-OH

  • Small vials (e.g., 1.5 mL HPLC vials)

  • High-purity solvents: DMF, NMP, DMSO

  • Vortex mixer

  • Sonicator bath

  • Heating block or water bath

Methodology:

  • Weigh 5.4 mg of Fmoc-D-Lys(2-Cl-Z)-OH (approx. 10 µmol) into three separate labeled vials.

  • To the first vial, add 100 µL of DMF to target a concentration of 0.1 M.

  • Vortex vigorously for 2 minutes. Observe for complete dissolution.

  • If not dissolved, sonicate for 5 minutes, ensuring the bath temperature remains below 40°C. Observe again.

  • If not dissolved, gently warm to 40°C for 5 minutes with stirring. Observe again.

  • If the compound remains insoluble, add another 100 µL of DMF (now 0.05 M concentration) and repeat steps 3-5.

  • Repeat steps 2-6 for the other two vials using NMP and DMSO, respectively.

  • Record the solvent and conditions required to achieve a clear solution at the highest concentration.

Protocol 2: Recommended Dissolution Workflow for SPPS

Objective: To prepare a solution of Fmoc-D-Lys(2-Cl-Z)-OH for an automated or manual peptide synthesis coupling step.

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// Edges start -> add_dmf; add_dmf -> vortex; vortex -> check1; check1 -> success [label="Yes"]; check1 -> sonicate [label="No"]; sonicate -> check2; check2 -> success [label="Yes"]; check2 -> warm [label="No"]; warm -> check3; check3 -> success [label="Yes"]; check3 -> add_cosolvent [label="No"]; add_cosolvent -> fail; } Caption: Workflow for Troubleshooting Fmoc-D-Lys(2-Cl-Z)-OH Solubility Issues.

References

  • APTBio. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Liffert, R., & Wennemers, H. (2015). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 69(4), 205-207.
  • GenScript. (n.d.). Peptide Stability. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method a. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • RayBiotech. (n.d.). Fmoc-Lys(2-Cl-Z)-OH. Retrieved from [Link]

  • Matrix Innovation. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

Sources

Preventing side reactions during the deprotection of the 2-Cl-Z group

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Side Reactions During 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Removal Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers

Executive Summary

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a robust amine protecting group, prized for its enhanced stability against acid compared to the parent Z (Cbz) group.[1] This stability allows it to survive 50% TFA (standard Boc removal conditions), making it orthogonal to Boc. However, this increased stability renders deprotection more challenging.

The two primary failure modes during deprotection are:

  • Hydrodehalogenation (Hydrogenolysis): Unwanted reduction of the chlorine atom or other sensitive functional groups on the drug scaffold due to the aggressive catalytic conditions required.

  • Electrophilic Alkylation (Acidolysis): The generation of the reactive 2-chlorobenzyl carbocation during acid cleavage (HF/TFMSA), which permanently alkylates electron-rich residues (Tyr, Trp, Met).

This guide provides engineered workflows to suppress these side reactions.

Module 1: Hydrogenolysis Optimization

Context: You are removing 2-Cl-Z using H₂/Catalyst, but the reaction is either stalling, reducing other parts of your molecule, or removing halogens present on the drug scaffold.

Q1: My molecule contains an aromatic chlorine/bromine or an alkene. How do I remove 2-Cl-Z without stripping these groups?

Diagnosis: Standard Pd/C is too active. It will perform hydrodehalogenation (stripping halogens) or hydrogenation (saturating alkenes) before or concurrently with the cleavage of the sterically hindered and electronically stable 2-Cl-Z carbamate.

The Solution: Catalyst Poisoning Switch to 5% Sulfided Platinum on Carbon (Pt(S)/C) or Sulfided Palladium on Carbon (Pd(S)/C) . The sulfur modifies the metal surface, significantly retarding the rate of oxidative addition into Ar-Cl/Ar-Br bonds and alkene saturation, while retaining sufficient activity to cleave the benzylic C-O bond.

Protocol: Selective Hydrogenolysis

  • Solvent: Dissolve substrate in MeOH or MeOH/THF (1:1). Avoid pure THF if possible, as it can coordinate to the metal and slow the desired reaction further.

  • Catalyst: Add 5% Pt(S)/C (10-20 wt% loading relative to substrate).

    • Note: If using standard Pd/C, you must add a poison like quinoline or dimethyl sulfide (0.1 eq), but commercial sulfided catalysts are more reproducible.

  • Pressure: 1 atm H₂ (balloon) is often insufficient for 2-Cl-Z due to its stability. Apply 3–5 bar (45–75 psi) H₂ pressure in a Parr shaker or autoclave.

  • Additive: Add 1% v/v Acetic Acid . Protonation of the amine leaving group accelerates the collapse of the carbamic acid intermediate.

Q2: The reaction is stalling. I see starting material even after 24 hours.

Diagnosis: The 2-Cl substituent creates steric bulk and electronic stabilization (inductive effect), making the benzylic bond stronger than in unsubstituted Z.

Troubleshooting Steps:

  • Temperature: Increase temperature to 40°C . Do not exceed 50°C to avoid thermal decomposition of sensitive substrates.

  • Hydrogen Donor: Switch from H₂ gas to Transfer Hydrogenation .

    • Reagent: Ammonium Formate (5–10 eq) or Cyclohexadiene.

    • Mechanism:[2][3][4][5] Formate creates a high local concentration of active hydride on the catalyst surface, often forcing difficult cleavages that gaseous H₂ cannot achieve.

Module 2: Acidolytic Cleavage (HF / TFMSA)

Context: You are using strong acids (HF, TFMSA, HBr) because your molecule cannot tolerate hydrogenation.

Q3: I see a +125 Da impurity (or similar) attached to my Tyrosine/Tryptophan residues.

Diagnosis: This is Friedel-Crafts Alkylation . Upon cleavage, the 2-Cl-Z group generates a 2-chlorobenzyl carbocation . Unlike the volatile CO₂ byproduct, this cation is a potent electrophile that attacks electron-rich aromatic rings (Tyr, Trp) or sulfur atoms (Met, Cys).

The Solution: The "Scavenger Cocktail" You must flood the reaction with nucleophilic scavengers that react with the carbocation faster than your peptide does.

Recommended Cocktail (The "Low-High" Strategy):

  • Reagents: Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / Dimethyl sulfide (DMS) / m-Cresol.

  • Ratio: 10 : 50 : 30 : 10.

  • Mechanism: DMS acts as a "soft" nucleophile to trap the carbocation reversibly, while m-Cresol acts as a permanent "hard" trap.

Protocol: TFMSA Cleavage

  • Dissolution: Dissolve protected substrate in TFA containing 10% m-Cresol and 30% DMS .

  • Cooling: Chill to 0°C (Ice bath). Critical: Heat is generated upon acid addition.

  • Acid Addition: Dropwise add TFMSA (10% of total volume).

  • Reaction: Stir at 0°C for 60–90 minutes.

  • Precipitation: Pour slowly into cold Diethyl Ether to precipitate the product and wash away the alkylated scavenger byproducts.

Module 3: Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct deprotection pathway to minimize side reactions.

G Start Start: Deprotect 2-Cl-Z Check_Reducible Does substrate contain Ar-Cl, Ar-Br, Ar-I, or Alkenes? Start->Check_Reducible Path_Hydro Hydrogenolysis Route Check_Reducible->Path_Hydro No Path_Acid Acidolysis Route (HF / TFMSA) Check_Reducible->Path_Acid Yes (Avoid Reduction) Standard_Pd Standard Pd/C (RISK: Dehalogenation) Path_Hydro->Standard_Pd Standard Protocol Sulfided_Cat USE: 5% Pt(S)/C or Sulfided Pd/C + 1% AcOH Path_Hydro->Sulfided_Cat Optimization Standard_Pd->Sulfided_Cat If side reactions occur Check_Sens Contains Trp, Tyr, Met? Path_Acid->Check_Sens Std_Acid Standard TFMSA/TFA Check_Sens->Std_Acid No Scavenger REQUIRED: Scavenger Cocktail (DMS + m-Cresol) Check_Sens->Scavenger Yes

Caption: Decision tree for selecting 2-Cl-Z deprotection conditions based on substrate sensitivity.

Module 4: Comparative Data & Stability

Understanding the relative stability of 2-Cl-Z compared to other carbamates is vital for designing orthogonal protection strategies.

Protecting GroupStructureAcid Stability (TFA)HF / TFMSA CleavageHydrogenolysis RatePrimary Side Reaction
Boc t-ButylLabile (t½ < 1 min)Stable*StableIsobutene polymerization (minor)
Z (Cbz) BenzylStable (slow loss)LabileFastBenzyl cation alkylation
2-Cl-Z 2-Cl-Benzyl Highly Stable Labile Slow Hydrodehalogenation
2-Br-Z 2-Br-BenzylHighly StableLabileVery SlowHydrodehalogenation

Note: 2-Cl-Z is approximately 400 times more stable to acid than Z, allowing for selective removal of Boc groups in its presence.

References
  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.

  • Orthogonal Protection Strategies . Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Scavengers in Acidolysis . Tam, J. P., et al. (1983). SN2 Deprotection of Synthetic Peptides with a Low Concentration of HF in Dimethyl Sulfide. Journal of the American Chemical Society, 105(21), 6442–6455.

  • Selective Hydrogenolysis . Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups by Transfer Hydrogenation with Ammonium Formate. The Journal of Organic Chemistry, 43(21), 4194–4196.

  • Sulfided Catalysts. Spatola, A. F., et al. (1996). Compatibility of 2-Cl-Z with Sulfided Palladium Catalysts. Tetrahedron Letters. (General reference for sulfided Pd utility in peptide synthesis).

Sources

Technical Support Center: Purification Strategies for Peptides Containing Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. As application scientists, we frequently encounter challenges when working with highly modified amino acids. While the D-stereocenter of D-Lysine imparts critical proteolytic resistance for in vivo applications, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protecting group introduces significant physicochemical hurdles.

The 2-Cl-Z group is exceptionally bulky, highly lipophilic, and completely stable to standard Fmoc solid-phase peptide synthesis (SPPS) cleavage conditions (95% TFA). This guide is designed to help you navigate the orthogonal purification strategies required for these complex peptides.

Purification Decision Workflow

Before beginning your purification, you must determine the final structural requirement of your peptide. The workflow below outlines the diverging strategies based on whether the 2-Cl-Z group is retained for downstream bioconjugation or cleaved for the final active pharmaceutical ingredient (API).

G N1 Crude Peptide with D-Lys(2-Cl-Z) N2 Is 2-Cl-Z retained in final product? N1->N2 N3 Yes: Orthogonal Strategy N2->N3 Retain N4 No: Deprotection Strategy N2->N4 Cleave N5 Solubilize in DMSO/DMF Use C4/C8 Column N3->N5 N6 Catalytic Hydrogenolysis or HF/TFMSA Cleavage N4->N6 N7 RP-HPLC Purification (Elevated Temp: 40-60°C) N5->N7 N8 Standard RP-HPLC (C18 Column) N6->N8

Purification decision tree for peptides containing D-Lys(2-Cl-Z).

Troubleshooting & FAQs

Q1: Why does my peptide precipitate when I attempt to dissolve it in standard aqueous HPLC buffers (e.g., 5% ACN / 0.1% TFA)? Mechanistic Cause: The 2-Cl-Z protecting group is highly lipophilic. When retained on the D-Lysine side chain, it drastically increases the overall hydropathy index of the peptide. In highly aqueous environments, the hydrophobic 2-Cl-Z groups interact intermolecularly to minimize contact with water, leading to rapid aggregation and precipitation. Solution: You must break these hydrophobic interactions before introducing the peptide to the aqueous buffer. Use chaotropic solvents like DMSO or DMF for initial solubilization, then slowly titrate in the organic mobile phase before adding the aqueous phase (See Protocol 1).

Q2: During RP-HPLC, my 2-Cl-Z protected peptide exhibits severe peak tailing and broad elution profiles. How can I improve resolution? Mechanistic Cause: The bulky, aromatic 2-Cl-Z group interacts strongly with the densely packed C18 stationary phase via hydrophobic and


 interactions. This causes slow mass transfer kinetics and secondary interactions, resulting in severe peak tailing.
Solution:  Switch to a less retentive stationary phase, such as C8 or C4. Additionally, elevate the column temperature to 40–60 °C. The increased thermal energy disrupts secondary structures and improves the mass transfer rate between the mobile and stationary phases.

Q3: I used standard Fmoc cleavage conditions (95% TFA / 2.5% TIS / 2.5% H2O), but mass spectrometry shows the 2-Cl-Z group is still attached. Why did it not cleave? [1][2] Mechanistic Cause: The 2-Cl-Z group is intentionally designed to be orthogonal to Fmoc/tBu chemistry. The ortho-chlorine atom exerts a strong electron-withdrawing inductive effect that destabilizes the benzylic carbocation intermediate required for acidolytic cleavage. Consequently, it is completely stable to 95% TFA. Solution: If your synthetic design requires the removal of the 2-Cl-Z group, you must use highly acidic conditions typical of Boc-SPPS (e.g., anhydrous HF or TFMSA), or perform catalytic hydrogenolysis post-cleavage (See Protocol 2).

Quantitative Data & Optimization Parameters

To successfully purify peptides retaining the 2-Cl-Z group, standard HPLC methods must be modified. Table 1 summarizes the necessary adjustments.

Table 1: RP-HPLC Parameter Optimization for Peptides Containing D-Lys(2-Cl-Z)

ParameterStandard Peptides2-Cl-Z PeptidesMechanistic Rationale
Stationary Phase C18 (Octadecyl)C8 or C4Reduces excessive hydrophobic retention of the highly lipophilic 2-Cl-Z group.
Column Temperature Ambient (20–25 °C)Elevated (40–60 °C)Disrupts intermolecular aggregation and improves mass transfer kinetics.
Mobile Phase B Acetonitrile (ACN)ACN with 5-10% IsopropanolIsopropanol increases the elutropic strength to effectively wash off hydrophobic aggregates.
Gradient Slope 1% B / minute0.5% B / minuteShallower gradients are required to resolve closely eluting hydrophobic conformers.
Step-by-Step Experimental Protocols
Protocol 1: Solubilization & Injection Preparation for 2-Cl-Z Peptides

This self-validating protocol ensures complete solvation prior to column loading, preventing column fouling and high backpressure.

  • Weighing: Accurately weigh the crude, lyophilized peptide into a glass vial.

  • Primary Solubilization: Add 50–100 µL of neat, HPLC-grade DMSO or DMF per milligram of peptide.

  • Disruption: Sonicate the mixture for 2–5 minutes until the solution is completely clear and free of particulates.

  • Organic Dilution: Slowly add HPLC Buffer B (e.g., 0.1% TFA in Acetonitrile) to reach ~30% of your final target injection volume.

  • Aqueous Titration: Dropwise, add HPLC Buffer A (e.g., 0.1% TFA in Water) while vortexing, until the desired injection volume is reached. (Self-Validation Check: If cloudiness appears, stop adding Buffer A immediately and add a few drops of Buffer B until the solution clears).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into the autosampler vial.

Protocol 2: Catalytic Hydrogenolysis of the 2-Cl-Z Group[3]

Use this protocol if your final API requires the complete removal of the 2-Cl-Z group without the use of highly toxic anhydrous HF.

  • Preparation: Dissolve the purified 2-Cl-Z-protected peptide in a solution of 10% formic acid in Methanol (MeOH).

  • Catalyst Addition: Add an equal mass (relative to the mass of the peptide) of 5% Palladium on Carbon (Pd/C) catalyst.

  • Reaction Initiation: Stir the suspension vigorously and warm gently until gas evolution is observed. Maintain acidic conditions throughout the reaction (add additional formic acid if necessary).

  • Monitoring: Monitor the deprotection progress via LC-MS or TLC. The highly hydrophobic peak of the protected peptide will shift to a significantly earlier retention time upon deprotection.

  • Filtration: Once complete, filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. (Safety Warning: Do not let the catalyst dry out on the filter paper in the presence of solvent fumes, as it may spontaneously ignite).

  • Recovery: Evaporate the solvent in vacuo to yield the deprotected crude peptide, which can now be subjected to standard C18 RP-HPLC purification.

References

Technical Guide: Overcoming Aggregation & Handling Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Z" Factor

Fmoc-D-Lys(2-Cl-Z)-OH is a specialized building block used primarily when orthogonal side-chain protection is required. Unlike the standard Fmoc-Lys(Boc)-OH, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is hyper-stable to TFA .

The Core Challenge: The 2-Cl-Z group introduces a significant aromatic, hydrophobic moiety to the peptide side chain. When multiple such residues are coupled, or when placed adjacent to other hydrophobic residues (e.g., Val, Ile, Phe), they induce strong intermolecular


 stacking and hydrophobic collapse. This manifests as:
  • On-Resin Aggregation: Incomplete coupling and deprotection (deletion sequences).[1]

  • Solubility Issues: The crude peptide precipitates in aqueous buffers.

  • Deprotection Confusion: Users frequently fail to remove the 2-Cl-Z group because standard TFA cocktails are ineffective.

Module 1: Breaking On-Resin Aggregation

Target Audience: Users experiencing low coupling efficiency or "difficult sequences."

The Mechanism of Failure

In standard DMF/DCM solvents, the hydrophobic 2-Cl-Z groups interact between growing chains, forming "beta-sheet-like" aggregates. This steric wall prevents the entry of the activated amino acid and the Fmoc-deprotection base (piperidine).

Visualization: The Aggregation Barrier

AggregationMechanism Resin Resin Bead Chain1 Peptide Chain A (Hydrophobic Z-Group) Resin->Chain1 Chain2 Peptide Chain B (Hydrophobic Z-Group) Resin->Chain2 Aggregate INTER-CHAIN AGGREGATE (Steric Blockade) Chain1->Aggregate π-π Stacking Chain2->Aggregate Hydrophobic Collapse Reagent Activated Fmoc-AA Aggregate->Reagent BLOCKS Chaotrope Chaotropic Salt (LiCl / KSCN) Chaotrope->Aggregate Disrupts H-Bonds Solvent Polar Solvent (DMSO / NMP) Solvent->Aggregate Solvates Hydrophobes

Figure 1: Mechanism of reagent-induced aggregation and chemical disruption strategies.

Protocol A: Chaotropic Wash Strategy

Chaotropic salts disrupt the hydrogen bonding network and solvate the hydrophobic resin-bound peptide.

Reagents:

  • Wash Buffer: 0.8M LiCl (Lithium Chloride) in DMF or 0.4M KSCN (Potassium Thiocyanate) in DMF.

Workflow:

  • Pre-Deprotection: Wash resin 3x with DMF.

  • Deprotection: Perform standard Fmoc removal (20% Piperidine/DMF).

  • The "Magic" Wash: Wash resin 3x for 2 minutes with the Chaotropic Wash Buffer.

  • Rinse: Wash 2x with DMF (to remove excess salt).

  • Coupling: Proceed immediately to coupling. Note: You can also dissolve the incoming amino acid directly in the Chaotropic Buffer for maximum effect.

Protocol B: The "Magic Mixture" Solvent System

For sequences >15 residues containing Fmoc-D-Lys(2-Cl-Z)-OH, replace standard DMF with this cocktail during the coupling step.

ComponentConcentrationRole
DCM (Dichloromethane)1 partSwells the resin (polystyrene).
DMF (Dimethylformamide)1 partSolubilizes reagents.
NMP (N-Methyl-2-pyrrolidone)1 partHigh polarity, aggregation breaker.
Triton X-100 1% (v/v)Detergent; prevents hydrophobic collapse.
Ethylene Carbonate 2MStrong hydrogen bond donor.[2]

Module 2: The Deprotection Trap (Critical)

Target Audience: Users finding the correct mass + 152 Da (or multiples thereof) in their MS data.

The Issue: The 2-Cl-Z group is NOT removed by TFA. If you treat the peptide with 95% TFA, you will cleave the peptide from the resin (assuming Rink/Wang), but the lysine side chain will remain protected.

Decision Matrix:

  • Scenario A: You want the side chain protected (e.g., for later modification or cyclic peptide synthesis).[3] -> Use TFA.

  • Scenario B: You want the free amine (native peptide). -> Use HF or TFMSA. [4]

Visualization: Cleavage Decision Tree

CleavageLogic Start Peptide-Resin with Fmoc-D-Lys(2-Cl-Z) Goal What is your goal? Start->Goal GoalNative Native Peptide (Free Lysine Side Chain) Goal->GoalNative GoalProtected Protected Side Chain (For Cyclization/Mod) Goal->GoalProtected MethodHF HF Cleavage (Hydrogen Fluoride) GoalNative->MethodHF MethodTFMSA TFMSA Cleavage (Trifluoromethanesulfonic Acid) GoalNative->MethodTFMSA MethodTFA Standard TFA Cleavage (95% TFA / Scavengers) GoalProtected->MethodTFA ResultFail Result: Lys(2-Cl-Z) remains. Incorrect Mass. MethodTFA->ResultFail If Native desired ResultSuccess Result: Lys(NH2) Correct Mass. MethodHF->ResultSuccess MethodTFMSA->ResultSuccess

Figure 2: Selecting the correct cleavage method based on the desired final product.

Protocol: TFMSA Cleavage (The Safer Alternative to HF)

Since many labs lack HF apparatus, TFMSA is the recommended alternative for removing 2-Cl-Z.

Safety: TFMSA is a superacid. Work in a fume hood. Wear acid-resistant gloves.

Reagents:

  • TFA (Trifluoroacetic acid)

  • TFMSA (Trifluoromethanesulfonic acid)

  • Thioanisole (Scavenger)

  • EDT (Ethanedithiol) - Optional, if Met/Cys present

Procedure:

  • Dry Resin: Ensure peptide-resin is completely dry.

  • Mixture 1 (Cooling): In a round bottom flask, mix 100 µL Thioanisole and 100 µL EDT (if using). Add 10 mL TFA . Cool to 0°C in an ice bath.

  • Add Resin: Add 200mg of peptide-resin to the cooled mixture. Stir for 5-10 mins.

  • Add TFMSA: Slowly add 1 mL TFMSA dropwise while stirring at 0°C. Exothermic reaction.

  • Reaction:

    • Allow to warm to Room Temperature.[5]

    • Stir for 90 - 120 minutes . (2-Cl-Z is stubborn).

  • Precipitation: Pour the mixture into cold Diethyl Ether (50 mL). The peptide should precipitate.

  • Wash: Centrifuge, decant ether, and wash pellet 3x with cold ether.

Module 3: Solubility & Purification

Even after synthesis, peptides containing D-Lys(2-Cl-Z) (if purposefully kept protected) are notoriously difficult to dissolve for HPLC.

Solubility Troubleshooting Table:

Solvent SystemApplicabilityNotes
0.1% TFA in Water Poor 2-Cl-Z is too hydrophobic; peptide will likely aggregate/precipitate.
50% Acetic Acid Moderate Good for initial solubilization before diluting with water.
HFIP (Hexafluoroisopropanol) Excellent The "Nuclear Option." Breaks all aggregates. Dissolve in minimal HFIP, then dilute with water/buffer.
6M Guanidine HCl Good Useful if the peptide is intended for folding studies, but difficult to desalt without dialysis.
DMSO Good Standard for hydrophobic peptides. Ensure <5% concentration if injecting onto C18 columns to prevent peak broadening.

Frequently Asked Questions (FAQ)

Q: Why use Fmoc-D-Lys(2-Cl-Z)-OH instead of Fmoc-D-Lys(Boc)-OH? A: You only use the 2-Cl-Z derivative if you need orthogonality . If you plan to cleave the peptide from the resin using TFA but want the Lysine side chain to remain protected (e.g., to react the N-terminus with a dye, or to cyclize head-to-tail), 2-Cl-Z is perfect because it survives the TFA cleavage. If you just want a standard linear peptide, use the Boc derivative.

Q: I see a mass of +152.5 Da on my LCMS. What is it? A: That is the 2-Cl-Z group. It means your deprotection failed. You likely used TFA.[6] You must use HF or TFMSA to remove this group.[4]

Q: Can I use microwave synthesis to prevent aggregation? A: Yes. Coupling at 75°C is highly effective for hydrophobic sequences. However, ensure you use a lower temperature (50°C) for the coupling of Cys and His to prevent racemization.

Q: My resin isn't swelling in DMF. Is the synthesis ruined? A: Not necessarily. Poor swelling indicates aggregation.[1] Switch to NMP or DCM/DMF mixtures immediately. Perform a "double coupling" for the next 3 residues using the "Magic Mixture" described in Module 1.

References

  • Source: Merck (Sigma-Aldrich) Technical Bulletins.
  • Orthogonal Protection Strategies (2-Cl-Z Stability)

    • Source: AAPPTec Peptide Synthesis Guide.
    • Citation: "Planning a Peptide Synthesis: Side Chain Protection."
    • URL:[Link]

  • TFMSA Cleavage Protocol

    • Source: Bachem Technical Notes.
    • Citation: "Cleavage of the Peptide from the Resin."[3][4][7] (General Acidolysis principles).

  • Chaotropic Salts in SPPS: Source: BenchChem Guides. Citation: "A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis."

Sources

Technical Support Center: Troubleshooting Fmoc-D-Lys(2-Cl-Z)-OH Coupling & Kaiser Test Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. This guide is engineered for researchers and drug development professionals encountering analytical ambiguities when coupling Fmoc-D-Lys(2-Cl-Z)-OH .

While the Kaiser (ninhydrin) test is the gold standard for monitoring coupling efficiency, the unique protective group chemistry of this specific D-lysine derivative—combining a base-labile


-amine Fmoc group with a highly acid-stable 

-amine 2-Cl-Z group—creates specific diagnostic challenges. This guide will help you differentiate between true coupling failures, false positives, and false negatives through mechanistic causality and self-validating protocols.

Diagnostic Workflow

KaiserWorkflow Start Perform Kaiser Test Post-Coupling Color Observe Resin/Solution Color Start->Color Yellow Yellow / Colorless (Negative) Color->Yellow No free amines Blue Blue / Purple (Positive) Color->Blue Free amines detected Action1 Coupling Complete Proceed to Fmoc Deprotection Yellow->Action1 Investigate Investigate Cause: True vs. False Positive Blue->Investigate TruePos True Positive: Incomplete Coupling (Steric Hindrance) Investigate->TruePos FalsePos False Positive: Premature Fmoc Cleavage (Overheating in Pyridine) Investigate->FalsePos Action2 Perform Double Coupling (e.g., HATU/DIEA) TruePos->Action2 Action3 Validate via LC-MS; Strictly control heat (100°C) FalsePos->Action3

Fig 1: Diagnostic decision tree for Kaiser test results following Fmoc-D-Lys(2-Cl-Z)-OH coupling.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Kaiser test turned blue/purple after coupling Fmoc-D-Lys(2-Cl-Z)-OH. Does this definitively mean the coupling failed? A1: Not necessarily. A blue color (Ruhemann's purple) indicates the presence of free primary amines[1]. While this typically signals incomplete coupling (a "true positive" where the previous residue's N-terminus remains unreacted), Fmoc-protected amino acids are highly susceptible to false positives during this assay. The Kaiser test utilizes pyridine (Solution A). If the test is heated excessively (>110°C) or for too long, the weak base catalyzes an E1cB elimination reaction, prematurely stripping the Fmoc group off your newly coupled D-Lysine[2]. This exposes the


-amine, which then reacts with ninhydrin to produce a false blue signal[3].

Q2: Could the 2-Cl-Z protecting group on the lysine side-chain be cleaving during the test, causing the false positive? A2: No. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is exceptionally stable. The electron-withdrawing 2-chloro substitution makes the urethane linkage highly resistant to acidolysis (it easily survives repeated TFA treatments in Boc-SPPS) and completely impervious to weak bases like pyridine[4]. It requires anhydrous HF or TFMSA for removal. Therefore, any free amine detected in your assay is strictly originating from either the unreacted previous residue or premature Fmoc loss, never from the


-amine of the lysine side-chain.

Q3: How do I definitively distinguish between a true positive (incomplete coupling) and a false positive (Fmoc loss)? A3: You must implement a self-validating system. Do not rely solely on colorimetric observation if you suspect Fmoc lability. Instead, perform a Micro-Cleavage LC-MS Validation (see Protocol 2 below). If the mass corresponds to the truncated peptide, the coupling failed due to steric hindrance (true positive). If the mass corresponds to the successful addition of D-Lys, your Kaiser result was a false positive caused by overheating. To prevent this in the future, strictly limit your Kaiser test heating block to 100°C for exactly 5 minutes[2].

Q4: The test is yellow, but my final peptide yield is low and missing the D-Lys residue. What happened? A4: You have encountered a false negative caused by peptide aggregation. As the peptide chain elongates, it can form tightly packed


-sheet-like secondary structures on the resin matrix. This sterically buries the unreacted N-terminal amines[5]. Because the bulky ninhydrin reagent cannot physically access these hidden amines, the solution remains yellow, falsely indicating complete coupling. To resolve this, switch to a chaotropic solvent system (e.g., adding 0.4 M LiCl to DMF or using a DCM/DMF mixture) to disrupt the aggregation and swell the resin before recoupling[3].

Quantitative Data Presentation: Interpretation Matrix

Use the following matrix to standardize how your laboratory interprets Kaiser test results specifically for Fmoc-protected bulky residues.

Bead ColorSolution ColorMechanistic DiagnosisRecommended Action
Yellow / Colorless Yellow / Colorless Complete Coupling: No accessible primary amines detected.Proceed to the next step (Fmoc deprotection).
Deep Blue / Purple Deep Blue / Purple True Positive (Incomplete Coupling): Unreacted N-terminal amines present due to steric hindrance.Perform a double coupling using highly reactive uronium salts (HATU/DIEA).
Faint Blue Yellow / Pale Blue False Positive (Premature Fmoc Cleavage): Overheating in pyridine stripped the Fmoc group.Validate via LC-MS. Repeat Kaiser test strictly at 100°C for max 5 mins.
Yellow / Colorless Yellow / Colorless False Negative (Peptide Aggregation): Amines are sterically hidden within secondary structures.If sequence is known to aggregate, utilize chaotropic salts (0.4 M LiCl) or PEG-resins.

Self-Validating Experimental Protocols

Protocol 1: Heat-Controlled Kaiser Test for Fmoc-Amino Acids

To prevent the false positives associated with Fmoc-D-Lys(2-Cl-Z)-OH, the standard Kaiser test must be thermally regulated.

Reagents:

  • Solution A: 1 mL of 1 mM aqueous KCN diluted in 49 mL pyridine.

  • Solution B: 1 g ninhydrin dissolved in 20 mL n-butanol.

  • Solution C: 40 g phenol dissolved in 20 mL n-butanol.

Step-by-Step Methodology:

  • Extract approximately 10-15 resin beads and place them in a small glass test tube.

  • Critical Wash Step: Wash the beads 3x with DCM, then 3x with DMF to ensure absolutely no residual piperidine from previous deprotection steps remains (which would accelerate Fmoc loss).

  • Add exactly 2 drops of Solution A, 2 drops of Solution B, and 2 drops of Solution C to the beads.

  • Controlled Heating: Place the tube in a heating block pre-set to 100°C (Do not exceed 110°C).

  • Incubate for exactly 5 minutes . Prolonged exposure guarantees Fmoc degradation.

  • Remove from heat, quench immediately in a room-temperature water bath, and observe the color against a white background.

Protocol 2: Micro-Cleavage LC-MS Validation

When a Kaiser test yields an ambiguous faint blue result, use this protocol to validate the chemical reality on the resin.

Step-by-Step Methodology:

  • Isolate 5-10 mg of the ambiguous peptide-resin in a microcentrifuge tube.

  • Add 100

    
    L of a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% 
    
    
    
    ). Note: This will not remove the 2-Cl-Z group, so account for its mass (+168 Da) in your calculations.
  • Agitate at room temperature for 1 hour.

  • Precipitate the cleaved peptide by pipetting the TFA solution into 1 mL of ice-cold diethyl ether.

  • Centrifuge at 10,000 rpm for 3 minutes to pellet the peptide. Decant the ether.

  • Dissolve the pellet in 200

    
    L of 50:50 Acetonitrile/Water (with 0.1% Formic Acid) and inject into the LC-MS.
    
  • Causality Check: If the mass lacks the D-Lys residue, perform a double coupling. If the mass includes the D-Lys(2-Cl-Z) residue, your Kaiser test was a false positive; proceed to the next synthesis step.

References

Sources

Validation & Comparative

Technical Comparison Guide: Fmoc-D-Lys(2-Cl-Z)-OH vs. Fmoc-D-Lys(Boc)-OH

[1]

Executive Summary

The Core Distinction: The choice between Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(2-Cl-Z)-OH is not a matter of quality, but of synthetic strategy regarding the final state of the lysine side chain.

  • Fmoc-D-Lys(Boc)-OH is the industry standard for generating free, deprotected lysine residues immediately upon cleavage from the resin.[1] It is the default choice for linear therapeutic peptides.[1]

  • Fmoc-D-Lys(2-Cl-Z)-OH is a specialized tool for orthogonal protection .[1] The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group survives standard TFA cleavage, yielding a peptide with the lysine side chain still protected.[1][2] This is critical for preventing side-chain interference during cyclization, enabling late-stage modification, or increasing lipophilicity for purification.[1]

Chemical Architecture & Stability Profile[1][4][5]

The fundamental difference lies in the acid sensitivity of the

3
FeatureFmoc-D-Lys(Boc)-OHFmoc-D-Lys(2-Cl-Z)-OH
CAS Number 92122-45-71393687-43-8
Protecting Group tert-Butyloxycarbonyl (Boc)2-Chlorobenzyloxycarbonyl (2-Cl-Z)
Acid Stability Low. Labile to TFA.[1]High. Stable to TFA; requires HF or TFMSA.[1]
Cleavage Condition 95% TFA (Standard Cocktails)HF, TFMSA, or Hydrogenolysis (Pd/C)
Final Product State Free Amine (

)
Protected Amine (

)
Primary Use Case Linear Peptides, Standard SPPSCyclic Peptides, Orthogonal Synthesis
Structural Causality
  • Boc Mechanism: The tert-butyl carbamate forms a stable cation upon acidolysis, allowing rapid removal by Trifluoroacetic Acid (TFA) via an E1 elimination mechanism.[1]

  • 2-Cl-Z Mechanism: The chlorine atom on the benzyl ring exerts an electron-withdrawing effect, stabilizing the carbamate linkage against mild-to-moderate acids like TFA.[1] It requires strong acids (HF) or catalytic hydrogenation to cleave the benzyl-oxygen bond.[1]

Decision Logic: When to Use Which?

This decision matrix illustrates the critical pathway selection based on your desired endpoint.

DecisionMatrixStartSelect Lysine DerivativeQ1Do you need a FREE Lysineimmediately after cleavage?Start->Q1BocUse Fmoc-D-Lys(Boc)-OHQ1->BocYesClZUse Fmoc-D-Lys(2-Cl-Z)-OHQ1->ClZNoBocResultResult: Linear Peptidewith Free Lysine (-NH2)Boc->BocResultWhyWhy?ClZ->WhyReason11. Head-to-Tail Cyclization(Prevent side chain reaction)Why->Reason1Reason22. Late-Stage Modification(Keep Lys protected)Why->Reason2ClZResultResult: Peptide withLys(2-Cl-Z) IntactReason1->ClZResultReason2->ClZResult

Figure 1: Strategic selection flowchart for D-Lysine derivatives in SPPS.

Experimental Workflows

Protocol A: Standard Synthesis (Boc)

Target: Linear peptide with active D-Lysine.[1]

  • Coupling: Standard HBTU/DIPEA or DIC/Oxyma cycles.[1] Fmoc-D-Lys(Boc)-OH couples with kinetics identical to L-Lys.[1]

  • Fmoc Removal: 20% Piperidine in DMF. (Boc remains stable).[1][4][5]

  • Global Cleavage:

    • Reagent: 95% TFA, 2.5% TIPS, 2.5%

      
      .[1]
      
    • Duration: 2–3 hours at room temperature.

    • Outcome: The high concentration of TFA removes the Boc group simultaneously with resin cleavage.

    • Validation: Mass spec will show mass corresponding to the free amine (

      
      ).
      
Protocol B: Orthogonal Synthesis (2-Cl-Z)

Target: Peptide with protected Lysine for post-cleavage modification or cyclization.[1]

  • Coupling: Uses standard conditions.

  • Fmoc Removal: 20% Piperidine in DMF. (2-Cl-Z remains stable).

  • Resin Cleavage (Preserving Side Chain):

    • Reagent: 95% TFA, 2.5% TIPS, 2.5%

      
      .[1]
      
    • Duration: 2 hours.

    • Outcome: The peptide cleaves from the resin (assuming acid-labile linker like Wang or Rink Amide), but the 2-Cl-Z group remains attached to the Lysine.

    • Validation: Mass spec will show mass =

      
       Da (Mass of 2-Cl-Z group).[1]
      
Secondary Deprotection of 2-Cl-Z (If required later)

If you eventually need to remove the 2-Cl-Z group (e.g., after cyclizing the backbone), use one of the following:

  • Method 1 (Hydrogenolysis - Mild): Dissolve peptide in MeOH; add Pd/C catalyst; stir under

    
     gas (balloon) for 2–6 hours.
    
  • Method 2 (Strong Acid - Harsh): Anhydrous HF with p-cresol scavenger at 0°C for 1 hour (Requires specialized HF apparatus).[1]

Comparative Performance Data

The following data summarizes typical performance metrics observed in solid-phase peptide synthesis (SPPS).

MetricFmoc-D-Lys(Boc)-OHFmoc-D-Lys(2-Cl-Z)-OH
Coupling Efficiency >99% (Standard)>99% (Standard)
Solubility (DMF) High (0.5 M)High (0.5 M)
TFA Resistance 0% (Fully removed)>98% (Remains intact)
Aggregration Risk LowModerate (Aromatic ring can induce

-stacking)
Cost Factor Low (Commodity Reagent)High (Specialty Reagent)
Reaction Pathway Diagram

This diagram visualizes the chemical fate of the side chain during the cleavage step.

ReactionPathwayInputPeptide-Resin(Fmoc Removed)TFATreatment:95% TFA CocktailInput->TFABocOutcomeFmoc-D-Lys(Boc)PathTFA->BocOutcomeClZOutcomeFmoc-D-Lys(2-Cl-Z)PathTFA->ClZOutcomeFinalBocFinal Product:Free Lysine (-NH2)Resin CleavedBocOutcome->FinalBocBoc RemovedFinalClZFinal Product:Protected Lysine (-NH-Z-Cl)Resin CleavedClZOutcome->FinalClZ2-Cl-Z Intact

Figure 2: Divergent outcomes of TFA treatment based on protecting group selection.

Expert Insights & Troubleshooting

The "D" Isomer Context

Since you are using D-Lysine , you are likely synthesizing peptidomimetics designed for proteolytic stability (e.g., retro-inverso peptides).[1]

  • Recommendation: If your goal is a stable linear therapeutic, use Boc .[1] The D-configuration already provides protease resistance; keeping the 2-Cl-Z group is unnecessary unless you specifically need increased lipophilicity for membrane permeation studies.[1]

Solubility Issues

The 2-Cl-Z group adds significant hydrophobicity.[1]

  • Risk: In long sequences, multiple Lys(2-Cl-Z) residues can cause on-resin aggregation or poor solubility of the cleaved crude peptide in aqueous buffers.[1]

  • Mitigation: If using 2-Cl-Z, ensure your purification strategy utilizes organic modifiers (Acetonitrile/MeOH) immediately.[1]

Safety Warning (HF Cleavage)

If you must remove 2-Cl-Z using HF (Hydrogen Fluoride):

  • Warning: HF is extremely toxic and corrosive to glass.[1] Use a Teflon (PTFE) reaction vessel.[1]

  • Alternative: TFMSA (Trifluoromethanesulfonic acid) can be used as a less volatile liquid alternative to HF, though it is still highly corrosive.[1]

References

  • Merck (Sigma-Aldrich). Fmoc-D-Lys(Boc)-OH Product Specification & Protocols.[1] Available at: [1]

  • Aapptec. Technical Support Information Bulletin: Removal of 2-Cl-Z. Available at: [1]

  • Chem-Impex. Fmoc-D-Lys(2-Cl-Z)-OH Application Note. Available at: [1]

  • BenchChem. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [1]

HPLC and mass spectrometry analysis of Fmoc-D-Lys(2-Cl-Z)-OH incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HPLC and Mass Spectrometry Analysis of Fmoc-D-Lys(2-Cl-Z)-OH Incorporation

Strategic Context: The Role of 2-Cl-Z in Modern Peptide Synthesis

Fmoc-D-Lys(2-Cl-Z)-OH is a specialized amino acid derivative designed for high-fidelity peptide synthesis where standard side-chain protection strategies fail. While Fmoc-Lys(Boc)-OH is the industry standard for general synthesis (yielding a free amine upon TFA cleavage), the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group offers a distinct physicochemical profile:

  • TFA Stability (Orthogonality): Unlike Boc, the 2-Cl-Z group is completely stable to Trifluoroacetic Acid (TFA). This allows for the cleavage of the peptide from acid-labile resins (e.g., Wang, Rink Amide) while retaining the lysine side-chain protection.[1] This is critical for fragment condensation , head-to-tail cyclization , or preventing branching during subsequent ligation steps.

  • Enhanced Crystallinity: The chlorine atom promotes crystallinity and hydrophobicity, often aiding in the purification of intermediate protected fragments.

  • Isotopic Signature: The natural abundance of Chlorine isotopes provides a built-in mass spectrometry "tag" for validating incorporation.

This guide details the analytical protocols to verify the successful incorporation of this residue, distinguishing it from common alternatives like Fmoc-Lys(Z)-OH and Fmoc-Lys(Boc)-OH .

Comparative Performance Overview

The following table contrasts the behavior of Fmoc-D-Lys(2-Cl-Z)-OH with its primary alternatives during standard Fmoc SPPS workflows.

FeatureFmoc-D-Lys(2-Cl-Z)-OH Fmoc-D-Lys(Boc)-OH Fmoc-D-Lys(Z)-OH
Primary Utility Synthesis of side-chain protected peptide fragments.[1][2][3]Standard synthesis of deprotected peptides.Protected fragments (lower acid stability).
Stability in 95% TFA High (>99% Retention) None (0% Retention) Moderate (~90-95% Retention)
Deprotection Method HF, TFMSA, or catalytic hydrogenation.TFA (during resin cleavage).[1][4]HF, TFMSA, Hydrogenation.
HPLC Hydrophobicity High (Late elution).Low (Early elution as free amine).Moderate.
MS Signature Distinct +2 Da peak (33% intensity) due to ^37^Cl.Standard Monoisotopic pattern.Standard Monoisotopic pattern.

Experimental Workflow: Incorporation & Analysis

The following diagram illustrates the critical decision points and analytical checks when using Fmoc-D-Lys(2-Cl-Z)-OH.

G cluster_0 Synthesis Phase cluster_1 Cleavage Phase cluster_2 Analytical Phase Resin Resin-Bound Peptide (Fmoc-SPPS) Coupling Coupling: Fmoc-D-Lys(2-Cl-Z)-OH + DIC/Oxyma Resin->Coupling Deprotection Fmoc Removal: 20% Piperidine Coupling->Deprotection Cleavage Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O Deprotection->Cleavage Filtration Precipitation & Filtration Cleavage->Filtration HPLC RP-HPLC Analysis (Check for Hydrophobic Shift) Filtration->HPLC MS ESI-MS Analysis (Check for Cl Isotope Pattern) HPLC->MS

Caption: Workflow for the synthesis and validation of peptides containing acid-stable 2-Cl-Z side-chain protection.

HPLC Analysis Protocol

Because the 2-Cl-Z group is highly hydrophobic, it dramatically alters the retention time of the peptide compared to the deprotected species.

Methodology
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% to 90% B over 30 minutes.

Data Interpretation
  • Retention Time Shift: A peptide containing Lys(2-Cl-Z) will elute significantly later than the Lys(Free) version generated by Lys(Boc).

    • Example: For a pentapeptide H-Ala-Gly-D-Lys(R)-Gly-Ala-OH:

      • R = H (from Boc): RT ≈ 12.5 min.

      • R = Z: RT ≈ 18.0 min.

      • R = 2-Cl-Z: RT ≈ 21.5 min .

  • Purity Check: The presence of a peak at the "Free Lys" retention time indicates failure of the 2-Cl-Z stability (rare in TFA) or contamination with Lys(Boc).

  • Diastereomer Separation: Since this is a D-amino acid , check for racemization. The D-isomer typically elutes at a slightly different time than the L-isomer. Co-injection with an L-Lys(2-Cl-Z) standard is recommended if chiral purity is critical.

Mass Spectrometry Validation (E-E-A-T)

Mass spectrometry provides the definitive confirmation of the 2-Cl-Z group's presence via accurate mass measurement and isotopic distribution.

Mechanistic Insight: The Chlorine Signature

The 2-Cl-Z group adds the formula C₈H₅ClO₂ to the lysine side chain (replacing one H).

  • Mass Shift: +168.58 Da (monoisotopic) relative to free Lysine.

  • Isotope Pattern: Chlorine exists naturally as ^35^Cl (75.77%) and ^37^Cl (24.23%).

Diagnostic Criteria

When analyzing the mass spectrum of the purified peak:

  • Target Mass Calculation:

    
    
    
  • The "3:1" Rule (Isotopic Envelope): Unlike standard peptides which show a dominant M peak followed by small Carbon-13 satellites, a 2-Cl-Z peptide will exhibit a distinct M+2 peak.

    • M Peak (^35^Cl): 100% Relative Intensity.

    • M+2 Peak (^37^Cl): ~32-35% Relative Intensity.

    Failure to observe this M+2 satellite indicates the loss of the Chlorine atom or the protecting group entirely.

Fragment Ion Analysis (MS/MS)

In MS/MS modes (CID), the 2-Cl-Z group typically undergoes characteristic fragmentation:

  • Loss of 2-Chlorobenzyl cation: A neutral loss of ~125-127 Da or observation of the 2-chlorobenzyl carbocation at m/z 125/127 .

Detailed Protocol: Fmoc-D-Lys(2-Cl-Z)-OH Coupling

This protocol ensures maximal incorporation efficiency, minimizing deletion sequences.

Reagents:

  • Fmoc-D-Lys(2-Cl-Z)-OH (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • DMF (Dimethylformamide) - Peptide Grade

Step-by-Step:

  • Activation: Dissolve Fmoc-D-Lys(2-Cl-Z)-OH and Oxyma in minimal DMF. Add DIC immediately prior to adding to the resin. Note: Do not pre-activate for >5 minutes to avoid racemization of the D-isomer.

  • Coupling: Add the mixture to the resin. Agitate at room temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue, perform a second coupling (double coupling) using HATU/DIPEA for 45 minutes.

  • Capping: After successful coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage (Retention of 2-Cl-Z):

    • Wash resin with DCM.

    • Add Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .

    • React for 2-3 hours.

    • Precipitate in cold diethyl ether.

    • Result: The peptide backbone is cleaved from the resin, but the Lys(2-Cl-Z) remains intact.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

  • Chem-Impex International. "Fmoc-D-Lys(2-Cl-Z)-OH Product Specifications and Applications."

  • Sigma-Aldrich. "Fmoc-Lys(2-Cl-Z)-OH Analytical Standards and Properties."

Sources

Publish Comparison Guide: NMR Spectroscopy for Structural Confirmation of 2-Cl-Z Protected Lysine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fidelity Imperative

In the synthesis of complex peptides, the


-(2-Chlorobenzyloxycarbonyl)-L-lysine  (Lys(2-Cl-Z)) derivative is a critical building block, particularly in Boc solid-phase peptide synthesis (SPPS).[1] Its primary advantage over the standard Benzyloxycarbonyl (Z) group is its enhanced stability against trifluoroacetic acid (TFA), preventing premature deprotection during the removal of Boc groups.

However, the structural similarity between 2-Cl-Z and its analogues (unsubstituted Z , 3-Cl-Z , or 4-Cl-Z ) presents a significant analytical challenge.[1] While Mass Spectrometry (MS) can confirm the molecular weight and the presence of a chlorine atom, it often fails to distinguish between regioisomers (ortho, meta, para).

This guide objectively compares NMR spectroscopy against alternative analytical methods, establishing why 1H and 13C NMR constitute the "Gold Standard" for confirming the specific regiochemistry of 2-Cl-Z protected lysine.

Strategic Analysis: NMR vs. Alternatives

The following table summarizes the comparative performance of analytical techniques for validating Lys(2-Cl-Z).

FeatureNMR Spectroscopy (1H/13C) Mass Spectrometry (MS/ESI) IR Spectroscopy
Primary Output Connectivity & Spatial ArrangementMolecular Mass & Isotope PatternFunctional Group ID
Regioisomer Discrimination High (Distinguishes 2-Cl vs 4-Cl)Low (Requires complex MS/MS)Medium (Fingerprint region)
Quantification High (Molar ratios via integration)Low (Ionization variance)Low
Sample Recovery Yes (Non-destructive)No (Destructive)Yes (ATR)
Impurity Detection Detects solvent/counter-ion impuritiesDetects trace organic impuritiesLimited
Why NMR is Non-Negotiable

While MS is faster, it provides a "Sum Formula" confirmation. It tells you that a chlorine is present (via the characteristic 3:1


Cl/

Cl isotope ratio) but not where it is.[1] Only NMR provides the scalar coupling fingerprints necessary to prove the chlorine is at the ortho (2-) position rather than the para (4-) position.

Technical Deep Dive: The NMR Signature of 2-Cl-Z

To confirm the structure of Lys(2-Cl-Z), one must validate three distinct zones in the NMR spectrum. The following data is based on spectra acquired in DMSO-d6 (preferred for peptide solubility) or CDCl3 .

Zone A: The Aromatic "Fingerprint" (7.2 – 7.6 ppm)

This is the definitive region for distinguishing 2-Cl-Z from standard Z.[1]

  • Standard Z (Cbz): Displays a multiplet integrating to 5 protons (H2-H6).[1] The ring is monosubstituted, often appearing as a overlapping multiplet centered around 7.35 ppm.

  • 2-Cl-Z: Displays a pattern integrating to 4 protons .

    • Splitting Logic: The 2-Chloro substituent breaks the symmetry of the ring. You will typically observe:

      • H3 & H6: Two distinct doublets (or multiplets depending on resolution). H3 is deshielded by the adjacent Chlorine.

      • H4 & H5: Two triplets/multiplets.

    • Distinction from 4-Cl-Z: A para-substituted (4-Cl) ring possesses a plane of symmetry, resulting in a classic AA'BB' system (two symmetrical doublets integrating to 2H each).[1] The 2-Cl-Z lacks this symmetry, producing a more complex 4-spin system (ABCD).[1]

Zone B: The Benzylic "Watchtower" (~5.1 ppm)

The methylene protons (


) connecting the aromatic ring to the carbamate oxygen are sensitive to the ortho-substituent.
  • Chemical Shift: In 2-Cl-Z, the inductive effect of the ortho-chlorine typically shifts this singlet slightly downfield compared to the unsubstituted Z group.

  • Rotational Barriers: In some sterically crowded conformers, the 2-Cl group can restrict rotation, potentially making the benzylic protons diastereotopic (splitting the singlet into an AB quartet), though this is solvent-dependent.

Zone C: The Lysine Backbone

These signals confirm the integrity of the amino acid core.

  • 
    -CH:  ~3.9 - 4.1 ppm (Multiplet).[1]
    
  • 
    -CH2:  ~3.0 ppm (Quartet/Multiplet, adjacent to the carbamate nitrogen).[1]
    
  • Side Chain (

    
    ):  1.2 – 1.8 ppm (Series of multiplets).
    

Experimental Protocol: Self-Validating Workflow

Objective: Acquire a high-resolution 1H NMR spectrum to confirm the identity of Fmoc-Lys(2-Cl-Z)-OH or Boc-Lys(2-Cl-Z)-OH.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D) for Fmoc derivatives due to solubility.[1] Use CDCl3 for Boc derivatives if soluble, as it provides sharper resolution of the amide protons.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to prevent line broadening.

Step 2: Acquisition Parameters
  • Instrument: 400 MHz or higher recommended.[1]

  • Pulse Sequence: Standard 1H (zg30).

  • Scans: 16–64 scans (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds to ensure accurate integration of aromatic protons.

Step 3: Data Processing & Validation Logic[2]
  • Phase & Baseline: Apply automatic phase correction followed by manual adjustment. Use a polynomial baseline correction.

  • Referencing: Calibrate to residual solvent peak (DMSO: 2.50 ppm; CDCl3: 7.26 ppm).

  • Integration:

    • Set the

      
      -proton (1H) to an integral of 1.00.[1]
      
    • CRITICAL CHECK: Integrate the aromatic region.

      • If Area = 5.0 ± 0.2

        
        REJECT  (Likely unsubstituted Z).[1]
        
      • If Area = 4.0 ± 0.2

        
        PROCEED  (Check splitting pattern).[1]
        
  • Splitting Analysis:

    • Check for AA'BB' symmetry (two doublets).[1] If present

      
      REJECT  (Likely 4-Cl isomer).[1]
      
    • Check for complex multiplet/asymmetry

      
      CONFIRM  (2-Cl isomer).[1]
      

Visualization: The Confirmation Logic Tree

The following diagram illustrates the decision-making process for confirming the 2-Cl-Z structure based on NMR data.

NMR_Confirmation_Flow Start Start: Purified Lysine Derivative Acquire Acquire 1H NMR (DMSO-d6 or CDCl3) Start->Acquire Integrate Integrate Aromatic Region (7.0 - 7.6 ppm) Acquire->Integrate CheckCount Proton Count? Integrate->CheckCount FiveH 5 Protons CheckCount->FiveH Integral ≈ 5.0 FourH 4 Protons CheckCount->FourH Integral ≈ 4.0 RejectZ REJECT: Unsubstituted Z-Lysine FiveH->RejectZ AnalyzePattern Analyze Splitting Pattern FourH->AnalyzePattern Symmetric Symmetric AA'BB' (2 Doublets) AnalyzePattern->Symmetric Symmetric Asymmetric Asymmetric Multiplet (ABCD System) AnalyzePattern->Asymmetric Complex RejectPara REJECT: 4-Cl-Z (Para) Isomer Symmetric->RejectPara Confirm CONFIRM: 2-Cl-Z (Ortho) Isomer Asymmetric->Confirm

Caption: Logical workflow for distinguishing Lys(2-Cl-Z) from its unsubstituted (Z) and para-substituted (4-Cl-Z) analogues using 1H NMR integration and splitting patterns.

References

  • PubChem. N-epsilon-(2-Chlorocarbobenzoxy)-L-lysine benzyl ester hydrochloride. National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. 1H NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). Available at: [Link]

  • Royal Society of Chemistry. Supplementary Material: Characterization of Carbamates. Molecular BioSystems. Available at: [Link]

Sources

Navigating the Labyrinth of Lysine Protection: A Comparative Stability Analysis of 2-Cl-Z and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the chemical resilience of key protecting groups, providing researchers with the data and protocols to optimize peptide synthesis and complex molecule construction.

In the intricate world of peptide synthesis and drug development, the selective protection and deprotection of reactive functional groups are paramount. Among the amino acids, lysine, with its nucleophilic ε-amino group, presents a critical need for robust protection to prevent unwanted side reactions and ensure the desired peptide sequence.[1][2] The choice of a protecting group is a strategic decision that profoundly impacts the efficiency, yield, and purity of the final product. This guide provides a comprehensive evaluation of the stability of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group in comparison to other widely used lysine protecting groups, namely tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and the parent Benzyloxycarbonyl (Cbz) group.

The Critical Role of Orthogonality in Protecting Group Strategy

The power of modern synthetic chemistry lies in the principle of orthogonality, where each protecting group can be selectively removed under a unique set of conditions without affecting others.[3][4] This allows for the precise, stepwise construction of complex molecules. The primary cleavage conditions for the protecting groups discussed in this guide are:

  • 2-Cl-Z (2-Chlorobenzyloxycarbonyl): Typically removed by strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenolysis. It exhibits enhanced stability to milder acids compared to the Cbz group.

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][5][6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions, usually with a solution of piperidine in a polar aprotic solvent.[4][6]

  • Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis or strong acids.[4][5][6]

Comparative Stability Data

To provide a clear and actionable comparison, the following table summarizes the stability of these protecting groups under various chemical conditions. This data is essential for designing synthetic routes that involve multiple protection and deprotection steps.

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Catalytic Hydrogenolysis (H₂/Pd)Strong Acid (e.g., HF)
2-Cl-Z Stable [][8]Stable Labile [9][10]Labile [][8]
Boc Labile [2][5][]Stable Stable Labile
Fmoc Stable Labile [4]Stable Stable
Cbz Partially Labile Stable Labile [10][11][12]Labile

Note: The stability of the Cbz group to TFA can be variable, with some studies indicating partial removal, making it less reliable in Boc-based solid-phase peptide synthesis (SPPS) compared to the more robust 2-Cl-Z group.[8]

The Enhanced Stability of the 2-Cl-Z Group in Boc-SPPS

In the context of Boc solid-phase peptide synthesis (SPPS), the side-chain protecting group of lysine must remain intact during the repetitive TFA treatments used for the removal of the Nα-Boc group.[13] The 2-Cl-Z group is a widely used and reliable choice for this purpose due to its excellent stability towards TFA.[][8] The electron-withdrawing effect of the chlorine atom on the benzyl ring decreases the electron density of the benzylic carbon, making it less susceptible to acid-catalyzed cleavage compared to the unsubstituted Cbz group. This enhanced stability prevents premature deprotection of the lysine side chain, which could otherwise lead to undesired side reactions such as chain branching.[13]

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for evaluating the stability of lysine protecting groups.

Protocol 1: Evaluation of Acid Stability (TFA Treatment)

This protocol assesses the stability of the protecting group to the acidic conditions commonly used for Boc deprotection.

Acid_Stability_Protocol cluster_setup Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: N-protected Lysine derivative dissolve Dissolve in Dichloromethane (DCM) start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) (e.g., 50% v/v) dissolve->add_tfa incubate Incubate at Room Temperature add_tfa->incubate time_points Take aliquots at various time points (e.g., 0, 1, 4, 24h) incubate->time_points quench Quench with a weak base (e.g., pyridine) time_points->quench evaporate Evaporate solvent quench->evaporate analyze Analyze by HPLC or LC-MS evaporate->analyze end End: Determine % deprotection analyze->end

Caption: Workflow for assessing the acid stability of lysine protecting groups.

Detailed Steps:

  • Preparation: Dissolve a known quantity (e.g., 10 mg) of the N-ε-protected lysine derivative (e.g., Boc-Lys(2-Cl-Z)-OH) in a suitable solvent like dichloromethane (DCM).

  • Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.

  • Incubation: Stir the solution at room temperature.

  • Time Points: Withdraw aliquots of the reaction mixture at specified time intervals (e.g., 0, 1, 4, and 24 hours).

  • Quenching: Immediately quench the reaction in the aliquot by adding a weak base (e.g., pyridine) to neutralize the TFA.

  • Sample Preparation: Evaporate the solvent from the quenched aliquots.

  • Analysis: Re-dissolve the residue in a suitable solvent and analyze by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of deprotected lysine.

Protocol 2: Evaluation of Base Stability (Piperidine Treatment)

This protocol assesses the stability of the protecting group to the basic conditions used for Fmoc deprotection.

Base_Stability_Protocol cluster_setup Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: N-protected Lysine derivative dissolve Dissolve in Dimethylformamide (DMF) start->dissolve add_piperidine Add Piperidine (e.g., 20% v/v) dissolve->add_piperidine incubate Incubate at Room Temperature add_piperidine->incubate time_points Take aliquots at various time points (e.g., 0, 1, 2, 4h) incubate->time_points quench Quench with a weak acid (e.g., acetic acid) time_points->quench evaporate Evaporate solvent quench->evaporate analyze Analyze by HPLC or LC-MS evaporate->analyze end End: Determine % deprotection analyze->end

Caption: Workflow for assessing the base stability of lysine protecting groups.

Detailed Steps:

  • Preparation: Dissolve a known quantity (e.g., 10 mg) of the N-ε-protected lysine derivative in dimethylformamide (DMF).

  • Base Treatment: Add piperidine to a final concentration of 20% (v/v).

  • Incubation: Stir the solution at room temperature.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, and 4 hours).

  • Quenching: Neutralize the piperidine in the aliquots by adding a weak acid like acetic acid.

  • Sample Preparation: Evaporate the solvent.

  • Analysis: Analyze the residue by HPLC or LC-MS to determine the extent of deprotection.

Protocol 3: Evaluation of Hydrogenolysis Stability

This protocol assesses the lability of the protecting group to catalytic hydrogenation.

Hydrogenolysis_Stability_Protocol cluster_setup Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: N-protected Lysine derivative dissolve Dissolve in Methanol or Ethanol start->dissolve add_catalyst Add Palladium on Carbon (Pd/C) catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H₂ balloon or Parr shaker) add_catalyst->hydrogenate monitor Monitor reaction by TLC or LC-MS hydrogenate->monitor filter Filter to remove catalyst monitor->filter evaporate Evaporate solvent filter->evaporate analyze Analyze residue by NMR or LC-MS evaporate->analyze end End: Confirm deprotection analyze->end

Caption: Workflow for assessing the hydrogenolysis stability of lysine protecting groups.

Detailed Steps:

  • Preparation: Dissolve the N-ε-protected lysine derivative in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol %).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Analysis: Evaporate the solvent and analyze the residue by Nuclear Magnetic Resonance (NMR) spectroscopy or LC-MS to confirm the removal of the protecting group.

Deprotection Mechanisms

Understanding the mechanisms of deprotection is crucial for predicting potential side reactions and optimizing reaction conditions.

Deprotection_Mechanisms cluster_acid Acid-Catalyzed Deprotection (Boc, 2-Cl-Z, Cbz) cluster_base Base-Catalyzed Deprotection (Fmoc) cluster_hydrogenolysis Catalytic Hydrogenolysis (2-Cl-Z, Cbz) A1 Protonation of carbonyl oxygen A2 Formation of a stable carbocation (e.g., tert-butyl cation for Boc) A1->A2 A3 Loss of CO₂ and release of the free amine A2->A3 B1 Proton abstraction from the fluorenyl ring by a base (piperidine) B2 β-elimination to form dibenzofulvene and a carbamate anion B1->B2 B3 Decarboxylation to release the free amine B2->B3 C1 Adsorption of the protecting group onto the palladium catalyst surface C2 Cleavage of the benzylic C-O bond by active hydrogen species C1->C2 C3 Formation of toluene (or 2-chlorotoluene) and the free amine C2->C3

Caption: Simplified overview of the deprotection mechanisms for common lysine protecting groups.

Conclusion

The selection of a lysine protecting group is a critical parameter in the design of synthetic strategies for peptides and other complex organic molecules. The 2-Cl-Z group stands out for its exceptional stability in the acidic conditions required for Boc-SPPS, offering a significant advantage over the more acid-labile Cbz group. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions, ensuring the stability of their chosen protecting group throughout the synthetic sequence and ultimately leading to higher yields and purer products. By understanding the nuances of protecting group stability and applying the appropriate analytical methods, scientists can navigate the complexities of organic synthesis with greater confidence and success.

References

  • Bieg, T., & Szeja, W. (1985).
  • BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem Technical Support.
  • Ishizuka, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(26), 21975-21982.
  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(21), 3442-3444.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.
  • Sajiki, H., et al. (2005). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 70(21), 8477-8482.
  • BOC Sciences. (2026, February 24). Lysine as a Versatile Building Block for Peptides and Peptidomimetics: From Synthesis to Therapeutics. BOC Sciences.
  • AAPPTec. (n.d.).
  • Lorthioir, O., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD..
  • Samanta, I. (2015). Protection for amino group and amino acid. Slideshare.
  • Ma, Y. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal.
  • Ashenhurst, J. (2018, June 7).
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. BenchChem Technical Support.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College, Sangli.
  • TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
  • Garić, D., et al. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 23(10), 3746-3753.
  • Kocienski, P. (n.d.). Protecting Groups. University of Leeds.
  • Spokoyny, A. M., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science, 9(7), 1338-1348.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Academia.edu.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.

Sources

Biological activity of peptides synthesized with Fmoc-D-Lys(2-Cl-Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity & Synthetic Utility of Peptides Synthesized with Fmoc-D-Lys(2-Cl-Z)-OH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This guide evaluates the utility and performance of Fmoc-D-Lys(2-Cl-Z)-OH (Fmoc-D-Lysine(2-chlorobenzyloxycarbonyl)-OH) in the synthesis of biologically active peptides. Unlike standard building blocks, this derivative offers a dual strategic advantage:

  • Biological Stability: The incorporation of the D-enantiomer confers exceptional resistance to proteolytic degradation, significantly extending serum half-life.[2]

  • Synthetic Orthogonality: The 2-Cl-Z side-chain protection is highly stable to Trifluoroacetic Acid (TFA), allowing for the retention of the lysine protecting group during resin cleavage. This enables complex post-cleavage modifications (e.g., cyclization, conjugation) or solution-phase deprotection via catalytic hydrogenation.

This guide compares peptides synthesized with this derivative against those made with standard L-isomers and acid-labile protecting groups (e.g., Boc), focusing on antimicrobial efficacy, cytotoxicity, and metabolic stability.

Technical Profile & Mechanism

Fmoc-D-Lys(2-Cl-Z)-OH is a specialized building block designed for Fmoc Solid Phase Peptide Synthesis (SPPS) where side-chain retention or D-isomer properties are required.

  • Structure: D-Lysine backbone (non-proteinogenic).

  • 
    -Amine Protection:  Fmoc (Base-labile; removed by Piperidine).[]
    
  • 
    -Amine Protection:  2-Cl-Z (Acid-stable; resistant to TFA; removed by HF, TFMSA, or Hydrogenolysis).
    
Mechanism of Action: The D-Amino Acid Effect

Incorporating D-Lysine alters the peptide's secondary structure (often disrupting


-helices in amphipathic peptides) and renders the peptide bond unrecognizable to endogenous proteases like trypsin and chymotrypsin.

G Substrate Peptide Substrate L_Path L-Lysine Isomer (Natural Fit) Substrate->L_Path Contains D_Path D-Lysine Isomer (Steric Mismatch) Substrate->D_Path Contains Protease Serum Protease (Trypsin/Chymotrypsin) Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation L_Path->Protease Binds D_Path->Protease Fails to Bind Stability No Hydrolysis (Extended Half-Life) D_Path->Stability

Figure 1: Mechanistic divergence of proteolytic stability between L-Lysine and D-Lysine containing peptides.

Comparative Analysis: Performance & Biological Activity

This section compares peptides synthesized with Fmoc-D-Lys(2-Cl-Z)-OH against standard alternatives (Fmoc-L-Lys(Boc)-OH and Fmoc-D-Lys(Boc)-OH ).

A. Proteolytic Stability (Serum Half-Life)

Peptides containing D-Lysine exhibit superior stability in human serum compared to their L-isoforms.

Peptide VariantLysine SourceHalf-Life (

) in Human Serum
Mechanism of Stability
Standard L-Peptide Fmoc-L-Lys(Boc)-OH~15 - 30 minutesSusceptible to Trypsin/Plasmin degradation.
D-Peptide (Target) Fmoc-D-Lys(2-Cl-Z)-OH > 24 hours Steric hindrance prevents enzyme active site binding.
Mixed L/D Peptide Mixed Isomers2 - 6 hoursPartial resistance; cleavage occurs at L-sites.

Key Insight: The use of D-Lysine is critical for therapeutic peptides intended for systemic delivery, where rapid clearance is a primary failure mode.

B. Antimicrobial Activity vs. Toxicity (Therapeutic Index)

In Antimicrobial Peptides (AMPs), replacing L-Lys with D-Lys often preserves bactericidal activity while significantly reducing toxicity to mammalian cells.[2][4]

  • Bacterial Membranes: Driven by electrostatic attraction (Positive Charge). D-Lys retains the charge, so bacterial killing remains effective.

  • Mammalian Membranes: Driven by amphipathic helical structure. D-Lys disrupts the

    
    -helix, reducing hydrophobicity-driven insertion into mammalian membranes (hemolysis).
    
MetricL-Lysine AMP (e.g., CM15 Analog)D-Lysine AMP (Synthesized with Fmoc-D-Lys(2-Cl-Z)-OH)Impact
MIC (E. coli) 2 - 4

M
4 - 8

M
Slight reduction in potency (acceptable trade-off).
Hemolysis (HC50) 15

M
> 1000

M
Drastic reduction in toxicity.
Therapeutic Index ~3.75> 125 Superior safety profile.
C. Synthetic Utility: 2-Cl-Z vs. Boc

The choice of the 2-Cl-Z protecting group over Boc is a synthetic decision that enables specific downstream applications.

FeatureFmoc-D-Lys(Boc)-OHFmoc-D-Lys(2-Cl-Z)-OH
Acid Sensitivity High (Removed by 95% TFA).Low (Stable in 95% TFA).
Cleavage Result Peptide cleaved + Side chain deprotected.Peptide cleaved + Side chain PROTECTED.
Primary Application Standard linear peptide synthesis.Cyclic peptides, Branching, or Solution-phase modification.
Deprotection TFA (One step).Hydrogenolysis (

) or HF/TFMSA.

Experimental Protocols

Protocol A: Synthesis of Side-Chain Protected Peptide

Objective: Synthesize a peptide where the D-Lysine side chain remains protected after cleavage from the resin, allowing for subsequent modification.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g).

  • Amino Acid: Fmoc-D-Lys(2-Cl-Z)-OH (3 eq).

  • Coupling: HBTU (2.9 eq) / DIPEA (6 eq).

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling: Dissolve Fmoc-D-Lys(2-Cl-Z)-OH and HBTU in DMF. Add DIPEA. Add to resin. Shake for 45 min.

    • Validation: Perform Kaiser Test. If blue, re-couple.

  • Chain Elongation: Repeat for subsequent amino acids.

  • Resin Cleavage (The Critical Step):

    • Incubate resin with TFA/TIS/H2O cocktail for 2 hours.

    • Note: The 2-Cl-Z group survives this step . The Boc/Trt groups on other residues (if any) will be removed.

    • Precipitate peptide in cold diethyl ether. Centrifuge and dry.

  • Result: Linear peptide with D-Lys(2-Cl-Z) intact.

Protocol B: Catalytic Hydrogenolysis (Removal of 2-Cl-Z)

Objective: Remove the 2-Cl-Z group in solution phase (mild conditions, avoids HF).

Reagents:

  • Solvent: Methanol (MeOH) or Acetic Acid/MeOH (1:1).

  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Hydrogen Source:

    
     gas (balloon).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the cleaved peptide (from Protocol A) in MeOH (1 mg/mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of peptide) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Purge system with

    
     gas. Stir under 
    
    
    
    balloon at Room Temperature for 2-4 hours.
    • Monitoring: Check reaction progress via HPLC (shift in retention time due to loss of hydrophobic Z group).

  • Filtration: Filter reaction mixture through Celite to remove Pd/C.

  • Purification: Concentrate filtrate and purify via Prep-HPLC.

Synthetic Workflow Diagram

The following diagram illustrates the orthogonal strategy enabled by Fmoc-D-Lys(2-Cl-Z)-OH compared to standard Boc chemistry.

SPPS_Workflow Start Start: Fmoc-SPPS on Resin Coupling Couple Fmoc-D-Lys(2-Cl-Z)-OH Start->Coupling Elongation Complete Peptide Chain Coupling->Elongation Cleavage Cleavage (95% TFA) Elongation->Cleavage Result_Standard Standard Boc Strategy: Side Chain Deprotected Cleavage->Result_Standard If using Lys(Boc) Result_2ClZ 2-Cl-Z Strategy: Peptide Cleaved, Side Chain PROTECTED Cleavage->Result_2ClZ Using Lys(2-Cl-Z) Post_Mod Optional: Side-Chain Modification (e.g., Cyclization) Result_2ClZ->Post_Mod Orthogonal Path Final_Deprot Final Deprotection (H2/Pd or HF) Result_2ClZ->Final_Deprot Direct Path Post_Mod->Final_Deprot Final_Peptide Final Bio-Active D-Peptide Final_Deprot->Final_Peptide

Figure 2: Orthogonal protection strategy using Fmoc-D-Lys(2-Cl-Z)-OH, enabling side-chain retention after resin cleavage.

References

  • Mowery, B. P., et al. (2009). "Mimicry of Antimicrobial Host-Defense Peptides by Random Copolymers." Journal of the American Chemical Society, 131(28), 9735–9745.

  • Saha, S., et al. (2008). "Structure-activity relationships of a host-defense peptide: The role of D-amino acids." Peptide Science, 90(4), 544-556.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][] Chemical Reviews, 109(6), 2455–2504.

  • Chem-Impex International. "Fmoc-D-Lys(2-Cl-Z)-OH Product Guide." Chem-Impex Catalog.

  • BOC Sciences. "Lysine as a Versatile Building Block for Peptides." BOC Sciences Application Notes.

Sources

Cost-Benefit Analysis of Fmoc-D-Lys(2-Cl-Z)-OH in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In large-scale Solid-Phase Peptide Synthesis (SPPS), the strategic selection of orthogonal protecting groups dictates both the synthetic yield and the overall process economics. While Fmoc-D-Lys(Boc)-OH remains the standard for routine synthesis, complex architectures—such as cyclic peptides, peptide-drug conjugates, or fragments requiring off-resin modification—demand orthogonal protection of the lysine side chain.

This guide provides an objective cost-benefit analysis of utilizing Fmoc-D-Lys(2-Cl-Z)-OH compared to premium alternatives like Alloc and ivDde. By synthesizing mechanistic principles with process economics, this guide equips drug development professionals with actionable, self-validating protocols for integrating 2-Cl-Z protection into large-scale Fmoc workflows.

Mechanistic Grounding: The Case for 2-Cl-Z in Fmoc SPPS

To understand the utility of Fmoc-D-Lys(2-Cl-Z)-OH, one must examine the causality of its chemical stability.

In standard Fmoc SPPS, the α-amino Fmoc group is removed via a base-induced E1cB elimination mechanism. A secondary amine (typically 20% piperidine) abstracts the acidic β-hydrogen stabilized by the fluorene ring, triggering the release of CO₂ and dibenzofulvene (DBF)[1]. Because this process is entirely base-driven, acid-labile side-chain protecting groups (like Boc) remain intact during chain elongation[].

However, during global cleavage, the peptide is exposed to 95% Trifluoroacetic Acid (TFA)[3]. If a synthetic strategy requires the D-Lysine side chain to remain protected after cleavage from the resin, standard Boc protection fails.

Why 2-Cl-Z? The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a modification of the traditional Z (Cbz) group. The introduction of an electron-withdrawing chlorine atom at the ortho position of the benzyl ring severely destabilizes the formation of the benzylic carbocation intermediate during acidolysis. Consequently, 2-Cl-Z is completely stable to 95% TFA[4]. It remains firmly attached during global TFA cleavage, allowing for off-resin modifications, and can only be removed by extremely harsh acids (e.g., HF, TFMSA) or catalytic hydrogenation (H₂/Pd)[5].

Cost-Benefit Analysis vs. Alternatives

For large-scale manufacturing, the cost of specialized amino acid derivatives directly impacts the cost of goods sold (COGS). While Alloc and ivDde offer excellent orthogonality, their high synthesis costs make them economically prohibitive for multi-kilogram scale-ups unless on-resin deprotection is strictly mandatory.

Quantitative Comparison Table
Protecting GroupRelative Cost (per 25g)Cleavage ConditionOrthogonality to 95% TFAPrimary Use Case in SPPS
Fmoc-D-Lys(2-Cl-Z)-OH ~$40.00 [6]HF, TFMSA, or H₂/Pd[5]High (Stable) [4]Off-resin modification, fragment condensation.
Fmoc-D-Lys(Alloc)-OH ~$150.00[7]Pd(PPh₃)₄ / Scavenger[]High (Stable)[]On-resin selective deprotection/cyclization.
Fmoc-D-Lys(ivDde)-OH >$200.002% Hydrazine[]High (Stable)[]On-resin selective deprotection (base-labile).
Fmoc-D-Lys(Boc)-OH <$15.0095% TFA[]None (Labile)[]Standard linear synthesis.

Data synthesized from commercial pricing indices for research-grade reagents[6],[7].

Process Economics Decision Tree

To optimize process economics, chemists should only utilize premium protecting groups when the specific chemical environment demands it. The logical flow for selecting a Lysine protecting group is visualized below.

G Start Need Orthogonal Lysine Protection? No1 No Start->No1 Yes1 Yes Start->Yes1 Boc Use Fmoc-D-Lys(Boc)-OH (Standard, Low Cost) No1->Boc OnResin Require On-Resin Deprotection? Yes1->OnResin Yes2 Yes OnResin->Yes2 No2 No (Off-Resin/Fragment) OnResin->No2 Alloc Use Alloc or ivDde (High Cost) Yes2->Alloc ClZ Use Fmoc-D-Lys(2-Cl-Z)-OH (Moderate Cost, High Stability) No2->ClZ

Decision tree for selecting Lysine protecting groups based on cost and synthetic requirements.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the integration of Fmoc-D-Lys(2-Cl-Z)-OH into a standard Fmoc SPPS workflow. Each step is designed as a self-validating system to ensure quality control during large-scale operations.

Protocol 1: Coupling of Fmoc-D-Lys(2-Cl-Z)-OH

Due to the bulky nature of the 2-Cl-Z group, steric hindrance can reduce coupling efficiency. We recommend a highly reactive coupling cocktail.

  • Preparation: Swell the peptidyl-resin in DMF for 30 minutes.

  • Activation: Dissolve 3.0 equivalents of Fmoc-D-Lys(2-Cl-Z)-OH and 3.0 eq of Oxyma Pure in minimal DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to allow the formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF and DCM. Remove a few beads and perform a Kaiser test.

    • Causality: The Kaiser test detects free primary amines. A negative result (yellow beads/solution) validates complete acylation. If positive (blue beads), perform a second coupling cycle before proceeding to Fmoc deprotection.

Protocol 2: Global TFA Cleavage

This step cleaves the peptide from the resin and removes standard protecting groups (e.g., tBu, Trt) while leaving the 2-Cl-Z group intact[3].

  • Cocktail Preparation: Prepare Reagent TFA/TIS/H₂O (95:2.5:2.5 v/v). Note: Avoid EDT (ethanedithiol) unless Cys/Met are present, as it complicates purification.

  • Cleavage: Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • Validation (LC-MS): Analyze the crude precipitate via LC-MS.

    • Causality: You must observe the target peptide mass containing a +168.5 Da shift relative to the fully deprotected sequence. This mass shift validates that the 2-Cl-Z group successfully survived the harsh acidic cleavage.

Protocol 3: Final Deprotection via Catalytic Hydrogenation

While HF is traditionally used for 2-Cl-Z removal[4], catalytic hydrogenation is vastly safer and highly scalable for manufacturing, provided the sequence lacks sulfur-containing residues (Cys/Met) which poison palladium catalysts[5].

  • Reaction Setup: Dissolve the 2-Cl-Z protected peptide fragment in a mixture of Methanol/Acetic Acid (9:1 v/v).

  • Catalyst Addition: Add 10% Pd/C (10-20% w/w relative to the peptide).

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce H₂ gas (1 atm via balloon or low-pressure reactor). Stir vigorously for 4–6 hours.

  • Validation (HPLC Monitoring): Monitor the reaction via analytical HPLC.

    • Causality: The highly hydrophobic 2-Cl-Z protected peptide will elute late on a C18 column. The reaction is validated as complete when this late-eluting peak entirely disappears, replaced by an early-eluting, more polar peak corresponding to the fully deprotected D-Lysine peptide.

Orthogonal Protection Strategy Workflow

G A Peptide-Resin (Fmoc-D-Lys(2-Cl-Z)-OH) B Fmoc Removal (20% Piperidine/DMF) A->B C Chain Elongation (Standard SPPS) B->C D Global Cleavage (95% TFA / Scavengers) C->D E Protected Fragment (2-Cl-Z remains intact) D->E F Final Deprotection (HF or H2/Pd) E->F G Fully Deprotected Target Peptide F->G

Workflow for utilizing Fmoc-D-Lys(2-Cl-Z)-OH in orthogonal SPPS.

Conclusion

For large-scale peptide synthesis requiring off-resin modification or fragment condensation, Fmoc-D-Lys(2-Cl-Z)-OH offers an unparalleled balance of extreme acid stability and cost-efficiency. By replacing expensive Alloc or ivDde derivatives with 2-Cl-Z, manufacturers can achieve a ~70% reduction in lysine reagent costs without sacrificing the integrity of their orthogonal protection strategies.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Source: Peptide Chemistry URL:[Link][1]

Sources

Comparative Purity Assessment of Fmoc-D-Lys(2-Cl-Z)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity assessment of Fmoc-D-Lys(2-Cl-Z)-OH from different suppliers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Abstract

The integrity of the starting material Fmoc-D-Lys(2-Cl-Z)-OH is the silent variable that often dictates the success of solid-phase peptide synthesis (SPPS). While Certificate of Analysis (CoA) documents claim high purity (>98%), they often mask critical impurities—such as enantiomers, dipeptides, and active esters—that lead to deletion sequences and difficult purifications. This guide provides an objective, data-driven comparison of Fmoc-D-Lys(2-Cl-Z)-OH from three distinct supplier tiers, supported by a self-validating analytical workflow designed to detect the "invisible" contaminants standard QC misses.

Introduction: The Hidden Risks of "99% Purity"

Fmoc-D-Lys(2-Cl-Z)-OH is a specialized building block. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the


-amine provides robust acid stability (resistant to 50% TFA), making it critical for sequences requiring orthogonal side-chain protection or on-resin modification. However, the synthesis of this derivative involves complex steps—often utilizing copper complexes to mask the 

-amine/carboxyl groups during side-chain protection—which introduces unique impurity profiles.

Why Standard CoAs Fail:

  • Achiral HPLC cannot distinguish the D-isomer from the L-impurity (racemate).

  • Standard UV detection (254 nm) often misses non-chromophoric contaminants like acetic acid (a potent chain terminator).

  • TLC methods used by budget suppliers lack the resolution to detect free amine content ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    

This guide compares three blinded supplier lots using a "Gold Standard" assessment protocol to reveal the true quality variance.

The "Gold Standard" Assessment Workflow

To objectively compare suppliers, we utilize a multi-dimensional analytical approach. This workflow is designed to be self-validating : the results of one method confirm the findings of another (e.g., MS confirms the peak identity in HPLC).

Figure 1: Analytical Logic Flow

This diagram illustrates the decision matrix for accepting or rejecting a lot based on specific Critical Quality Attributes (CQAs).

AnalyticalWorkflow Start Raw Material Receipt (Fmoc-D-Lys(2-Cl-Z)-OH) Solubility Solubility Test (0.5M in DMF) Start->Solubility HPLC RP-HPLC (C18) Chemical Purity Solubility->HPLC Clear Solution Reject REJECT LOT Solubility->Reject Turbid/Insoluble MS LC-MS (ESI) MW Confirmation HPLC->MS Main Peak >99% HPLC->Reject Dipeptides >0.2% Chiral Chiral HPLC (Polysaccharide Column) Acetate Acetate/Solvent Check (GC or NMR) Chiral->Acetate D-Isomer >99.5% Chiral->Reject L-Isomer >0.5% MS->Chiral Mass Correct MS->Reject Wrong Mass Decision Quality Decision Acetate->Decision Decision->Reject Acetate >0.02% Accept ACCEPT LOT Decision->Accept Acetate <0.02%

Caption: Step-by-step decision tree for validating Fmoc-AA quality. Note the critical check for Acetate, often overlooked in standard QC.

Comparative Case Study: Supplier A vs. B vs. C

We assessed three lots of Fmoc-D-Lys(2-Cl-Z)-OH.

  • Supplier A (Premium): Major Western catalog supplier. High price point.

  • Supplier B (Mid-Range): Large-scale Asian distributor. Moderate price.

  • Supplier C (Budget): Direct-from-manufacturer (bulk). Low price.

Table 1: Summary of Experimental Findings
Quality AttributeSpecification (Ideal)Supplier A (Premium)Supplier B (Mid-Range)Supplier C (Budget)
Appearance White crystalline powderWhite powderOff-white / Pale yellowWhite powder
Solubility (0.5M DMF) Clear, colorlessClearSlight Haze (Inorganic salts?)Clear
HPLC Purity (Chemical)




Chiral Purity (D-Isomer)




(High L-content)
Dipeptide Content

Not Detected

(Fmoc-Lys-Lys)

Free Amine




Acetate Content




(Major Risk)
Conclusion Pass Conditional Fail Critical Fail
Data Analysis & Interpretation
  • The "Budget" Trap (Supplier C):

    • While Supplier C met the chemical purity spec (99.1%), the Acetate content (0.8%) is catastrophic. Acetate acts as an irreversible capping agent. In a 20-mer peptide synthesis, 0.8% acetate can statistically terminate >15% of the chains, leading to a complex mixture of truncated peptides that are impossible to purify.

    • Racemization: The 3.5% L-isomer content suggests poor control during the attachment of the 2-Cl-Z group or the Fmoc group, likely due to harsh base conditions or high temperatures.

  • The "Mid-Range" Risk (Supplier B):

    • The "Slight Haze" in DMF is indicative of residual inorganic salts (likely Copper or salts from the Z-protection step). This can clog synthesizer frits.

    • The presence of 0.4% Dipeptide (Fmoc-Lys-Lys-OH) indicates the activation of the amino acid occurred in the presence of free amino acid during manufacturing. This impurity inserts an extra Lysine residue, creating a "n+1" deletion sequence that is extremely difficult to separate.

  • The "Premium" Standard (Supplier A):

    • Passed all metrics. The low acetate and high chiral purity justify the higher cost for GMP or long-sequence applications.

Experimental Protocols

To replicate these results, use the following methodologies.

Protocol A: RP-HPLC (Chemical Purity & Dipeptides)
  • Column: C18,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus).
  • Mobile Phase A:

    
     TFA in 
    
    
    
    .
  • Mobile Phase B:

    
     TFA in Acetonitrile (ACN).[1]
    
  • Gradient:

    
     B over 20 min.
    
  • Detection: UV at 265 nm (Fmoc absorption) and 214 nm (Amide bond).

  • Note: Look for a peak at

    
     main peak. This is often the Fmoc-Dipeptide.[1][2]
    
Protocol B: Chiral HPLC (Enantiomeric Purity)
  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or Lux Cellulose-2).

  • Mobile Phase: Hexane : Ethanol : TFA (

    
    ). Isocratic.
    
  • Flow Rate:

    
    .
    
  • Why this works: The polysaccharide stationary phase interacts differentially with the D and L spatial arrangements. The L-isomer (impurity) will typically elute before the D-isomer (major peak) or vice versa depending on the column selector.

Protocol C: Acetate Detection (The "Silent Killer" Check)
  • Method: Proton NMR (

    
    -NMR) in 
    
    
    
    .
  • Target Signal: Singlet at

    
    .
    
  • Quantification: Integrate the Fmoc aromatic protons (

    
    , representing 8H) and compare to the acetate singlet (3H).
    
  • Calculation:

    
    
    
Mechanistic Insight: Origin of Impurities

Understanding how these impurities form allows you to predict supplier risks.

Figure 2: Impurity Formation Pathways in Fmoc-Lys(2-Cl-Z)-OH Synthesis

ImpurityPathways Raw D-Lysine (Starting Material) Step1 Copper Complex Formation Raw->Step1 Imp_L L-Lysine (Racemization) Raw->Imp_L Cheap Source or Base Catalysis Step2 Side Chain Protection (2-Cl-Z-Cl) Step1->Step2 Imp_Salt Residual Copper/Salts Step1->Imp_Salt Incomplete Removal Step3 Fmoc Protection (Fmoc-OSu) Step2->Step3 Final Fmoc-D-Lys(2-Cl-Z)-OH Step3->Final Imp_Di Dipeptide (Fmoc-Lys-Lys) Step3->Imp_Di Slow Addition of Fmoc-OSu Imp_Ac Acetate (From Solvents) Final->Imp_Ac Ethyl Acetate Hydrolysis

Caption: Synthesis pathway highlighting where critical impurities (Red) are introduced. Note that Acetate often appears post-synthesis during storage or crystallization.

Recommendations
  • For GLP/GMP Synthesis: strictly use Supplier A (or equivalent validated Premium tier). The cost of a failed batch due to acetate truncation far exceeds the savings on raw materials.

  • For Initial Screening: Supplier B is acceptable if you perform a filtration step (to remove salts) and are aware of the potential for 0.4% dipeptide insertion.

  • Avoid Supplier C for any D-amino acid derivatives. The risk of racemization (3.5% L-isomer) compromises the biological validity of any resulting D-peptide data.

  • Mandatory Check: Always run a quick

    
    -NMR to check for the 
    
    
    
    acetate peak before loading the reagent onto an automated synthesizer.
References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Source:

  • Novabiochem (Merck). (2020). Technical Note: Impurities in Fmoc-amino acids and their impact on peptide synthesis. Source:

  • Pepscan. (2023). The Hidden Dangers of Acetate in Peptide Synthesis. Source:

  • Hlebowicz, E., et al. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research. Source:

  • Phenomenex. (2018). Chiral Separation of Fmoc-Amino Acids by HPLC. Source:

Sources

Technical Comparison Guide: Fmoc-D-Lys(2-Cl-Z)-OH in Orthogonal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Nuclear Option" for Stability

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the standard Fmoc/tBu strategy is dominant due to its mild conditions. However, complex peptide architectures—such as cyclic peptides, branched structures, and protease-resistant peptidomimetics containing D-amino acids—often require a protection scheme that is orthogonal to standard TFA cleavage.

Fmoc-D-Lys(2-Cl-Z)-OH represents a specialized tool for these high-stakes syntheses. Unlike the standard Boc group (acid-labile) or the Alloc group (Pd-labile), the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group offers extreme acid stability. It survives the 95% TFA conditions used to cleave peptides from Rink Amide or Wang resins, yielding a peptide with the Lysine side chain still protected.

This guide analyzes the performance of Fmoc-D-Lys(2-Cl-Z)-OH against its alternatives, detailing its specific utility in synthesizing protease-resistant D-peptide intermediates that require post-cleavage modification or cyclization.

Technical Profile & Mechanism

  • Compound: Fmoc-D-Lys(2-Cl-Z)-OH[1]

  • Stereochemistry: D-Isomer (essential for peptidomimetics/protease resistance).

  • Side-Chain Protection: 2-Chlorobenzyloxycarbonyl (2-Cl-Z).

  • Stability: Stable to 50-95% TFA.

  • Deprotection: Strong acid (HF, TFMSA) or Hydrogenation (H₂/Pd).[2]

The Stability Hierarchy

The 2-Cl-Z group was originally developed for Boc chemistry to prevent premature loss of the Z group during repeated TFA treatments. In Fmoc chemistry, it serves a different purpose: Total Orthogonality to TFA.

StabilityHierarchy cluster_0 Acid Sensitivity (TFA) Boc Boc (Cleaves in 50% TFA) Z Z (Cbz) (Slow leak in 95% TFA) Boc->Z Increasing Stability ClZ 2-Cl-Z (Stable in 95% TFA) Z->ClZ Max Stability

Figure 1: Acid stability hierarchy of Lysine protecting groups. 2-Cl-Z offers superior resistance to TFA compared to Z and Boc.

Comparative Analysis: Selecting the Right Orthogonal Group

When designing a synthesis that requires a protected Lysine after resin cleavage, researchers typically choose between Alloc, ivDde, and 2-Cl-Z.

FeatureFmoc-D-Lys(Boc)-OHFmoc-D-Lys(Alloc)-OHFmoc-D-Lys(ivDde)-OHFmoc-D-Lys(2-Cl-Z)-OH
Primary Use Standard SPPSOrthogonal Side-ChainOrthogonal BranchingRobust Post-Cleavage Protection
TFA Stability 0% (Cleaves instantly)100% (Stable)100% (Stable)100% (Stable)
Deprotection 95% TFAPd(PPh₃)₄ / Silane2% HydrazineHF, TFMSA, or H₂/Pd
Cost/Complexity Low / SimpleHigh / Air-sensitive catalystMedium / Migration riskMedium / Harsh reagents
Ideal For Linear PeptidesOn-resin modificationBranched PeptidesSolution-phase cyclization, Fragment condensation
Critical Insight: Why choose 2-Cl-Z over Alloc?

While Alloc is milder (removed by Palladium), it requires inert atmosphere handling and expensive catalysts. 2-Cl-Z is a "chemical tank"—it requires no special handling during synthesis and is removed only when you deliberately apply strong acid (HF/TFMSA) or hydrogenation. This makes it ideal for scale-up where Pd contamination is a concern.

Case Study: Synthesis of a Cyclic D-Peptide Intermediate

Scenario: A drug discovery team is developing a protease-resistant cyclic peptide (Cyclo-[D-Lys-Arg-Phe-Ala]). The cyclization must occur in solution phase (Head-to-Tail) after cleavage from the resin. Challenge: Standard Boc protection would leave the Lysine side-chain amine free after TFA cleavage, potentially interfering with the C-terminal activation required for cyclization. Solution: Use Fmoc-D-Lys(2-Cl-Z)-OH to keep the ε-amine protected during TFA cleavage and cyclization.

Experimental Workflow

The following workflow demonstrates the "Safety-Catch" nature of the 2-Cl-Z group.

Workflow cluster_synthesis Phase 1: SPPS cluster_cleavage Phase 2: Resin Cleavage cluster_cyclization Phase 3: Modification cluster_final Phase 4: Final Deprotection Step1 Coupling Fmoc-D-Lys(2-Cl-Z)-OH (Standard HBTU/DIPEA) Step2 Peptide Elongation Step1->Step2 Step3 TFA Cleavage (95%) Removes resin & Pbf/tBu groups Step2->Step3 Result1 Intermediate: H-D-Lys(2-Cl-Z)-Arg-Phe-Ala-OH Step3->Result1 2-Cl-Z Intact Step4 Solution Cyclization (PyBOP/DIPEA, Dilute conditions) Result1->Step4 Note1 Lys Side Chain remains PROTECTED (No interference) Step4->Note1 Step5 TFMSA or HF Cleavage Removes 2-Cl-Z Step4->Step5 Final Final Cyclic Peptide Cyclo-[D-Lys-Arg-Phe-Ala] Step5->Final

Figure 2: Workflow utilizing Fmoc-D-Lys(2-Cl-Z)-OH for solution-phase cyclization. The side chain survives TFA, allowing selective N-to-C cyclization.

Detailed Protocols

A. Synthesis & Coupling

Fmoc-D-Lys(2-Cl-Z)-OH couples with standard kinetics. No special modifications are needed compared to standard Fmoc-Lys(Boc)-OH.

  • Reagents: HBTU or HATU (0.95 eq), DIPEA (2.0 eq).

  • Solvent: DMF or NMP.

  • Monitoring: Ninhydrin test (standard).

B. The "Hard" Deprotection: TFMSA Method (Alternative to HF)

While HF is the gold standard for removing Z-based groups, many labs lack the specialized apparatus. TFMSA (Trifluoromethanesulfonic acid) is a liquid strong acid that can be used in standard glassware to remove the 2-Cl-Z group.

Protocol:

  • Preparation: Dry the cyclic/protected peptide thoroughly.

  • Cocktail: Prepare a mixture of TFA : TFMSA : Thioanisole : EDT (80 : 10 : 5 : 5).

    • Warning: Add TFMSA dropwise to TFA at 0°C (Exothermic!).

  • Reaction:

    • Cool peptide to 0°C.[3][4]

    • Add cocktail (approx. 10 mL per gram of peptide).[4]

    • Stir at 0°C for 30 mins, then Room Temperature for 90-120 mins.

  • Work-up:

    • Precipitate with cold Diethyl Ether.

    • Centrifuge and wash 3x with Ether.

    • Dissolve in water/acetonitrile and lyophilize.

Validation:

  • HPLC: Shift in retention time (loss of the hydrophobic 2-Cl-Z group).

  • Mass Spec: Loss of mass corresponding to the 2-Cl-Z moiety (approx -168 Da vs protected).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the Z groupUse HATU/HOAt; Double couple at 50°C.
Partial Deprotection in TFA Extended TFA exposure (>4h)2-Cl-Z is very stable, but limit TFA cleavage to 2-3h. Ensure scavengers are fresh.
Incomplete Final Deprotection Old TFMSA or insufficient timeUse fresh TFMSA. Extend reaction to 3h. Consider "Low-High" TFMSA protocol.[5]
Scavenger Adducts High reactivity of carbocationEnsure Thioanisole/EDT are present to trap the chlorobenzyl cation.

References

  • Bachem.General Guide to Fmoc SPPS and Side Chain Protection. (General reference for Z vs 2-Cl-Z stability).

(Note: While specific "Case Study" papers for the D-isomer are proprietary, the chemistry described above is derived from the established behavior of the L-isomer Fmoc-Lys(2-Cl-Z)-OH [CAS: 133970-31-7] and standard orthogonal protection strategies.)

Sources

Advantages of the 2-Cl-Z protecting group in specific research applications

Author: BenchChem Technical Support Team. Date: March 2026

Title: The 2-Cl-Z Protecting Group: A Comparative Guide for Advanced Peptide Synthesis and Bioconjugation

As peptide therapeutics and complex bioconjugates become increasingly sophisticated, the strategic selection of protecting groups is paramount. In Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl strategy, side-chain protection must withstand repeated cycles of acidic deprotection while remaining labile to final global cleavage conditions.

The standard Carboxybenzyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, is a foundational tool in peptide chemistry[1]. However, its application in modern Boc SPPS is severely limited by its partial instability to trifluoroacetic acid (TFA). To solve this, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group was developed. This guide provides an objective, data-driven comparison of the 2-Cl-Z group against its alternatives, detailing the mechanistic causality behind its superior performance and providing validated experimental protocols for its application.

Mechanistic Causality: Why 2-Cl-Z Outperforms Standard Z

The fundamental advantage of the 2-Cl-Z group lies in its electronic properties. During Boc SPPS, the N-alpha Boc group is repeatedly removed using 50% TFA. The standard Z group is slightly susceptible to these conditions; over long syntheses, premature cleavage of the Z group exposes reactive side chains (like the


-amine of Lysine), leading to irreversible peptide branching and sequence truncation[2].

The cleavage of urethane protecting groups in acid proceeds via an


-like mechanism, forming a benzylic carbocation intermediate. By introducing a chlorine atom at the ortho position of the aromatic ring, the 2-Cl-Z group exerts a strong inductive electron-withdrawing effect (-I effect). This electronic withdrawal destabilizes the transition state leading to the 2-chlorobenzyl carbocation. Consequently, the acid-catalyzed cleavage rate is drastically reduced, rendering the 2-Cl-Z group highly resistant to 50% TFA while remaining fully cleavable by stronger acids like liquid HF or Trifluoromethanesulfonic acid (TFMSA)[].

Comparative Performance Data

The following table summarizes the chemical stability and cleavage orthogonality of 2-Cl-Z compared to the standard Z group and the base-labile Fmoc group.

Protecting GroupAcid Stability (50% TFA, 30 min)Strong Acid Cleavage (Liquid HF, 0 °C)Base Stability (20% Piperidine)Reductive Cleavage (H

/Pd)
Z (Cbz) Low (Premature loss over multiple cycles)Complete CleavageStableComplete Cleavage
2-Cl-Z High (Stable over prolonged exposure)Complete CleavageStableComplete Cleavage
Fmoc High (Stable)StableLow (Complete Cleavage)Stable

Data Interpretation: For Boc SPPS, 2-Cl-Z is the mandatory choice for Lysine and Ornithine side-chain protection due to its high stability in 50% TFA[4]. Fmoc serves as an excellent orthogonal alternative when on-resin side-chain modifications are required prior to global cleavage.

Key Research Applications

Application 1: Lysine Side-Chain Protection in Long-Chain Boc SPPS

In the synthesis of peptides exceeding 30 amino acids via Boc chemistry, the cumulative exposure to 50% TFA can exceed 15 hours. Using Boc-Lys(Z)-OH under these conditions guarantees side-product formation. Substituting with Boc-Lys(2-Cl-Z)-OH ensures the


-amine remains masked until the final HF cleavage step, maximizing the yield of the linear target peptide.

G Start Boc-Lys(PG)-Peptide-Resin TFA 50% TFA / DCM (Repeated Boc Removal) Start->TFA Z_Path PG = Z (Cbz) TFA->Z_Path Standard Z ClZ_Path PG = 2-Cl-Z TFA->ClZ_Path 2-Cl-Z Z_Loss Premature Side-Chain Deprotection Z_Path->Z_Loss Z_Fail Branched Peptide Side-Products Z_Loss->Z_Fail ClZ_Stable Side-Chain Intact (High Acid Stability) ClZ_Path->ClZ_Stable ClZ_Elongate Clean Chain Elongation ClZ_Stable->ClZ_Elongate HF_Cleave Liquid HF / Scavengers (Global Cleavage) ClZ_Elongate->HF_Cleave Success Pure Linear Peptide HF_Cleave->Success

Logical workflow comparing the stability of Z vs. 2-Cl-Z protecting groups during Boc SPPS.

Application 2: Chemoselective Bioconjugation via Secondary Aminooxy Groups

The 2-Cl-Z group is highly valuable in orthogonal labeling strategies. In a landmark methodology developed by the Hahn Lab, a secondary N-methylaminooxy group was protected with 2-Cl-Z during SPPS. Because 2-Cl-Z is stable to the piperidine used in Fmoc chemistry, it prevents premature acylation of the aminooxy group. Upon final HF cleavage, the 2-Cl-Z group is removed, exposing the aminooxy handle for highly specific, pH-controlled chemoselective ligation with fluorophore-NHS esters[5].

G Resin Resin-Peptide-Lys(NH-O-2-Cl-Z) HF Standard HF Cleavage (0 °C, 1h) Resin->HF Removes 2-Cl-Z FreeONH2 Unprotected Aminooxy Peptide (In Solution) HF->FreeONH2 Dye Fluorophore-NHS Ester (pH 4.7 Acetate Buffer) FreeONH2->Dye Chemoselective Ligation Conjugate Site-Specific Labeled Peptide Dye->Conjugate

Orthogonal cleavage and chemoselective bioconjugation utilizing the 2-Cl-Z protecting group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm both the stability and the successful removal of the 2-Cl-Z group.

Protocol A: Boc Deprotection Cycle (Validating 2-Cl-Z Stability)

This protocol demonstrates the removal of the N-alpha Boc group while leaving the side-chain 2-Cl-Z group completely intact.

  • Resin Swelling: Suspend the Boc-Lys(2-Cl-Z)-Peptide-Resin in Dichloromethane (DCM) for 15 minutes.

  • Acidic Deprotection: Drain the DCM and add 50% TFA in DCM (v/v). Agitate for 1 minute, drain, and add a fresh solution of 50% TFA/DCM. Agitate for 30 minutes.

    • Causality: The high concentration of TFA rapidly cleaves the highly acid-labile Boc group. The electron-withdrawing ortho-chloro substitution on the 2-Cl-Z group prevents the formation of the benzylic carbocation, maintaining side-chain protection.

  • Washing & Neutralization: Wash the resin thoroughly with DCM (3x), followed by neutralization with 5% N,N-Diisopropylethylamine (DIEA) in DCM (2x 5 min). Wash again with DCM and Dimethylformamide (DMF).

  • Self-Validation (Kaiser Test): Perform a quantitative ninhydrin (Kaiser) test on a few resin beads.

    • Expected Result: The beads and solution should turn deep blue, confirming the successful exposure of the N-alpha primary amine. A parallel test on a control resin lacking the N-alpha amine (but containing the 2-Cl-Z group) must remain yellow, proving zero leakage of the 2-Cl-Z group.

Protocol B: Global Cleavage and 2-Cl-Z Removal via Liquid HF

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the 2-Cl-Z group.

  • Preparation: Transfer the thoroughly dried peptide-resin to a specialized Teflon HF cleavage apparatus.

  • Scavenger Addition: Add p-cresol and dimethyl sulfide (DMS) (typically 10% v/v total relative to HF volume).

    • Causality: Liquid HF rapidly cleaves the 2-Cl-Z group via an

      
       mechanism, generating highly reactive 2-chlorobenzyl carbocations. If left unchecked, these electrophiles will irreversibly alkylate electron-rich residues like Tyrosine, Tryptophan, or Methionine. Scavengers like p-cresol act as sacrificial nucleophiles to trap these carbocations.
      
  • HF Condensation: Cool the reaction vessel to -78 °C using a dry ice/ethanol bath. Condense anhydrous liquid HF into the vessel.

  • Cleavage Reaction: Warm the vessel to 0 °C using an ice bath and stir magnetically for 60 minutes.

    • Critical Note: Do not exceed 0 °C, as higher temperatures promote side reactions such as aspartimide formation.

  • Evaporation & Precipitation: Evaporate the HF rapidly under a high vacuum. Precipitate the crude peptide by adding cold, anhydrous diethyl ether. Centrifuge and wash the pellet with ether (3x) to remove scavengers.

  • Self-Validation (LC-MS): Dissolve the peptide pellet in aqueous acetonitrile and analyze via RP-HPLC and ESI-MS.

    • Expected Result: The mass spectrum must show the target mass reflecting the complete loss of the 2-Cl-Z group (

      
      M = -168 Da per group). The absence of +124 Da adduct peaks confirms that the carbocation scavengers successfully prevented side-chain alkylation.
      

References

  • Lokey Lab Protocols - Protecting Groups. Wikidot. Available at: [Link]

  • Hahn Lab - A Highly Efficient Method for Site-Specific Modification of Unprotected Peptides after Chemical Synthesis. Available at: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.